42-(2-Tetrazolyl)rapamycin
Description
Properties
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-54-30-53-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURNHYDSJVLLPN-JUKNQOCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5N=CN=N5)C)C)O)OC)C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5N=CN=N5)C)/C)O)OC)C)C)/C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H79N5O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221877-56-1 | |
| Record name | (42S)-42-Deoxy-42-(2H-tetrazol-2-yl)rapamycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221877-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of 42-(2-Tetrazolyl)rapamycin (Zotarolimus)
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (B251) (formerly ABT-578), is a semi-synthetic derivative of rapamycin (B549165), a macrolide produced by the bacterium Streptomyces hygroscopicus.[1] Like its parent compound, zotarolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[2] Zotarolimus was specifically designed for use in drug-eluting stents to prevent restenosis, the re-narrowing of arteries following angioplasty.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.
Core Mechanism of Action: mTOR Inhibition
The primary mechanism of action of zotarolimus involves the inhibition of the mTOR signaling pathway, specifically targeting the mTOR Complex 1 (mTORC1).[2] This action is not a direct inhibition of the mTOR kinase domain but is mediated through a gain-of-function complex with an intracellular protein.
The process unfolds as follows:
-
Cellular Entry and Binding to FKBP12: Zotarolimus, being more lipophilic than sirolimus, readily penetrates cell membranes.[3] Once inside the cell, it binds with high affinity to the FK506-binding protein 12 (FKBP12), an immunophilin.[2][4]
-
Formation of the Inhibitory Complex: The zotarolimus-FKBP12 complex then acts as the functional inhibitor.[2]
-
Allosteric Inhibition of mTORC1: This complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTORC1.[2] This binding does not directly compete with ATP at the catalytic site but instead allosterically inhibits the kinase activity of mTORC1. This prevents the phosphorylation of its key downstream substrates.[2]
-
Downstream Effects: The inhibition of mTORC1 leads to the dephosphorylation and inactivation of several key proteins involved in protein synthesis and cell cycle progression, including:
-
p70 S6 Kinase (p70S6K): A critical regulator of ribosome biogenesis and protein synthesis.
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): When dephosphorylated, it binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of translation of key mRNAs required for cell growth and proliferation.[2]
-
-
Cell Cycle Arrest: By inhibiting protein synthesis and the translation of critical cell cycle regulators, zotarolimus effectively halts the cell cycle in the G1 phase, preventing cells from progressing to the S phase and thereby inhibiting their proliferation.[1][5] This is the fundamental basis for its antiproliferative effects in vascular smooth muscle cells, which are responsible for restenosis.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound (Zotarolimus).
Table 1: In Vitro Biological Activity of 42-Epi-(tetrazolyl)-rapamycin Isomers
| Compound | Isomer | Human MLR IC50 (nM) |
| 42-Epi-(tetrazolyl)-rapamycin | Less Polar | 0.8 |
| 42-Epi-(tetrazolyl)-rapamycin | More Polar | 0.6 |
Data from U.S. Patent 6,015,815 A. The patent describes two epimers at the 42-position, a less polar and a more polar isomer.
Table 2: Comparative In Vitro and In Vivo Data for Zotarolimus and Sirolimus
| Parameter | Zotarolimus | Sirolimus | Reference |
| FKBP12 Binding IC50 | 2.8 nM | Not Reported in this study | [6] |
| Human T-cell Proliferation Inhibition | Comparable to Sirolimus | Comparable to Zotarolimus | [4] |
| Rat T-cell Proliferation Inhibition | Comparable to Sirolimus | Comparable to Zotarolimus | [4] |
| In Vitro Human Coronary Artery Smooth Muscle Cell Proliferation Inhibition | Comparable to Sirolimus | Comparable to Zotarolimus | [4] |
| Rat Pharmacokinetics (Intravenous) | [4] | ||
| Terminal Elimination Half-life (T1/2) | 9.4 hours | 14.0 hours | [4] |
| Rat Pharmacokinetics (Oral) | [4] | ||
| Terminal Elimination Half-life (T1/2) | 7.9 hours | 33.4 hours | [4] |
Table 3: In Vivo Efficacy in a Porcine Coronary Artery Model (28 days)
| Parameter | Zotarolimus-Eluting Stent | Polymer-Only Stent | P-value |
| Area Stenosis (%) | 22.4 ± 8.6 | 35.7 ± 13 | 0.01 |
| Neointimal Area (mm²) | 1.69 ± 0.55 | 2.78 ± 1.07 | 0.01 |
| Neointimal Thickness (mm) | 0.25 ± 0.07 | 0.38 ± 0.13 | 0.01 |
| Lumen Area (mm²) | 6.07 ± 1.39 | 5.02 ± 1.3 | 0.01 |
Data from a study on zotarolimus-eluting stents in a porcine coronary artery model.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Human Mixed Lymphocyte Reaction (MLR) Assay
This assay measures the immunosuppressive activity of a compound by assessing its ability to inhibit T-cell proliferation in response to allogeneic stimulation.
-
Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human volunteers using Ficoll-Paque density gradient centrifugation.
-
Stimulator cells are prepared from one donor by treating the PBMCs with mitomycin C (to prevent their proliferation) and then washing them.
-
Responder cells are the untreated PBMCs from a second, unrelated donor.
-
-
Assay Procedure:
-
Responder cells (e.g., 1 x 10⁵ cells/well) and stimulator cells (e.g., 1 x 10⁵ cells/well) are co-cultured in 96-well microtiter plates in complete RPMI-1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics.
-
The test compound (42-Epi-(tetrazolyl)-rapamycin) is dissolved in a suitable solvent (e.g., DMSO) and added to the cultures at various concentrations. Control wells receive the solvent alone.
-
The plates are incubated for a period of 5 to 7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Measurement of Proliferation:
-
Approximately 18-24 hours before harvesting, [³H]-thymidine (a radioactive nucleoside) is added to each well. Proliferating T-cells will incorporate the [³H]-thymidine into their newly synthesized DNA.
-
The cells are harvested onto glass fiber filters using a cell harvester.
-
The amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The results are expressed as counts per minute (CPM).
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of proliferation) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. In Vitro mTOR Kinase Assay (General Protocol)
This assay directly measures the enzymatic activity of mTORC1.
-
Immunoprecipitation of mTORC1:
-
Cells (e.g., HEK293T) are lysed in a CHAPS-based lysis buffer to maintain the integrity of the mTORC1 complex.
-
The cell lysate is incubated with an antibody against a component of mTORC1 (e.g., Raptor) to immunoprecipitate the complex.
-
The antibody-mTORC1 complex is captured on protein A/G-agarose beads.
-
-
Kinase Reaction:
-
The immunoprecipitated mTORC1 on the beads is washed and then resuspended in a kinase assay buffer.
-
The test compound (Zotarolimus, pre-incubated with FKBP12) is added at various concentrations.
-
The kinase reaction is initiated by adding ATP and a purified mTORC1 substrate, such as a recombinant fragment of p70S6K or 4E-BP1.
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
-
Detection of Substrate Phosphorylation:
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The phosphorylated substrate is detected by Western blotting using a phospho-specific antibody (e.g., anti-phospho-p70S6K (Thr389) or anti-phospho-4E-BP1 (Thr37/46)).
-
-
Data Analysis:
-
The intensity of the bands corresponding to the phosphorylated substrate is quantified using densitometry.
-
The IC50 value for mTOR kinase inhibition is calculated from the dose-response curve.
-
3. Cell Proliferation Assay (General Protocol)
This assay assesses the effect of a compound on cell growth.
-
Cell Culture:
-
A relevant cell line (e.g., human coronary artery smooth muscle cells) is seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compound (Zotarolimus) or a vehicle control.
-
-
Measurement of Cell Viability/Proliferation:
-
After a defined incubation period (e.g., 72 hours), cell viability or proliferation is measured using a colorimetric or fluorometric assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
CyQUANT Assay: Measures the total amount of DNA, which is proportional to the cell number.
-
-
-
Data Analysis:
-
The absorbance or fluorescence values are plotted against the compound concentration.
-
The IC50 value for the inhibition of cell proliferation is determined from the resulting dose-response curve.
-
Visualizations
Diagram 1: The mTOR Signaling Pathway and the Mechanism of Action of this compound
Caption: The mTOR signaling pathway and the inhibitory mechanism of this compound.
Diagram 2: Experimental Workflow for In Vitro mTOR Kinase Assay
Caption: Workflow for an in vitro mTORC1 kinase inhibition assay.
This compound (Zotarolimus) is a potent and specific inhibitor of the mTOR signaling pathway. Its mechanism of action is well-characterized and follows the established paradigm of rapamycin and its analogs, involving the formation of an inhibitory complex with FKBP12 that allosterically inhibits mTORC1. This leads to a cascade of downstream effects culminating in cell cycle arrest at the G1 phase. The quantitative data from in vitro and in vivo studies demonstrate its potent antiproliferative and immunosuppressive activities. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds. The continued study of mTOR inhibitors like zotarolimus is crucial for the development of new therapeutic strategies for a range of diseases, from restenosis to cancer.
References
- 1. Structural Identification of Zotarolimus (ABT-578) Metabolites Generated by Human Liver Microsomes Using Ion-Trap and High-Resolution Time-of-Flight Mass Spectrometry in Combination with the Analysis of Fragmentation Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Zotarolimus? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Zotarolimus, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zotarolimus - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Zotarolimus-eluting stents reduce experimental coronary artery neointimal hyperplasia after 4 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of 42-(2-Tetrazolyl)rapamycin (Zotarolimus)
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus (formerly ABT-578), is a semi-synthetic derivative of rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus.[1] Like its parent compound, zotarolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[2] Zotarolimus was specifically designed for use in drug-eluting stents to prevent restenosis, the re-narrowing of arteries following angioplasty.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.
Core Mechanism of Action: mTOR Inhibition
The primary mechanism of action of zotarolimus involves the inhibition of the mTOR signaling pathway, specifically targeting the mTOR Complex 1 (mTORC1).[2] This action is not a direct inhibition of the mTOR kinase domain but is mediated through a gain-of-function complex with an intracellular protein.
The process unfolds as follows:
-
Cellular Entry and Binding to FKBP12: Zotarolimus, being more lipophilic than sirolimus, readily penetrates cell membranes.[3] Once inside the cell, it binds with high affinity to the FK506-binding protein 12 (FKBP12), an immunophilin.[2][4]
-
Formation of the Inhibitory Complex: The zotarolimus-FKBP12 complex then acts as the functional inhibitor.[2]
-
Allosteric Inhibition of mTORC1: This complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTORC1.[2] This binding does not directly compete with ATP at the catalytic site but instead allosterically inhibits the kinase activity of mTORC1. This prevents the phosphorylation of its key downstream substrates.[2]
-
Downstream Effects: The inhibition of mTORC1 leads to the dephosphorylation and inactivation of several key proteins involved in protein synthesis and cell cycle progression, including:
-
p70 S6 Kinase (p70S6K): A critical regulator of ribosome biogenesis and protein synthesis.
-
Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): When dephosphorylated, it binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of translation of key mRNAs required for cell growth and proliferation.[2]
-
-
Cell Cycle Arrest: By inhibiting protein synthesis and the translation of critical cell cycle regulators, zotarolimus effectively halts the cell cycle in the G1 phase, preventing cells from progressing to the S phase and thereby inhibiting their proliferation.[1][5] This is the fundamental basis for its antiproliferative effects in vascular smooth muscle cells, which are responsible for restenosis.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound (Zotarolimus).
Table 1: In Vitro Biological Activity of 42-Epi-(tetrazolyl)-rapamycin Isomers
| Compound | Isomer | Human MLR IC50 (nM) |
| 42-Epi-(tetrazolyl)-rapamycin | Less Polar | 0.8 |
| 42-Epi-(tetrazolyl)-rapamycin | More Polar | 0.6 |
Data from U.S. Patent 6,015,815 A. The patent describes two epimers at the 42-position, a less polar and a more polar isomer.
Table 2: Comparative In Vitro and In Vivo Data for Zotarolimus and Sirolimus
| Parameter | Zotarolimus | Sirolimus | Reference |
| FKBP12 Binding IC50 | 2.8 nM | Not Reported in this study | [6] |
| Human T-cell Proliferation Inhibition | Comparable to Sirolimus | Comparable to Zotarolimus | [4] |
| Rat T-cell Proliferation Inhibition | Comparable to Sirolimus | Comparable to Zotarolimus | [4] |
| In Vitro Human Coronary Artery Smooth Muscle Cell Proliferation Inhibition | Comparable to Sirolimus | Comparable to Zotarolimus | [4] |
| Rat Pharmacokinetics (Intravenous) | [4] | ||
| Terminal Elimination Half-life (T1/2) | 9.4 hours | 14.0 hours | [4] |
| Rat Pharmacokinetics (Oral) | [4] | ||
| Terminal Elimination Half-life (T1/2) | 7.9 hours | 33.4 hours | [4] |
Table 3: In Vivo Efficacy in a Porcine Coronary Artery Model (28 days)
| Parameter | Zotarolimus-Eluting Stent | Polymer-Only Stent | P-value |
| Area Stenosis (%) | 22.4 ± 8.6 | 35.7 ± 13 | 0.01 |
| Neointimal Area (mm²) | 1.69 ± 0.55 | 2.78 ± 1.07 | 0.01 |
| Neointimal Thickness (mm) | 0.25 ± 0.07 | 0.38 ± 0.13 | 0.01 |
| Lumen Area (mm²) | 6.07 ± 1.39 | 5.02 ± 1.3 | 0.01 |
Data from a study on zotarolimus-eluting stents in a porcine coronary artery model.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Human Mixed Lymphocyte Reaction (MLR) Assay
This assay measures the immunosuppressive activity of a compound by assessing its ability to inhibit T-cell proliferation in response to allogeneic stimulation.
-
Cell Preparation:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human volunteers using Ficoll-Paque density gradient centrifugation.
-
Stimulator cells are prepared from one donor by treating the PBMCs with mitomycin C (to prevent their proliferation) and then washing them.
-
Responder cells are the untreated PBMCs from a second, unrelated donor.
-
-
Assay Procedure:
-
Responder cells (e.g., 1 x 10⁵ cells/well) and stimulator cells (e.g., 1 x 10⁵ cells/well) are co-cultured in 96-well microtiter plates in complete RPMI-1640 medium supplemented with fetal calf serum, L-glutamine, and antibiotics.
-
The test compound (42-Epi-(tetrazolyl)-rapamycin) is dissolved in a suitable solvent (e.g., DMSO) and added to the cultures at various concentrations. Control wells receive the solvent alone.
-
The plates are incubated for a period of 5 to 7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Measurement of Proliferation:
-
Approximately 18-24 hours before harvesting, [³H]-thymidine (a radioactive nucleoside) is added to each well. Proliferating T-cells will incorporate the [³H]-thymidine into their newly synthesized DNA.
-
The cells are harvested onto glass fiber filters using a cell harvester.
-
The amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The results are expressed as counts per minute (CPM).
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the control.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of proliferation) is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. In Vitro mTOR Kinase Assay (General Protocol)
This assay directly measures the enzymatic activity of mTORC1.
-
Immunoprecipitation of mTORC1:
-
Cells (e.g., HEK293T) are lysed in a CHAPS-based lysis buffer to maintain the integrity of the mTORC1 complex.
-
The cell lysate is incubated with an antibody against a component of mTORC1 (e.g., Raptor) to immunoprecipitate the complex.
-
The antibody-mTORC1 complex is captured on protein A/G-agarose beads.
-
-
Kinase Reaction:
-
The immunoprecipitated mTORC1 on the beads is washed and then resuspended in a kinase assay buffer.
-
The test compound (Zotarolimus, pre-incubated with FKBP12) is added at various concentrations.
-
The kinase reaction is initiated by adding ATP and a purified mTORC1 substrate, such as a recombinant fragment of p70S6K or 4E-BP1.
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
-
Detection of Substrate Phosphorylation:
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The phosphorylated substrate is detected by Western blotting using a phospho-specific antibody (e.g., anti-phospho-p70S6K (Thr389) or anti-phospho-4E-BP1 (Thr37/46)).
-
-
Data Analysis:
-
The intensity of the bands corresponding to the phosphorylated substrate is quantified using densitometry.
-
The IC50 value for mTOR kinase inhibition is calculated from the dose-response curve.
-
3. Cell Proliferation Assay (General Protocol)
This assay assesses the effect of a compound on cell growth.
-
Cell Culture:
-
A relevant cell line (e.g., human coronary artery smooth muscle cells) is seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The cells are treated with various concentrations of the test compound (Zotarolimus) or a vehicle control.
-
-
Measurement of Cell Viability/Proliferation:
-
After a defined incubation period (e.g., 72 hours), cell viability or proliferation is measured using a colorimetric or fluorometric assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
CyQUANT Assay: Measures the total amount of DNA, which is proportional to the cell number.
-
-
-
Data Analysis:
-
The absorbance or fluorescence values are plotted against the compound concentration.
-
The IC50 value for the inhibition of cell proliferation is determined from the resulting dose-response curve.
-
Visualizations
Diagram 1: The mTOR Signaling Pathway and the Mechanism of Action of this compound
Caption: The mTOR signaling pathway and the inhibitory mechanism of this compound.
Diagram 2: Experimental Workflow for In Vitro mTOR Kinase Assay
Caption: Workflow for an in vitro mTORC1 kinase inhibition assay.
This compound (Zotarolimus) is a potent and specific inhibitor of the mTOR signaling pathway. Its mechanism of action is well-characterized and follows the established paradigm of rapamycin and its analogs, involving the formation of an inhibitory complex with FKBP12 that allosterically inhibits mTORC1. This leads to a cascade of downstream effects culminating in cell cycle arrest at the G1 phase. The quantitative data from in vitro and in vivo studies demonstrate its potent antiproliferative and immunosuppressive activities. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds. The continued study of mTOR inhibitors like zotarolimus is crucial for the development of new therapeutic strategies for a range of diseases, from restenosis to cancer.
References
- 1. Structural Identification of Zotarolimus (ABT-578) Metabolites Generated by Human Liver Microsomes Using Ion-Trap and High-Resolution Time-of-Flight Mass Spectrometry in Combination with the Analysis of Fragmentation Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Zotarolimus? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Zotarolimus, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zotarolimus - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Zotarolimus-eluting stents reduce experimental coronary artery neointimal hyperplasia after 4 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 42-(2-Tetrazolyl)rapamycin from Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 42-(2-Tetrazolyl)rapamycin, a derivative of the potent mTOR inhibitor, rapamycin (B549165). This document details the chemical pathway, experimental protocols, and relevant biological context for researchers and professionals in the field of drug development and medicinal chemistry.
Introduction
Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus with potent immunosuppressive and antiproliferative properties. Its mechanism of action involves the formation of a complex with the immunophilin FKBP12, which then binds to and inhibits the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and survival.[1][2][3] The inhibition of mTORC1 by the rapamycin-FKBP12 complex disrupts downstream signaling pathways, leading to cell cycle arrest in the G1 phase.[1][4]
Chemical modification of the rapamycin scaffold, particularly at the C-42 hydroxyl group, has led to the development of analogs with improved pharmacokinetic profiles and clinical utility. One such analog is this compound, where the hydroxyl group is replaced by a 2-substituted tetrazole ring. This modification can alter the compound's polarity, metabolic stability, and interaction with its biological targets.
This guide focuses on the synthetic route to this compound, proceeding through a key triflate intermediate. While a one-pot synthesis for the isomeric 42-(1-Tetrazolyl)rapamycin (Zotarolimus) is well-documented, specific protocols for the exclusive synthesis of the 2-tetrazolyl isomer are less prevalent in the literature.[5][6] This guide presents a detailed, plausible synthetic methodology based on established chemical principles for tetrazole alkylation, which is known to often produce a mixture of N1 and N2 isomers that can be separated chromatographically.[7]
Synthetic Pathway
The synthesis of this compound from rapamycin is a two-step process. The first step involves the activation of the C-42 hydroxyl group of rapamycin by converting it into a trifluoromethanesulfonate (B1224126) (triflate) ester. This is a good leaving group, facilitating the subsequent nucleophilic substitution. The second step is the reaction of the rapamycin-42-triflate intermediate with a tetrazole salt. This reaction can lead to the formation of both N1 and N2-substituted tetrazole isomers, which can be separated by chromatography.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of tetrazole-containing rapamycin analogs and principles of regioselective tetrazole alkylation.[5][8]
Step 1: Synthesis of Rapamycin-42-triflate
Materials:
-
Rapamycin
-
Triflic anhydride (Tf₂O)
-
2,6-Lutidine
-
Dichloromethane (B109758) (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Dry ice
-
Nitrogen gas
Procedure:
-
Dissolve rapamycin in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add 2,6-lutidine to the solution.
-
Cool the reaction mixture to -30 °C using an acetonitrile/dry ice bath.
-
Slowly add triflic anhydride to the cooled solution over a period of 10-15 minutes, maintaining the temperature at -30 °C.
-
Stir the reaction mixture for 20-30 minutes at -30 °C.
-
The resulting solution containing the rapamycin-42-triflate intermediate is typically used directly in the next step without isolation to minimize decomposition.[5]
Step 2: Synthesis of this compound
Materials:
-
Rapamycin-42-triflate solution (from Step 1)
-
2H-Tetrazole
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., heptane (B126788), acetone (B3395972), tetrahydrofuran)
Procedure:
-
To the cold solution of rapamycin-42-triflate, add 2H-tetrazole.
-
Slowly add diisopropylethylamine (DIEA) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product will likely contain a mixture of N1 and N2 isomers.
-
Purify the crude product by silica gel column chromatography. A gradient elution system, for example, with a mixture of heptane and acetone or tetrahydrofuran (B95107) and heptane, can be employed.[7] The N2 isomer is expected to elute before the N1 isomer.[7]
-
Collect the fractions containing the desired this compound isomer.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of tetrazolyl-rapamycin derivatives. Please note that yields and purity can vary depending on the specific reaction conditions and purification efficiency.
Table 1: Reagent Quantities for Rapamycin-42-triflate Synthesis
| Reagent | Molar Ratio (relative to Rapamycin) |
| Rapamycin | 1.0 |
| 2,6-Lutidine | 1.5 - 2.0 |
| Triflic Anhydride | 1.1 - 1.3 |
Table 2: Reagent Quantities for this compound Synthesis
| Reagent | Molar Ratio (relative to Rapamycin) |
| Rapamycin-42-triflate | 1.0 |
| 2H-Tetrazole | 1.5 - 2.0 |
| DIEA | 2.0 - 3.0 |
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 221877-56-1 |
| Molecular Formula | C₅₂H₇₉N₅O₁₂ |
| Molecular Weight | 966.21 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Characteristic peaks for the rapamycin scaffold and a distinct signal for the tetrazole proton. The chemical shift of the C42 proton will be significantly shifted downfield compared to rapamycin. |
| ¹³C NMR (DMSO-d₆) | Characteristic peaks for the rapamycin scaffold and a signal for the tetrazole carbon. The C42 carbon signal will show a significant shift due to the tetrazole substitution.[9] |
| Mass Spec (ESI+) | m/z [M+Na]⁺ expected around 988.56 |
mTOR Signaling Pathway
Rapamycin and its analogs exert their effects by targeting the mTOR signaling pathway. The diagram below illustrates the central role of mTORC1 and its downstream effectors in regulating cell growth and proliferation, and how rapamycin inhibits this process.
Conclusion
The synthesis of this compound represents a key chemical modification of a clinically important natural product. The provided technical guide outlines a robust synthetic strategy, offering researchers a foundational methodology for the preparation of this and similar rapamycin analogs. Understanding the nuances of the synthesis, particularly the regioselectivity of the tetrazole formation, is crucial for obtaining the desired isomer. The biological context provided through the mTOR signaling pathway highlights the rationale for the development of such derivatives, aiming for improved therapeutic agents targeting a central node in cell regulation. This guide serves as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20100204466A1 - One pot synthesis of tetrazole derivatives of rapamycin - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Complete assignments of the 1H and 13C resonances of 40-epi-(N1-tetrazolyl)-rapamycin and revised 13C assignments for rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 42-(2-Tetrazolyl)rapamycin from Rapamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 42-(2-Tetrazolyl)rapamycin, a derivative of the potent mTOR inhibitor, rapamycin. This document details the chemical pathway, experimental protocols, and relevant biological context for researchers and professionals in the field of drug development and medicinal chemistry.
Introduction
Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus with potent immunosuppressive and antiproliferative properties. Its mechanism of action involves the formation of a complex with the immunophilin FKBP12, which then binds to and inhibits the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and survival.[1][2][3] The inhibition of mTORC1 by the rapamycin-FKBP12 complex disrupts downstream signaling pathways, leading to cell cycle arrest in the G1 phase.[1][4]
Chemical modification of the rapamycin scaffold, particularly at the C-42 hydroxyl group, has led to the development of analogs with improved pharmacokinetic profiles and clinical utility. One such analog is this compound, where the hydroxyl group is replaced by a 2-substituted tetrazole ring. This modification can alter the compound's polarity, metabolic stability, and interaction with its biological targets.
This guide focuses on the synthetic route to this compound, proceeding through a key triflate intermediate. While a one-pot synthesis for the isomeric 42-(1-Tetrazolyl)rapamycin (Zotarolimus) is well-documented, specific protocols for the exclusive synthesis of the 2-tetrazolyl isomer are less prevalent in the literature.[5][6] This guide presents a detailed, plausible synthetic methodology based on established chemical principles for tetrazole alkylation, which is known to often produce a mixture of N1 and N2 isomers that can be separated chromatographically.[7]
Synthetic Pathway
The synthesis of this compound from rapamycin is a two-step process. The first step involves the activation of the C-42 hydroxyl group of rapamycin by converting it into a trifluoromethanesulfonate (triflate) ester. This is a good leaving group, facilitating the subsequent nucleophilic substitution. The second step is the reaction of the rapamycin-42-triflate intermediate with a tetrazole salt. This reaction can lead to the formation of both N1 and N2-substituted tetrazole isomers, which can be separated by chromatography.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of tetrazole-containing rapamycin analogs and principles of regioselective tetrazole alkylation.[5][8]
Step 1: Synthesis of Rapamycin-42-triflate
Materials:
-
Rapamycin
-
Triflic anhydride (Tf₂O)
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Dry ice
-
Nitrogen gas
Procedure:
-
Dissolve rapamycin in anhydrous dichloromethane under a nitrogen atmosphere.
-
Add 2,6-lutidine to the solution.
-
Cool the reaction mixture to -30 °C using an acetonitrile/dry ice bath.
-
Slowly add triflic anhydride to the cooled solution over a period of 10-15 minutes, maintaining the temperature at -30 °C.
-
Stir the reaction mixture for 20-30 minutes at -30 °C.
-
The resulting solution containing the rapamycin-42-triflate intermediate is typically used directly in the next step without isolation to minimize decomposition.[5]
Step 2: Synthesis of this compound
Materials:
-
Rapamycin-42-triflate solution (from Step 1)
-
2H-Tetrazole
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., heptane, acetone, tetrahydrofuran)
Procedure:
-
To the cold solution of rapamycin-42-triflate, add 2H-tetrazole.
-
Slowly add diisopropylethylamine (DIEA) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product will likely contain a mixture of N1 and N2 isomers.
-
Purify the crude product by silica gel column chromatography. A gradient elution system, for example, with a mixture of heptane and acetone or tetrahydrofuran and heptane, can be employed.[7] The N2 isomer is expected to elute before the N1 isomer.[7]
-
Collect the fractions containing the desired this compound isomer.
-
Combine the pure fractions and concentrate under reduced pressure to yield the final product.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis of tetrazolyl-rapamycin derivatives. Please note that yields and purity can vary depending on the specific reaction conditions and purification efficiency.
Table 1: Reagent Quantities for Rapamycin-42-triflate Synthesis
| Reagent | Molar Ratio (relative to Rapamycin) |
| Rapamycin | 1.0 |
| 2,6-Lutidine | 1.5 - 2.0 |
| Triflic Anhydride | 1.1 - 1.3 |
Table 2: Reagent Quantities for this compound Synthesis
| Reagent | Molar Ratio (relative to Rapamycin) |
| Rapamycin-42-triflate | 1.0 |
| 2H-Tetrazole | 1.5 - 2.0 |
| DIEA | 2.0 - 3.0 |
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 221877-56-1 |
| Molecular Formula | C₅₂H₇₉N₅O₁₂ |
| Molecular Weight | 966.21 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Characteristic peaks for the rapamycin scaffold and a distinct signal for the tetrazole proton. The chemical shift of the C42 proton will be significantly shifted downfield compared to rapamycin. |
| ¹³C NMR (DMSO-d₆) | Characteristic peaks for the rapamycin scaffold and a signal for the tetrazole carbon. The C42 carbon signal will show a significant shift due to the tetrazole substitution.[9] |
| Mass Spec (ESI+) | m/z [M+Na]⁺ expected around 988.56 |
mTOR Signaling Pathway
Rapamycin and its analogs exert their effects by targeting the mTOR signaling pathway. The diagram below illustrates the central role of mTORC1 and its downstream effectors in regulating cell growth and proliferation, and how rapamycin inhibits this process.
Conclusion
The synthesis of this compound represents a key chemical modification of a clinically important natural product. The provided technical guide outlines a robust synthetic strategy, offering researchers a foundational methodology for the preparation of this and similar rapamycin analogs. Understanding the nuances of the synthesis, particularly the regioselectivity of the tetrazole formation, is crucial for obtaining the desired isomer. The biological context provided through the mTOR signaling pathway highlights the rationale for the development of such derivatives, aiming for improved therapeutic agents targeting a central node in cell regulation. This guide serves as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mTOR - Wikipedia [en.wikipedia.org]
- 3. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20100204466A1 - One pot synthesis of tetrazole derivatives of rapamycin - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Complete assignments of the 1H and 13C resonances of 40-epi-(N1-tetrazolyl)-rapamycin and revised 13C assignments for rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
42-(2-Tetrazolyl)rapamycin: An In-Depth Technical Guide to a Novel mTORC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 42-(2-Tetrazolyl)rapamycin, a novel analog of rapamycin (B549165), and its role as a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). This document details the current understanding of its mechanism of action, supported by quantitative data from closely related analogs, and provides detailed experimental protocols for its evaluation. Included are signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its biological context and practical application in research and development.
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[] mTORC1, the focus of this guide, integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes.[] Dysregulation of the mTORC1 pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and autoimmune diseases, making it a critical target for therapeutic intervention.
Rapamycin, a macrolide natural product, is a well-established allosteric inhibitor of mTORC1.[2] It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[3] However, the therapeutic use of rapamycin is often associated with undesirable side effects. This has spurred the development of novel rapamycin analogs, or "rapalogs," with improved pharmacological properties.
This compound is a semi-synthetic derivative of rapamycin, characterized by the substitution of the hydroxyl group at the C-42 position with a tetrazole ring.[3] This modification is intended to modulate the compound's potency, selectivity, and pharmacokinetic profile. While specific data for this compound is limited in publicly accessible literature, data from the closely related analog zotarolimus, which also features a tetrazole moiety at the same position, provides valuable insights into its potential as an mTORC1 inhibitor.
Mechanism of Action
Like rapamycin, this compound is believed to exert its inhibitory effect on mTORC1 through an allosteric mechanism. The proposed mechanism involves the formation of an intracellular complex with FKBP12. This complex then binds to the FRB domain of mTOR within the mTORC1 complex, preventing the phosphorylation of its downstream substrates, p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of these key effectors of protein synthesis ultimately leads to a reduction in cell growth, proliferation, and survival.
Quantitative Data
| Parameter | Value | Compound | Assay | Reference |
| FKBP12 Binding IC50 | 2.8 nM | Zotarolimus | Competitive Binding Assay | [4] |
| Smooth Muscle Cell Proliferation Inhibition | Potent Inhibition | Zotarolimus | in vitro cell proliferation assay | [5] |
| Endothelial Cell Proliferation Inhibition | Potent Inhibition | Zotarolimus | in vitro cell proliferation assay | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for studying this compound, the following diagrams have been generated using the DOT language.
Caption: mTORC1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
The following protocols provide detailed methodologies for the characterization of this compound as an mTORC1 inhibitor.
In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and is used to determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Active mTORC1 enzyme (recombinant or immunoprecipitated)
-
Inactive p70 S6 Kinase (S6K1) or 4E-BP1 as substrate
-
ATP, MgCl2
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the mTORC1 enzyme, the substrate (S6K1 or 4E-BP1), and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular mTORC1 Inhibition Assay (Western Blot)
This assay assesses the ability of the compound to inhibit mTORC1 signaling within a cellular context by measuring the phosphorylation status of its downstream targets.
Materials:
-
Cancer cell line with active mTORC1 signaling (e.g., MCF-7, PC3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
In Vivo Efficacy Study in a Xenograft Mouse Model
This study evaluates the anti-tumor activity of this compound in a preclinical animal model.
Materials:
-
Athymic nude mice
-
Human cancer cell line for xenograft implantation (e.g., U87-MG, A549)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
-
Compare the tumor growth inhibition between the treated and control groups.
Conclusion
This compound represents a promising next-generation mTORC1 inhibitor. While direct biological data remains scarce, the information available for the closely related analog, zotarolimus, suggests high potency. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel rapamycin analogs. Further investigation into its specific pharmacological properties is warranted to fully elucidate its therapeutic potential in various disease contexts.
References
42-(2-Tetrazolyl)rapamycin: An In-Depth Technical Guide to a Novel mTORC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 42-(2-Tetrazolyl)rapamycin, a novel analog of rapamycin, and its role as a potent and selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). This document details the current understanding of its mechanism of action, supported by quantitative data from closely related analogs, and provides detailed experimental protocols for its evaluation. Included are signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its biological context and practical application in research and development.
Introduction
The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[] mTORC1, the focus of this guide, integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes.[] Dysregulation of the mTORC1 pathway is implicated in a variety of diseases, including cancer, metabolic disorders, and autoimmune diseases, making it a critical target for therapeutic intervention.
Rapamycin, a macrolide natural product, is a well-established allosteric inhibitor of mTORC1.[2] It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[3] However, the therapeutic use of rapamycin is often associated with undesirable side effects. This has spurred the development of novel rapamycin analogs, or "rapalogs," with improved pharmacological properties.
This compound is a semi-synthetic derivative of rapamycin, characterized by the substitution of the hydroxyl group at the C-42 position with a tetrazole ring.[3] This modification is intended to modulate the compound's potency, selectivity, and pharmacokinetic profile. While specific data for this compound is limited in publicly accessible literature, data from the closely related analog zotarolimus, which also features a tetrazole moiety at the same position, provides valuable insights into its potential as an mTORC1 inhibitor.
Mechanism of Action
Like rapamycin, this compound is believed to exert its inhibitory effect on mTORC1 through an allosteric mechanism. The proposed mechanism involves the formation of an intracellular complex with FKBP12. This complex then binds to the FRB domain of mTOR within the mTORC1 complex, preventing the phosphorylation of its downstream substrates, p70 S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The inhibition of these key effectors of protein synthesis ultimately leads to a reduction in cell growth, proliferation, and survival.
Quantitative Data
| Parameter | Value | Compound | Assay | Reference |
| FKBP12 Binding IC50 | 2.8 nM | Zotarolimus | Competitive Binding Assay | [4] |
| Smooth Muscle Cell Proliferation Inhibition | Potent Inhibition | Zotarolimus | in vitro cell proliferation assay | [5] |
| Endothelial Cell Proliferation Inhibition | Potent Inhibition | Zotarolimus | in vitro cell proliferation assay | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for studying this compound, the following diagrams have been generated using the DOT language.
Caption: mTORC1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
The following protocols provide detailed methodologies for the characterization of this compound as an mTORC1 inhibitor.
In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and is used to determine the half-maximal inhibitory concentration (IC50) of the test compound.
Materials:
-
Active mTORC1 enzyme (recombinant or immunoprecipitated)
-
Inactive p70 S6 Kinase (S6K1) or 4E-BP1 as substrate
-
ATP, MgCl2
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl2, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 384-well plate, add the mTORC1 enzyme, the substrate (S6K1 or 4E-BP1), and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a solution containing ATP and MgCl2.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular mTORC1 Inhibition Assay (Western Blot)
This assay assesses the ability of the compound to inhibit mTORC1 signaling within a cellular context by measuring the phosphorylation status of its downstream targets.
Materials:
-
Cancer cell line with active mTORC1 signaling (e.g., MCF-7, PC3)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-S6K1 (Thr389), anti-total S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.
In Vivo Efficacy Study in a Xenograft Mouse Model
This study evaluates the anti-tumor activity of this compound in a preclinical animal model.
Materials:
-
Athymic nude mice
-
Human cancer cell line for xenograft implantation (e.g., U87-MG, A549)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
-
Compare the tumor growth inhibition between the treated and control groups.
Conclusion
This compound represents a promising next-generation mTORC1 inhibitor. While direct biological data remains scarce, the information available for the closely related analog, zotarolimus, suggests high potency. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound and other novel rapamycin analogs. Further investigation into its specific pharmacological properties is warranted to fully elucidate its therapeutic potential in various disease contexts.
References
The Structure-Activity Relationship of 42-(2-Tetrazolyl)rapamycin (Torkinib/PP242): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin, widely known in scientific literature as Torkinib or PP242, is a potent and selective second-generation inhibitor of the mammalian target of rapamycin (mTOR).[1] As a pivotal regulator of cell growth, proliferation, and survival, mTOR has emerged as a critical target in oncology.[2] Torkinib distinguishes itself from the first-generation mTOR inhibitor rapamycin and its analogs (rapalogs) by acting as an ATP-competitive inhibitor of the mTOR kinase domain, thereby blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] This dual inhibitory action overcomes some of the limitations of rapalogs, which primarily target mTORC1 and can lead to a feedback activation of the pro-survival Akt signaling pathway.[1][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Structure-Activity Relationship of C42-Substituted Rapamycin Analogs
The development of successful C42-substituted analogs like temsirolimus and everolimus underscores the importance of this position for therapeutic optimization.[6] The introduction of a tetrazole moiety at the C42 position, as seen in zotarolimus and Torkinib, represents a key advancement in the development of potent mTOR inhibitors.[7] The synthesis of such derivatives often involves the activation of the C42-hydroxyl group, for example, by conversion to a triflate, followed by nucleophilic substitution with the tetrazole.[8]
It is hypothesized that the electronic and steric properties of the heterocyclic ring at the C42 position play a crucial role in the interaction with the ATP-binding pocket of the mTOR kinase domain. The nitrogen-rich tetrazole ring may participate in key hydrogen bonding interactions within the active site, contributing to the high-affinity binding and potent inhibition of mTOR kinase activity. Further research systematically exploring different isomers of the tetrazole ring and other bioisosteric replacements at the C42 position would be invaluable in elucidating a more detailed SAR and guiding the design of future mTOR inhibitors with enhanced potency and selectivity.
Quantitative Biological Data
The biological activity of this compound (Torkinib/PP242) has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data on its inhibitory potency against mTOR and other kinases, as well as its anti-proliferative effects in different cancer cell lines.
| Target | IC50 (nM) | Assay Type | Reference |
| mTOR | 8 | Cell-free | [9] |
| mTORC1 | 30 | Cellular | [10] |
| mTORC2 | 58 | Cellular | [10] |
| PI3Kα | 1960 | Cell-free | [9] |
| PI3Kβ | 2200 | Cell-free | [9] |
| PI3Kδ | 102 | Cell-free | [9] |
| PI3Kγ | 1270 | Cell-free | [9] |
| DNA-PK | 410 | Cell-free | [9] |
| PKCα | 49 | Cell-free | [9] |
| JAK2 (V617F) | >75% inh. at 1µM | Cell-free | [10] |
| Ret | >90% inh. at 1µM | Cell-free | [10] |
Table 1: Inhibitory Activity of Torkinib (PP242) against Various Kinases. This table presents the half-maximal inhibitory concentrations (IC50) of Torkinib against mTOR and other related kinases, highlighting its selectivity for mTOR.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| SUP-B15 | Leukemia | 0.090 | [9] |
| K562 | Leukemia | 0.085 | [9] |
| p190-transformed murine BM | Leukemia | 0.012 | [9] |
| SKOV3 | Ovarian Cancer | 0.49 | [9] |
| PC3 | Prostate Cancer | 0.19 | [9] |
| 786-O | Renal Cancer | 2.13 | [9] |
| U87 | Glioblastoma | 1.57 | [9] |
Table 2: Anti-proliferative Activity of Torkinib (PP242) in Cancer Cell Lines. This table shows the half-maximal growth inhibitory concentrations (GI50) of Torkinib in a panel of human cancer cell lines, demonstrating its broad anti-cancer potential.
Experimental Protocols
In Vitro mTOR Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against recombinant mTOR kinase.
Methodology:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl2, and 0.01% Tween-20.[9]
-
Incubate recombinant mTOR with serially diluted this compound (e.g., from 50 µM to 0.001 µM) in the reaction buffer.[9]
-
Initiate the kinase reaction by adding 10 µM ATP (containing 2.5 µCi of γ-32P-ATP) and 2 mg/mL of a suitable substrate, such as recombinant PHAS-1/4EBP1.[9]
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by spotting the reaction mixture onto a nitrocellulose membrane.[9]
-
Wash the membrane extensively with 1 M NaCl containing 1% phosphoric acid to remove unincorporated [γ-32P]ATP.[9]
-
Dry the membrane and quantify the incorporated radioactivity using a phosphorimager.[9]
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).[9]
Cell Viability (MTS) Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., from 0.01 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]
-
Add 20 µL of MTS reagent to each well.[11]
-
Incubate the plate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
Western Blot Analysis of the mTOR Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
Methodology:
-
Culture cells to approximately 80% confluency and then serum-starve overnight.
-
Treat the cells with this compound at various concentrations and for different durations.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, p70S6K, and 4E-BP1 overnight at 4°C.[12]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
Visualizations
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Torkinib.
Experimental Workflow for Evaluating Torkinib Activity
Caption: Experimental workflow for assessing the in vitro activity of Torkinib.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. worthe-it.co.za [worthe-it.co.za]
- 11. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
The Structure-Activity Relationship of 42-(2-Tetrazolyl)rapamycin (Torkinib/PP242): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin (B8069205), widely known in scientific literature as Torkinib or PP242, is a potent and selective second-generation inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1] As a pivotal regulator of cell growth, proliferation, and survival, mTOR has emerged as a critical target in oncology.[2] Torkinib distinguishes itself from the first-generation mTOR inhibitor rapamycin and its analogs (rapalogs) by acting as an ATP-competitive inhibitor of the mTOR kinase domain, thereby blocking the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4] This dual inhibitory action overcomes some of the limitations of rapalogs, which primarily target mTORC1 and can lead to a feedback activation of the pro-survival Akt signaling pathway.[1][5] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Structure-Activity Relationship of C42-Substituted Rapamycin Analogs
The development of successful C42-substituted analogs like temsirolimus (B1684623) and everolimus (B549166) underscores the importance of this position for therapeutic optimization.[6] The introduction of a tetrazole moiety at the C42 position, as seen in zotarolimus (B251) and Torkinib, represents a key advancement in the development of potent mTOR inhibitors.[7] The synthesis of such derivatives often involves the activation of the C42-hydroxyl group, for example, by conversion to a triflate, followed by nucleophilic substitution with the tetrazole.[8]
It is hypothesized that the electronic and steric properties of the heterocyclic ring at the C42 position play a crucial role in the interaction with the ATP-binding pocket of the mTOR kinase domain. The nitrogen-rich tetrazole ring may participate in key hydrogen bonding interactions within the active site, contributing to the high-affinity binding and potent inhibition of mTOR kinase activity. Further research systematically exploring different isomers of the tetrazole ring and other bioisosteric replacements at the C42 position would be invaluable in elucidating a more detailed SAR and guiding the design of future mTOR inhibitors with enhanced potency and selectivity.
Quantitative Biological Data
The biological activity of this compound (Torkinib/PP242) has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data on its inhibitory potency against mTOR and other kinases, as well as its anti-proliferative effects in different cancer cell lines.
| Target | IC50 (nM) | Assay Type | Reference |
| mTOR | 8 | Cell-free | [9] |
| mTORC1 | 30 | Cellular | [10] |
| mTORC2 | 58 | Cellular | [10] |
| PI3Kα | 1960 | Cell-free | [9] |
| PI3Kβ | 2200 | Cell-free | [9] |
| PI3Kδ | 102 | Cell-free | [9] |
| PI3Kγ | 1270 | Cell-free | [9] |
| DNA-PK | 410 | Cell-free | [9] |
| PKCα | 49 | Cell-free | [9] |
| JAK2 (V617F) | >75% inh. at 1µM | Cell-free | [10] |
| Ret | >90% inh. at 1µM | Cell-free | [10] |
Table 1: Inhibitory Activity of Torkinib (PP242) against Various Kinases. This table presents the half-maximal inhibitory concentrations (IC50) of Torkinib against mTOR and other related kinases, highlighting its selectivity for mTOR.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| SUP-B15 | Leukemia | 0.090 | [9] |
| K562 | Leukemia | 0.085 | [9] |
| p190-transformed murine BM | Leukemia | 0.012 | [9] |
| SKOV3 | Ovarian Cancer | 0.49 | [9] |
| PC3 | Prostate Cancer | 0.19 | [9] |
| 786-O | Renal Cancer | 2.13 | [9] |
| U87 | Glioblastoma | 1.57 | [9] |
Table 2: Anti-proliferative Activity of Torkinib (PP242) in Cancer Cell Lines. This table shows the half-maximal growth inhibitory concentrations (GI50) of Torkinib in a panel of human cancer cell lines, demonstrating its broad anti-cancer potential.
Experimental Protocols
In Vitro mTOR Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against recombinant mTOR kinase.
Methodology:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 1 mM EGTA, 10 mM MgCl2, and 0.01% Tween-20.[9]
-
Incubate recombinant mTOR with serially diluted this compound (e.g., from 50 µM to 0.001 µM) in the reaction buffer.[9]
-
Initiate the kinase reaction by adding 10 µM ATP (containing 2.5 µCi of γ-32P-ATP) and 2 mg/mL of a suitable substrate, such as recombinant PHAS-1/4EBP1.[9]
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by spotting the reaction mixture onto a nitrocellulose membrane.[9]
-
Wash the membrane extensively with 1 M NaCl containing 1% phosphoric acid to remove unincorporated [γ-32P]ATP.[9]
-
Dry the membrane and quantify the incorporated radioactivity using a phosphorimager.[9]
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).[9]
Cell Viability (MTS) Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cells.
Methodology:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., from 0.01 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]
-
Add 20 µL of MTS reagent to each well.[11]
-
Incubate the plate for 1-4 hours at 37°C.[11]
-
Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
Western Blot Analysis of the mTOR Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
Methodology:
-
Culture cells to approximately 80% confluency and then serum-starve overnight.
-
Treat the cells with this compound at various concentrations and for different durations.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR, Akt, p70S6K, and 4E-BP1 overnight at 4°C.[12]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
Visualizations
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Torkinib.
Experimental Workflow for Evaluating Torkinib Activity
Caption: Experimental workflow for assessing the in vitro activity of Torkinib.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. worthe-it.co.za [worthe-it.co.za]
- 11. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
42-(2-Tetrazolyl)rapamycin CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 42-(2-Tetrazolyl)rapamycin, a derivative of the potent mTOR inhibitor, rapamycin (B549165). This document details its chemical properties, synthesis, and its role within the mTOR signaling pathway, offering valuable insights for researchers in drug discovery and development.
Core Compound Data
The key quantitative data for this compound are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value |
| CAS Number | 221877-56-1[1] |
| Molecular Formula | C₅₂H₈₁N₅O₁₂ |
| Molecular Weight | 968.23 g/mol |
Note: The molecular formula and weight have been calculated based on the structure of rapamycin (C₅₁H₇₉NO₁₃) and the substitution of a hydroxyl group with a 2-tetrazolyl group at the 42nd position.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a one-pot reaction, which presents a more efficient alternative to traditional multi-step synthesis methods for rapamycin derivatives.[2][3]
Experimental Protocol: One-Pot Synthesis of this compound[2]
Materials:
-
Dried Rapamycin
-
Isopropylacetate (B1230618) (IPAc)
-
2,6-Lutidine
-
Triflic anhydride (B1165640)
-
1H-Tetrazole
-
Diisopropylethylamine (DIEA)
-
tert-Butyl methyl ether (t-BME)
-
Heptane
-
Butylated-hydroxy toluene (B28343) (BHT)
-
Silica (B1680970) gel for column chromatography
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve dried rapamycin in isopropylacetate (IPAc).
-
Cool the solution to -30°C.
-
Add 2,6-Lutidine to the cooled solution.
-
Slowly add triflic anhydride to the reaction mixture at -30°C to activate the C-42 hydroxyl group.
-
Remove the resulting salts by filtration.
-
To the filtrate containing the activated rapamycin intermediate, add 1H-Tetrazole followed by the tertiary base diisopropylethylamine (DIEA).
-
Allow the reaction mixture to incubate at room temperature.
-
Concentrate the product and purify it using silica gel column chromatography with a THF/heptane eluent.
-
Collect the fractions containing the desired product, concentrate, and re-purify using an acetone/heptane column.
-
Concentrate the product-containing fractions.
-
Dissolve the product in t-BME and precipitate with heptane.
-
Dissolve the solid product in acetone and treat with butylated-hydroxy toluene (BHT) as a stabilizer.
-
Concentrate the solution and repeat the acetone dissolution and concentration steps twice to remove residual solvents.
-
Add a final stabilizing agent, such as BHT at 0.5%, before drying the final product.
Experimental Protocol: mTOR Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the mTOR pathway in a cellular context.
Materials:
-
Cancer cell line with active mTOR signaling (e.g., Jeko, Mino, Jurkat)[4]
-
This compound
-
Rapamycin (as a positive control)
-
Cell lysis buffer
-
Antibodies for Western blotting:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-S6 Ribosomal Protein (Ser240/244)
-
Total S6 Ribosomal Protein
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin (as a loading control)
-
Procedure:
-
Culture the selected cell line to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound and rapamycin for a specified duration (e.g., 8 hours).[4]
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and Western blot analysis using the specified antibodies to assess the phosphorylation status of key mTORC1 and mTORC2 downstream effectors.
-
Analyze the results to determine the inhibitory effect of this compound on mTORC1 (inhibition of p70 S6K, S6, and 4E-BP1 phosphorylation) and mTORC2 (inhibition of Akt phosphorylation) signaling.[4][5][6]
Signaling Pathways and Mechanisms of Action
This compound, as a derivative of rapamycin, is a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[1] The mTOR protein is a core component of two distinct complexes, mTORC1 and mTORC2, which have different sensitivities to rapamycin and its analogs.
-
mTORC1: This complex is sensitive to acute rapamycin treatment and plays a central role in regulating protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2: While relatively resistant to acute rapamycin exposure, prolonged treatment can disrupt mTORC2, which is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt.[7]
The introduction of the tetrazolyl group at the 42-OH position is a common modification for developing rapamycin analogs with potentially improved pharmacokinetic profiles.[8]
Visualizations
The following diagrams illustrate the synthesis workflow for this compound and its interaction with the mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US8129521B2 - One pot synthesis of tetrazole derivatives of rapamycin - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
42-(2-Tetrazolyl)rapamycin CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 42-(2-Tetrazolyl)rapamycin, a derivative of the potent mTOR inhibitor, rapamycin. This document details its chemical properties, synthesis, and its role within the mTOR signaling pathway, offering valuable insights for researchers in drug discovery and development.
Core Compound Data
The key quantitative data for this compound are summarized in the table below, providing a clear reference for laboratory use.
| Property | Value |
| CAS Number | 221877-56-1[1] |
| Molecular Formula | C₅₂H₈₁N₅O₁₂ |
| Molecular Weight | 968.23 g/mol |
Note: The molecular formula and weight have been calculated based on the structure of rapamycin (C₅₁H₇₉NO₁₃) and the substitution of a hydroxyl group with a 2-tetrazolyl group at the 42nd position.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a one-pot reaction, which presents a more efficient alternative to traditional multi-step synthesis methods for rapamycin derivatives.[2][3]
Experimental Protocol: One-Pot Synthesis of this compound[2]
Materials:
-
Dried Rapamycin
-
Isopropylacetate (IPAc)
-
2,6-Lutidine
-
Triflic anhydride
-
1H-Tetrazole
-
Diisopropylethylamine (DIEA)
-
tert-Butyl methyl ether (t-BME)
-
Heptane
-
Acetone
-
Butylated-hydroxy toluene (BHT)
-
Silica gel for column chromatography
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve dried rapamycin in isopropylacetate (IPAc).
-
Cool the solution to -30°C.
-
Add 2,6-Lutidine to the cooled solution.
-
Slowly add triflic anhydride to the reaction mixture at -30°C to activate the C-42 hydroxyl group.
-
Remove the resulting salts by filtration.
-
To the filtrate containing the activated rapamycin intermediate, add 1H-Tetrazole followed by the tertiary base diisopropylethylamine (DIEA).
-
Allow the reaction mixture to incubate at room temperature.
-
Concentrate the product and purify it using silica gel column chromatography with a THF/heptane eluent.
-
Collect the fractions containing the desired product, concentrate, and re-purify using an acetone/heptane column.
-
Concentrate the product-containing fractions.
-
Dissolve the product in t-BME and precipitate with heptane.
-
Dissolve the solid product in acetone and treat with butylated-hydroxy toluene (BHT) as a stabilizer.
-
Concentrate the solution and repeat the acetone dissolution and concentration steps twice to remove residual solvents.
-
Add a final stabilizing agent, such as BHT at 0.5%, before drying the final product.
Experimental Protocol: mTOR Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on the mTOR pathway in a cellular context.
Materials:
-
Cancer cell line with active mTOR signaling (e.g., Jeko, Mino, Jurkat)[4]
-
This compound
-
Rapamycin (as a positive control)
-
Cell lysis buffer
-
Antibodies for Western blotting:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-S6 Ribosomal Protein (Ser240/244)
-
Total S6 Ribosomal Protein
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Phospho-Akt (Ser473)
-
Total Akt
-
β-actin (as a loading control)
-
Procedure:
-
Culture the selected cell line to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound and rapamycin for a specified duration (e.g., 8 hours).[4]
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and Western blot analysis using the specified antibodies to assess the phosphorylation status of key mTORC1 and mTORC2 downstream effectors.
-
Analyze the results to determine the inhibitory effect of this compound on mTORC1 (inhibition of p70 S6K, S6, and 4E-BP1 phosphorylation) and mTORC2 (inhibition of Akt phosphorylation) signaling.[4][5][6]
Signaling Pathways and Mechanisms of Action
This compound, as a derivative of rapamycin, is a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and metabolism.[1] The mTOR protein is a core component of two distinct complexes, mTORC1 and mTORC2, which have different sensitivities to rapamycin and its analogs.
-
mTORC1: This complex is sensitive to acute rapamycin treatment and plays a central role in regulating protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2: While relatively resistant to acute rapamycin exposure, prolonged treatment can disrupt mTORC2, which is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt.[7]
The introduction of the tetrazolyl group at the 42-OH position is a common modification for developing rapamycin analogs with potentially improved pharmacokinetic profiles.[8]
Visualizations
The following diagrams illustrate the synthesis workflow for this compound and its interaction with the mTOR signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US8129521B2 - One pot synthesis of tetrazole derivatives of rapamycin - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Dual mTORC1/mTORC2 inhibition diminishes Akt activation and induces Puma-dependent apoptosis in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of 42-(2-Tetrazolyl)rapamycin, a Novel mTOR Inhibitor
This technical guide provides a comprehensive overview of the preclinical assessment of 42-(2-Tetrazolyl)rapamycin, a rapamycin (B549165) analog designed to inhibit the mechanistic Target of Rapamycin (mTOR). Information regarding this specific compound is limited in publicly available literature, where it is identified as a proagent compound from patent literature.[1] Therefore, this guide outlines the typical preclinical studies, experimental designs, and data expected for a novel rapamycin analog, using data from rapamycin and other rapalogues as representative examples to illustrate its potential profile.
Mechanism of Action: Targeting the mTOR Signaling Pathway
Like its parent compound rapamycin, this compound is a specific inhibitor of mTOR.[1][2] The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival, functioning within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]
Rapamycin and its analogs form a complex with the intracellular protein FKBP12. This FKBP12-rapamycin complex then binds directly to the FRB domain of mTOR, acting as an allosteric inhibitor, primarily of mTORC1.[2] Inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest.[2][3] While mTORC1 is acutely sensitive to rapamycin, mTORC2 is considered largely insensitive to acute treatment but can be inhibited by chronic exposure in certain cell types.[4][5]
Caption: The mTOR signaling pathway, highlighting the primary inhibitory target of this compound.
In Vitro Preclinical Studies
In vitro studies are foundational for characterizing the anti-proliferative activity of a novel compound across various cancer cell lines.
The following table presents representative IC50 (half-maximal inhibitory concentration) values for rapamycin against several human cancer cell lines, illustrating the expected potency of an active analog.
Table 1: Representative Anti-proliferative Activity of Rapamycin Analogs
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | MTT | ~1-10 |
| PC-3 | Prostate Cancer | SRB | ~5-20 |
| U87-MG | Glioblastoma | CellTiter-Glo | ~2-15 |
| A549 | Lung Cancer | MTT | ~10-50 |
Note: These values are illustrative, based on published data for rapamycin and its analogs, and may vary based on specific experimental conditions.
This protocol describes a common method for determining the IC50 value of a compound.
-
Cell Culture & Seeding: Human cancer cell lines are cultured in appropriate media. Cells are harvested during the logarithmic growth phase and seeded into 96-well microtiter plates at a density of 3,000-8,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution. A series of dilutions (e.g., 0.1 nM to 10 µM) are prepared in culture medium. The medium from the cell plates is replaced with medium containing the various compound concentrations. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Standard experimental workflow for an MTT-based cell proliferation assay.
In Vivo Preclinical Studies
In vivo studies using animal models, typically mouse xenografts, are critical for evaluating the anti-tumor efficacy of a drug candidate in a physiological system.
The table below shows representative efficacy data for rapamycin in mouse xenograft models, demonstrating the expected outcome of tumor growth inhibition (TGI).
Table 2: Representative In Vivo Anti-Tumor Efficacy of Rapamycin
| Xenograft Model | Tumor Type | Dose & Schedule | Route | TGI (%) |
|---|---|---|---|---|
| PC-3 | Prostate | 10 mg/kg, daily | IP | ~55% |
| U87-MG | Glioblastoma | 5 mg/kg, daily | PO | ~60% |
| HT-29 | Colon | 15 mg/kg, Q3D | IP | ~48% |
| Rh30 | Rhabdomyosarcoma | 20 mg/kg, daily | PO | ~70% |
Note: TGI (Tumor Growth Inhibition) is calculated at the end of the study compared to the vehicle-treated control group. IP = Intraperitoneal, PO = Oral, Q3D = Every 3 days. Data are illustrative.
-
Cell Implantation: Athymic nude mice (4-6 weeks old) are used. 5-10 million human cancer cells (e.g., U87-MG) in a solution like Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable volume, typically 100-200 mm³. Tumor volume is measured regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization & Dosing: Once tumors reach the target size, mice are randomized into treatment and control groups (n=8-10 mice/group). Treatment with this compound (formulated in a suitable vehicle, e.g., NMP/PEG300) or vehicle alone is initiated according to the defined dose and schedule.
-
Monitoring: Mice are monitored daily for clinical signs of toxicity. Body weight and tumor volume are recorded 2-3 times per week.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Data Analysis: The primary endpoint is the percent Tumor Growth Inhibition (%TGI), calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).
Pharmacokinetic Studies
Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. These are typically performed in rodents (mice or rats) before advancing to larger animals.
The following table provides representative pharmacokinetic parameters for rapamycin administered intravenously (IV) to mice.
Table 3: Representative Pharmacokinetic Parameters of Rapamycin in Mice (IV Bolus, 1 mg/kg)
| Parameter | Description | Representative Value |
|---|---|---|
| Cmax | Maximum plasma concentration | ~450 ng/mL |
| T½ | Elimination half-life | ~15 hours |
| AUC(0-inf) | Area under the curve | ~3,000 ng·h/mL |
| CL | Clearance | ~0.3 L/h/kg |
| Vdss | Volume of distribution | ~5 L/kg |
Note: These values are illustrative and can vary significantly based on species, dose, and formulation.
-
Animal Model: Male CD-1 mice or Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Drug Administration: this compound is formulated for intravenous (IV) or oral (PO) administration. A single dose (e.g., 1 mg/kg IV or 5 mg/kg PO) is administered.
-
Blood Sampling: Blood samples (~50-100 µL) are collected from the cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Sample Processing: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, CL, Vd, T½).
Caption: Logical relationship diagram for a typical preclinical pharmacokinetic study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin: An InhibiTOR of Aging Emerges From the Soil of Easter Island - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Evaluation of 42-(2-Tetrazolyl)rapamycin, a Novel mTOR Inhibitor
This technical guide provides a comprehensive overview of the preclinical assessment of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog designed to inhibit the mechanistic Target of Rapamycin (mTOR). Information regarding this specific compound is limited in publicly available literature, where it is identified as a proagent compound from patent literature.[1] Therefore, this guide outlines the typical preclinical studies, experimental designs, and data expected for a novel rapamycin analog, using data from rapamycin and other rapalogues as representative examples to illustrate its potential profile.
Mechanism of Action: Targeting the mTOR Signaling Pathway
Like its parent compound rapamycin, this compound is a specific inhibitor of mTOR.[1][2] The mTOR kinase is a central regulator of cell growth, proliferation, metabolism, and survival, functioning within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3][4]
Rapamycin and its analogs form a complex with the intracellular protein FKBP12. This FKBP12-rapamycin complex then binds directly to the FRB domain of mTOR, acting as an allosteric inhibitor, primarily of mTORC1.[2] Inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), leading to a reduction in protein synthesis and cell cycle arrest.[2][3] While mTORC1 is acutely sensitive to rapamycin, mTORC2 is considered largely insensitive to acute treatment but can be inhibited by chronic exposure in certain cell types.[4][5]
Caption: The mTOR signaling pathway, highlighting the primary inhibitory target of this compound.
In Vitro Preclinical Studies
In vitro studies are foundational for characterizing the anti-proliferative activity of a novel compound across various cancer cell lines.
The following table presents representative IC50 (half-maximal inhibitory concentration) values for rapamycin against several human cancer cell lines, illustrating the expected potency of an active analog.
Table 1: Representative Anti-proliferative Activity of Rapamycin Analogs
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
|---|---|---|---|
| MCF-7 | Breast Cancer | MTT | ~1-10 |
| PC-3 | Prostate Cancer | SRB | ~5-20 |
| U87-MG | Glioblastoma | CellTiter-Glo | ~2-15 |
| A549 | Lung Cancer | MTT | ~10-50 |
Note: These values are illustrative, based on published data for rapamycin and its analogs, and may vary based on specific experimental conditions.
This protocol describes a common method for determining the IC50 value of a compound.
-
Cell Culture & Seeding: Human cancer cell lines are cultured in appropriate media. Cells are harvested during the logarithmic growth phase and seeded into 96-well microtiter plates at a density of 3,000-8,000 cells/well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution. A series of dilutions (e.g., 0.1 nM to 10 µM) are prepared in culture medium. The medium from the cell plates is replaced with medium containing the various compound concentrations. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Standard experimental workflow for an MTT-based cell proliferation assay.
In Vivo Preclinical Studies
In vivo studies using animal models, typically mouse xenografts, are critical for evaluating the anti-tumor efficacy of a drug candidate in a physiological system.
The table below shows representative efficacy data for rapamycin in mouse xenograft models, demonstrating the expected outcome of tumor growth inhibition (TGI).
Table 2: Representative In Vivo Anti-Tumor Efficacy of Rapamycin
| Xenograft Model | Tumor Type | Dose & Schedule | Route | TGI (%) |
|---|---|---|---|---|
| PC-3 | Prostate | 10 mg/kg, daily | IP | ~55% |
| U87-MG | Glioblastoma | 5 mg/kg, daily | PO | ~60% |
| HT-29 | Colon | 15 mg/kg, Q3D | IP | ~48% |
| Rh30 | Rhabdomyosarcoma | 20 mg/kg, daily | PO | ~70% |
Note: TGI (Tumor Growth Inhibition) is calculated at the end of the study compared to the vehicle-treated control group. IP = Intraperitoneal, PO = Oral, Q3D = Every 3 days. Data are illustrative.
-
Cell Implantation: Athymic nude mice (4-6 weeks old) are used. 5-10 million human cancer cells (e.g., U87-MG) in a solution like Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable volume, typically 100-200 mm³. Tumor volume is measured regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization & Dosing: Once tumors reach the target size, mice are randomized into treatment and control groups (n=8-10 mice/group). Treatment with this compound (formulated in a suitable vehicle, e.g., NMP/PEG300) or vehicle alone is initiated according to the defined dose and schedule.
-
Monitoring: Mice are monitored daily for clinical signs of toxicity. Body weight and tumor volume are recorded 2-3 times per week.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Data Analysis: The primary endpoint is the percent Tumor Growth Inhibition (%TGI), calculated by comparing the mean tumor volume of the treated group to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).
Pharmacokinetic Studies
Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug. These are typically performed in rodents (mice or rats) before advancing to larger animals.
The following table provides representative pharmacokinetic parameters for rapamycin administered intravenously (IV) to mice.
Table 3: Representative Pharmacokinetic Parameters of Rapamycin in Mice (IV Bolus, 1 mg/kg)
| Parameter | Description | Representative Value |
|---|---|---|
| Cmax | Maximum plasma concentration | ~450 ng/mL |
| T½ | Elimination half-life | ~15 hours |
| AUC(0-inf) | Area under the curve | ~3,000 ng·h/mL |
| CL | Clearance | ~0.3 L/h/kg |
| Vdss | Volume of distribution | ~5 L/kg |
Note: These values are illustrative and can vary significantly based on species, dose, and formulation.
-
Animal Model: Male CD-1 mice or Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Drug Administration: this compound is formulated for intravenous (IV) or oral (PO) administration. A single dose (e.g., 1 mg/kg IV or 5 mg/kg PO) is administered.
-
Blood Sampling: Blood samples (~50-100 µL) are collected from the cannula at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Sample Processing: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, CL, Vd, T½).
Caption: Logical relationship diagram for a typical preclinical pharmacokinetic study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin: An InhibiTOR of Aging Emerges From the Soil of Easter Island - PMC [pmc.ncbi.nlm.nih.gov]
42-(2-Tetrazolyl)rapamycin (Trazolimus): A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
42-(2-Tetrazolyl)rapamycin, also known as trazolimus, is a semi-synthetic derivative of rapamycin (B549165) (sirolimus), a potent inhibitor of the mammalian target of rapamycin (mTOR). This technical guide provides a comprehensive overview of this compound's core characteristics, its synthesis, and its potential applications in cancer research. The document details the compound's mechanism of action as an mTOR inhibitor, drawing from the extensive knowledge of its parent compound, rapamycin. While specific quantitative biological data for this compound is not extensively available in peer-reviewed literature, this guide furnishes detailed experimental protocols for its synthesis as described in patent literature and offers representative methodologies for evaluating the anti-proliferative and mTOR-inhibitory activities of rapamycin analogs. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this and similar rapamycin derivatives.
Introduction
Rapamycin and its analogs, often referred to as "rapalogs," are a class of drugs that target the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3] this compound is a novel, semi-synthetic analog of rapamycin, characterized by the substitution of a tetrazole group at the 42-hydroxyl position. This modification is intended to create a prodrug with potentially improved pharmacokinetic properties, such as a shorter half-life, compared to the parent compound, rapamycin.[4][5]
Mechanism of Action: mTOR Inhibition
Like rapamycin, this compound is presumed to exert its biological effects by inhibiting the mTOR signaling pathway. The canonical mechanism of action for rapamycin involves the formation of a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][2]
mTORC1 is a key regulator of protein synthesis and cell growth. Its inhibition leads to the dephosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inactivation of these effectors results in the suppression of protein translation and, consequently, cell cycle arrest and inhibition of cell proliferation.[1][6]
While rapamycin primarily targets mTORC1, prolonged treatment can also affect the assembly and function of mTOR Complex 2 (mTORC2), which is involved in cell survival and metabolism.[1] The precise selectivity of this compound for mTORC1 versus mTORC2 has not been publicly documented.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of rapamycin in a Phase I trial for patients with recurrent PTEN-deficient glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6015815A - Tetrazole-containing rapamycin analogs with shortened half-lives - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
42-(2-Tetrazolyl)rapamycin (Trazolimus): A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
42-(2-Tetrazolyl)rapamycin, also known as trazolimus, is a semi-synthetic derivative of rapamycin (sirolimus), a potent inhibitor of the mammalian target of rapamycin (mTOR). This technical guide provides a comprehensive overview of this compound's core characteristics, its synthesis, and its potential applications in cancer research. The document details the compound's mechanism of action as an mTOR inhibitor, drawing from the extensive knowledge of its parent compound, rapamycin. While specific quantitative biological data for this compound is not extensively available in peer-reviewed literature, this guide furnishes detailed experimental protocols for its synthesis as described in patent literature and offers representative methodologies for evaluating the anti-proliferative and mTOR-inhibitory activities of rapamycin analogs. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the further investigation of this and similar rapamycin derivatives.
Introduction
Rapamycin and its analogs, often referred to as "rapalogs," are a class of drugs that target the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[3] this compound is a novel, semi-synthetic analog of rapamycin, characterized by the substitution of a tetrazole group at the 42-hydroxyl position. This modification is intended to create a prodrug with potentially improved pharmacokinetic properties, such as a shorter half-life, compared to the parent compound, rapamycin.[4][5]
Mechanism of Action: mTOR Inhibition
Like rapamycin, this compound is presumed to exert its biological effects by inhibiting the mTOR signaling pathway. The canonical mechanism of action for rapamycin involves the formation of a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][2]
mTORC1 is a key regulator of protein synthesis and cell growth. Its inhibition leads to the dephosphorylation of its downstream effectors, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inactivation of these effectors results in the suppression of protein translation and, consequently, cell cycle arrest and inhibition of cell proliferation.[1][6]
While rapamycin primarily targets mTORC1, prolonged treatment can also affect the assembly and function of mTOR Complex 2 (mTORC2), which is involved in cell survival and metabolism.[1] The precise selectivity of this compound for mTORC1 versus mTORC2 has not been publicly documented.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of rapamycin in a Phase I trial for patients with recurrent PTEN-deficient glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6015815A - Tetrazole-containing rapamycin analogs with shortened half-lives - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 42-(2-Tetrazolyl)rapamycin in Immunosuppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
42-(2-Tetrazolyl)rapamycin, also known as zotarolimus (B251), is a semi-synthetic derivative of rapamycin (B549165) (sirolimus) with potent immunosuppressive and anti-proliferative properties. By forming a complex with the intracellular protein FKBP12, zotarolimus inhibits the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the arrest of the cell cycle in the G1 phase, primarily affecting lymphocyte proliferation and function. This technical guide provides an in-depth overview of the mechanism of action of zotarolimus, its effects on various immune cells, and its pharmacokinetic profile in comparison to sirolimus. Detailed experimental protocols for key immunological assays are provided, along with a summary of relevant quantitative data.
Introduction
Rapamycin and its analogues, or "rapalogs," are a class of drugs renowned for their immunosuppressive and anti-proliferative capabilities.[1] Zotarolimus (this compound) was developed as an analogue of sirolimus with a modification at the 42-hydroxyl position, where a tetrazole ring is substituted.[2][3] This structural change was designed to modulate the pharmacokinetic properties of the molecule, aiming for a shorter in vivo half-life and potentially reduced systemic immunosuppression.[2][3] While its primary clinical application has been in drug-eluting stents to prevent restenosis, its potent immunosuppressive effects make it a subject of significant interest for researchers in transplantation and immunology.[1][4][5]
Mechanism of Action: Inhibition of the mTOR Signaling Pathway
The immunosuppressive activity of zotarolimus is mediated through the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[5]
The mechanism can be summarized in the following steps:
-
Binding to FKBP12: Zotarolimus, like sirolimus, first binds to the intracellular protein FKBP12 (FK506-binding protein 12).[5]
-
Formation of an Inhibitory Complex: The zotarolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1).[5]
-
Inhibition of mTORC1 Activity: This binding event inhibits the kinase activity of mTORC1, preventing the phosphorylation of its key downstream effectors, including p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[5]
-
Cell Cycle Arrest: The inhibition of S6K1 and 4E-BP1 disrupts protein synthesis and leads to cell cycle arrest in the G1 phase, thereby preventing the proliferation of immune cells, particularly T lymphocytes.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for zotarolimus in comparison to sirolimus.
Table 1: In Vitro Activity
| Compound | Assay | Target/Cell Type | IC50 | Reference |
| Zotarolimus | Cytokine Production | Human Monocytes (LPS-stimulated) | 2.6 ± 0.2 nM (for MCP-1) | [6] |
| Sirolimus | Cytokine Production | Human Monocytes (LPS-stimulated) | 5.9 ± 1.9 nM (for MCP-1) | [6] |
| Zotarolimus | T-Cell Proliferation | Human and Rat T-Cells | Comparable to Sirolimus | [2][3] |
| Sirolimus | T-Cell Proliferation | CMV-specific CD8+ T-Cells | ~10 ng/mL (~11 nM) | [7] |
Table 2: Pharmacokinetic Parameters in Rats
| Compound | Dosing Route | Terminal Elimination Half-life (T1/2) | Reference |
| Zotarolimus | Intravenous | 9.4 hours | [2][3] |
| Sirolimus | Intravenous | 14.0 hours | [2][3] |
| Zotarolimus | Oral | 7.9 hours | [2][3] |
| Sirolimus | Oral | 33.4 hours | [2][3] |
Table 3: In Vivo Immunosuppressive Potency
| Compound | Animal Model | Outcome | Result | Reference |
| Zotarolimus | 3 Rat Disease Models | Systemic Immunosuppression | 4-fold reduction in potency compared to Sirolimus | [2][3] |
| Sirolimus | Mouse Skin Allograft Model | Graft Survival | 18-24 mg/kg dose led to 100% graft acceptance at 200 days | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols based on standard immunological assays.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the inhibition of T-cell division in response to stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads)
-
Zotarolimus and Sirolimus stock solutions
-
96-well round-bottom plates
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of Zotarolimus and Sirolimus in complete RPMI-1640 medium.
-
Add 50 µL of the drug dilutions to the respective wells. Include a vehicle control.
-
Add 50 µL of T-cell stimulation reagents.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell generations.
-
One-Way Mixed Lymphocyte Reaction (MLR)
This assay models the T-cell response to allogeneic antigens.
Materials:
-
PBMCs from two unrelated healthy donors
-
Complete RPMI-1640 medium
-
Mitomycin C or irradiation source
-
Zotarolimus and Sirolimus stock solutions
-
96-well flat-bottom plates
-
[³H]-Thymidine or other proliferation detection reagent (e.g., BrdU)
-
Cell harvester and scintillation counter
Procedure:
-
Preparation of Stimulator and Responder Cells:
-
Isolate PBMCs from two donors.
-
Treat the stimulator cells with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation to prevent their proliferation.
-
-
Assay Setup:
-
Plate responder cells (1 x 10^5 cells/well) in a 96-well plate.
-
Add serial dilutions of Zotarolimus or Sirolimus.
-
Add the treated stimulator cells (1 x 10^5 cells/well).
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto filter mats and measure thymidine (B127349) incorporation using a scintillation counter.
-
Cytokine Production Assay (ELISA)
This protocol quantifies the secretion of specific cytokines into the culture supernatant.
Materials:
-
Culture supernatants from the T-cell proliferation or MLR assay.
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ, MCP-1).
-
ELISA plate reader.
Procedure:
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate.
-
Carefully collect the culture supernatant.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate for color development.
-
Measure the absorbance using an ELISA plate reader and calculate cytokine concentrations based on the standard curve.
-
In Vivo Skin Allograft Model (Mouse)
This model assesses the ability of an immunosuppressive agent to prevent the rejection of transplanted tissue.
Materials:
-
Donor and recipient mouse strains with a major histocompatibility complex (MHC) mismatch (e.g., BALB/c donors and C57BL/6 recipients).
-
Surgical instruments.
-
Zotarolimus/Sirolimus formulation for injection.
-
Bandages.
Procedure:
-
Skin Grafting:
-
Harvest a full-thickness skin graft from the tail or ear of a donor mouse.
-
Prepare a graft bed on the dorsal thorax of the recipient mouse.
-
Place the skin graft onto the bed and secure it with sutures and a bandage.
-
-
Drug Administration:
-
Administer Zotarolimus or Sirolimus to the recipient mice daily via the desired route (e.g., intraperitoneal injection) starting on the day of transplantation.
-
-
Graft Survival Assessment:
-
Monitor the grafts daily for signs of rejection (e.g., inflammation, necrosis).
-
Graft rejection is typically defined as the day when more than 80% of the graft tissue becomes necrotic.
-
Plot graft survival curves (Kaplan-Meier) to compare the different treatment groups.
-
Visualizations
Conclusion
This compound (zotarolimus) is a potent mTOR inhibitor with significant immunosuppressive properties. Its mechanism of action is analogous to that of sirolimus, involving the inhibition of T-cell proliferation through the mTOR signaling pathway. Preclinical data suggests that zotarolimus has a shorter in vivo half-life compared to sirolimus, which may translate to a reduced potential for systemic immunosuppression.[2][3] This characteristic, combined with its potent anti-proliferative effects, makes it a valuable tool for localized immunosuppression, as demonstrated by its use in drug-eluting stents. Further research into its systemic immunosuppressive applications could provide valuable insights for the development of novel therapeutic strategies in transplantation and autoimmune diseases.
References
- 1. What is Zotarolimus used for? [synapse.patsnap.com]
- 2. Zotarolimus, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Snapshot on Clinical Trials on Zotarolimus DES: A Repurposing Drug against Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Zotarolimus? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Effects of mTOR Inhibitor Sirolimus on Naïve and CMV-Specific T Cells Extending Its Applicable Range Beyond Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of an improved sirolimus (rapamycin)-based regimen for induction of allograft tolerance in mice treated with antilymphocyte serum and donor-specific bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 42-(2-Tetrazolyl)rapamycin in Immunosuppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
42-(2-Tetrazolyl)rapamycin, also known as zotarolimus, is a semi-synthetic derivative of rapamycin (sirolimus) with potent immunosuppressive and anti-proliferative properties. By forming a complex with the intracellular protein FKBP12, zotarolimus inhibits the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the arrest of the cell cycle in the G1 phase, primarily affecting lymphocyte proliferation and function. This technical guide provides an in-depth overview of the mechanism of action of zotarolimus, its effects on various immune cells, and its pharmacokinetic profile in comparison to sirolimus. Detailed experimental protocols for key immunological assays are provided, along with a summary of relevant quantitative data.
Introduction
Rapamycin and its analogues, or "rapalogs," are a class of drugs renowned for their immunosuppressive and anti-proliferative capabilities.[1] Zotarolimus (this compound) was developed as an analogue of sirolimus with a modification at the 42-hydroxyl position, where a tetrazole ring is substituted.[2][3] This structural change was designed to modulate the pharmacokinetic properties of the molecule, aiming for a shorter in vivo half-life and potentially reduced systemic immunosuppression.[2][3] While its primary clinical application has been in drug-eluting stents to prevent restenosis, its potent immunosuppressive effects make it a subject of significant interest for researchers in transplantation and immunology.[1][4][5]
Mechanism of Action: Inhibition of the mTOR Signaling Pathway
The immunosuppressive activity of zotarolimus is mediated through the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[5]
The mechanism can be summarized in the following steps:
-
Binding to FKBP12: Zotarolimus, like sirolimus, first binds to the intracellular protein FKBP12 (FK506-binding protein 12).[5]
-
Formation of an Inhibitory Complex: The zotarolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR Complex 1 (mTORC1).[5]
-
Inhibition of mTORC1 Activity: This binding event inhibits the kinase activity of mTORC1, preventing the phosphorylation of its key downstream effectors, including p70 S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1).[5]
-
Cell Cycle Arrest: The inhibition of S6K1 and 4E-BP1 disrupts protein synthesis and leads to cell cycle arrest in the G1 phase, thereby preventing the proliferation of immune cells, particularly T lymphocytes.[5]
Quantitative Data Summary
The following tables summarize the available quantitative data for zotarolimus in comparison to sirolimus.
Table 1: In Vitro Activity
| Compound | Assay | Target/Cell Type | IC50 | Reference |
| Zotarolimus | Cytokine Production | Human Monocytes (LPS-stimulated) | 2.6 ± 0.2 nM (for MCP-1) | [6] |
| Sirolimus | Cytokine Production | Human Monocytes (LPS-stimulated) | 5.9 ± 1.9 nM (for MCP-1) | [6] |
| Zotarolimus | T-Cell Proliferation | Human and Rat T-Cells | Comparable to Sirolimus | [2][3] |
| Sirolimus | T-Cell Proliferation | CMV-specific CD8+ T-Cells | ~10 ng/mL (~11 nM) | [7] |
Table 2: Pharmacokinetic Parameters in Rats
| Compound | Dosing Route | Terminal Elimination Half-life (T1/2) | Reference |
| Zotarolimus | Intravenous | 9.4 hours | [2][3] |
| Sirolimus | Intravenous | 14.0 hours | [2][3] |
| Zotarolimus | Oral | 7.9 hours | [2][3] |
| Sirolimus | Oral | 33.4 hours | [2][3] |
Table 3: In Vivo Immunosuppressive Potency
| Compound | Animal Model | Outcome | Result | Reference |
| Zotarolimus | 3 Rat Disease Models | Systemic Immunosuppression | 4-fold reduction in potency compared to Sirolimus | [2][3] |
| Sirolimus | Mouse Skin Allograft Model | Graft Survival | 18-24 mg/kg dose led to 100% graft acceptance at 200 days | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols based on standard immunological assays.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the inhibition of T-cell division in response to stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads)
-
Zotarolimus and Sirolimus stock solutions
-
96-well round-bottom plates
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Labeling:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of Zotarolimus and Sirolimus in complete RPMI-1640 medium.
-
Add 50 µL of the drug dilutions to the respective wells. Include a vehicle control.
-
Add 50 µL of T-cell stimulation reagents.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Stain with fluorescently conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell generations.
-
One-Way Mixed Lymphocyte Reaction (MLR)
This assay models the T-cell response to allogeneic antigens.
Materials:
-
PBMCs from two unrelated healthy donors
-
Complete RPMI-1640 medium
-
Mitomycin C or irradiation source
-
Zotarolimus and Sirolimus stock solutions
-
96-well flat-bottom plates
-
[³H]-Thymidine or other proliferation detection reagent (e.g., BrdU)
-
Cell harvester and scintillation counter
Procedure:
-
Preparation of Stimulator and Responder Cells:
-
Isolate PBMCs from two donors.
-
Treat the stimulator cells with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation to prevent their proliferation.
-
-
Assay Setup:
-
Plate responder cells (1 x 10^5 cells/well) in a 96-well plate.
-
Add serial dilutions of Zotarolimus or Sirolimus.
-
Add the treated stimulator cells (1 x 10^5 cells/well).
-
-
Incubation and Proliferation Measurement:
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.
-
18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.
-
Cytokine Production Assay (ELISA)
This protocol quantifies the secretion of specific cytokines into the culture supernatant.
Materials:
-
Culture supernatants from the T-cell proliferation or MLR assay.
-
Commercially available ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ, MCP-1).
-
ELISA plate reader.
Procedure:
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate.
-
Carefully collect the culture supernatant.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate for color development.
-
Measure the absorbance using an ELISA plate reader and calculate cytokine concentrations based on the standard curve.
-
In Vivo Skin Allograft Model (Mouse)
This model assesses the ability of an immunosuppressive agent to prevent the rejection of transplanted tissue.
Materials:
-
Donor and recipient mouse strains with a major histocompatibility complex (MHC) mismatch (e.g., BALB/c donors and C57BL/6 recipients).
-
Surgical instruments.
-
Zotarolimus/Sirolimus formulation for injection.
-
Bandages.
Procedure:
-
Skin Grafting:
-
Harvest a full-thickness skin graft from the tail or ear of a donor mouse.
-
Prepare a graft bed on the dorsal thorax of the recipient mouse.
-
Place the skin graft onto the bed and secure it with sutures and a bandage.
-
-
Drug Administration:
-
Administer Zotarolimus or Sirolimus to the recipient mice daily via the desired route (e.g., intraperitoneal injection) starting on the day of transplantation.
-
-
Graft Survival Assessment:
-
Monitor the grafts daily for signs of rejection (e.g., inflammation, necrosis).
-
Graft rejection is typically defined as the day when more than 80% of the graft tissue becomes necrotic.
-
Plot graft survival curves (Kaplan-Meier) to compare the different treatment groups.
-
Visualizations
Conclusion
This compound (zotarolimus) is a potent mTOR inhibitor with significant immunosuppressive properties. Its mechanism of action is analogous to that of sirolimus, involving the inhibition of T-cell proliferation through the mTOR signaling pathway. Preclinical data suggests that zotarolimus has a shorter in vivo half-life compared to sirolimus, which may translate to a reduced potential for systemic immunosuppression.[2][3] This characteristic, combined with its potent anti-proliferative effects, makes it a valuable tool for localized immunosuppression, as demonstrated by its use in drug-eluting stents. Further research into its systemic immunosuppressive applications could provide valuable insights for the development of novel therapeutic strategies in transplantation and autoimmune diseases.
References
- 1. What is Zotarolimus used for? [synapse.patsnap.com]
- 2. Zotarolimus, a novel sirolimus analogue with potent anti-proliferative activity on coronary smooth muscle cells and reduced potential for systemic immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Snapshot on Clinical Trials on Zotarolimus DES: A Repurposing Drug against Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Zotarolimus? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Effects of mTOR Inhibitor Sirolimus on Naïve and CMV-Specific T Cells Extending Its Applicable Range Beyond Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of an improved sirolimus (rapamycin)-based regimen for induction of allograft tolerance in mice treated with antilymphocyte serum and donor-specific bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of 42-(2-Tetrazolyl)rapamycin, a rapamycin (B549165) analog (rapalog), in cell culture. The protocols outlined below are based on established methodologies for studying mTOR inhibitors and should be adapted and optimized for specific cell lines and experimental questions.
Introduction
This compound is a derivative of rapamycin, a macrolide antibiotic known for its potent immunosuppressive and anti-proliferative properties.[1][2] Like rapamycin, its mechanism of action is primarily through the inhibition of the mammalian target of rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][3] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][4][5] Rapalogs, including this compound, primarily act by forming a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR, leading to allosteric inhibition of mTORC1.[1][2] While mTORC1 is acutely sensitive to rapamycin, mTORC2 is considered relatively resistant to acute treatment but can be inhibited by prolonged exposure.[4][6]
The dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1][7] These notes provide a framework for investigating the cellular effects of this compound.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound.[8] However, it is important to note that the IC50 value of a given compound can vary significantly between different cell lines and even between different studies using the same cell line.[9] This variability can be attributed to factors such as differences in experimental methodology, cell culture conditions, and the doubling time of the cells.[9][10]
The following table summarizes the reported IC50 values for rapamycin in various cancer cell lines to provide an expected range of effective concentrations for a rapalog like this compound.
| Cell Line | Cancer Type | Rapamycin IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | ~20 | [1] |
| MDA-MB-231 | Breast Cancer | ~20,000 | [1] |
| PPTP in vitro panel (median) | Various Pediatric Cancers | 0.7 | [11] |
| Nara-H | Malignant Fibrous Histiocytoma | 40,000 (used concentration) | [12] |
| Ca9-22 | Oral Cancer | 100 - 100,000 (used concentration range) | [13] |
Note: These values are for rapamycin and should be considered as a starting point for determining the optimal concentration range for this compound.
Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes. This compound, as a rapalog, is expected to primarily inhibit mTORC1.
Figure 1: Simplified mTOR signaling pathway and the inhibitory action of this compound on mTORC1.
Experimental Protocols
The following are generalized protocols for cell-based assays to characterize the activity of this compound.
Protocol 1: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol is designed to determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test for rapalogs is 0.01 nM to 100 µM.[11][13]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.[8]
-
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure the luminescence.
-
-
Data Analysis:
Protocol 2: Western Blot Analysis of mTORC1 Signaling
This protocol is used to confirm the inhibition of the mTORC1 pathway by assessing the phosphorylation status of its downstream targets, p70S6K and 4E-BP1.[1]
Materials:
-
Selected cancer cell line(s)
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Experimental Workflow Diagram
Figure 2: General experimental workflow for the in vitro evaluation of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial in vitro characterization of this compound. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible data. The multifaceted nature of the mTOR signaling pathway suggests that further investigations into the effects on autophagy, apoptosis, and cell cycle progression would provide a more complete understanding of the cellular response to this compound.
References
- 1. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pathway regulating the mammalian target of rapamycin (mTOR) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: map04150 [kegg.jp]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting TOR dependence in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Initial testing (stage 1) of the mTOR inhibitor rapamycin by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Rapamycin | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro evaluation of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog (rapalog), in cell culture. The protocols outlined below are based on established methodologies for studying mTOR inhibitors and should be adapted and optimized for specific cell lines and experimental questions.
Introduction
This compound is a derivative of rapamycin, a macrolide antibiotic known for its potent immunosuppressive and anti-proliferative properties.[1][2] Like rapamycin, its mechanism of action is primarily through the inhibition of the mammalian target of rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][3] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1][4][5] Rapalogs, including this compound, primarily act by forming a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR, leading to allosteric inhibition of mTORC1.[1][2] While mTORC1 is acutely sensitive to rapamycin, mTORC2 is considered relatively resistant to acute treatment but can be inhibited by prolonged exposure.[4][6]
The dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1][7] These notes provide a framework for investigating the cellular effects of this compound.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound.[8] However, it is important to note that the IC50 value of a given compound can vary significantly between different cell lines and even between different studies using the same cell line.[9] This variability can be attributed to factors such as differences in experimental methodology, cell culture conditions, and the doubling time of the cells.[9][10]
The following table summarizes the reported IC50 values for rapamycin in various cancer cell lines to provide an expected range of effective concentrations for a rapalog like this compound.
| Cell Line | Cancer Type | Rapamycin IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | ~20 | [1] |
| MDA-MB-231 | Breast Cancer | ~20,000 | [1] |
| PPTP in vitro panel (median) | Various Pediatric Cancers | 0.7 | [11] |
| Nara-H | Malignant Fibrous Histiocytoma | 40,000 (used concentration) | [12] |
| Ca9-22 | Oral Cancer | 100 - 100,000 (used concentration range) | [13] |
Note: These values are for rapamycin and should be considered as a starting point for determining the optimal concentration range for this compound.
Signaling Pathway
The mTOR signaling pathway is a complex network that integrates signals from growth factors, nutrients, and cellular energy status to regulate key cellular processes. This compound, as a rapalog, is expected to primarily inhibit mTORC1.
Figure 1: Simplified mTOR signaling pathway and the inhibitory action of this compound on mTORC1.
Experimental Protocols
The following are generalized protocols for cell-based assays to characterize the activity of this compound.
Protocol 1: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol is designed to determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test for rapalogs is 0.01 nM to 100 µM.[11][13]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.[8]
-
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure the luminescence.
-
-
Data Analysis:
Protocol 2: Western Blot Analysis of mTORC1 Signaling
This protocol is used to confirm the inhibition of the mTORC1 pathway by assessing the phosphorylation status of its downstream targets, p70S6K and 4E-BP1.[1]
Materials:
-
Selected cancer cell line(s)
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Experimental Workflow Diagram
Figure 2: General experimental workflow for the in vitro evaluation of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial in vitro characterization of this compound. Researchers should optimize these protocols for their specific experimental systems to obtain reliable and reproducible data. The multifaceted nature of the mTOR signaling pathway suggests that further investigations into the effects on autophagy, apoptosis, and cell cycle progression would provide a more complete understanding of the cellular response to this compound.
References
- 1. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pathway regulating the mammalian target of rapamycin (mTOR) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted role of mTOR (mammalian target of rapamycin) signaling pathway in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: map04150 [kegg.jp]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting TOR dependence in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Initial testing (stage 1) of the mTOR inhibitor rapamycin by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The combination of rapamycin and MAPK inhibitors enhances the growth inhibitory effect on Nara-H cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Rapamycin | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Tetzolimycin) in In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: 42-(2-Tetrazolyl)rapamycin, also known as Tetzolimycin, is a derivative of rapamycin (B549165), a macrolide compound. It functions as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] Tetzolimycin is considered a proagent compound of a rapamycin analog.[1][2][3] The mTOR protein is a central component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate a multitude of cellular processes.[4][5] The dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making its inhibitors valuable tools for research and potential therapeutic agents.[4][5][6]
These application notes provide detailed protocols for the dissolution of Tetzolimycin for use in in vitro studies, along with a summary of its solubility and recommendations for stock solution preparation and storage.
Quantitative Data Summary
For effective use in in vitro assays, Tetzolimycin must be properly dissolved to ensure accurate and reproducible results. The following table summarizes the solubility of Tetzolimycin in a commonly used solvent.
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 130 mg/mL | 134.55 mM | Use newly opened, anhydrous DMSO as it is hygroscopic, which can impact solubility.[1][2] |
Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point may be higher.[1][2]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of Tetzolimycin
This protocol outlines the steps to prepare a concentrated stock solution of Tetzolimycin, which can be further diluted to working concentrations for various in vitro experiments.
Materials:
-
This compound (Tetzolimycin) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, polypropylene (B1209903) microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of Tetzolimycin powder. For example, to prepare a 10 mM stock solution, you would use the following calculation:
-
Molecular Weight of Tetzolimycin: ~965.2 g/mol
-
To prepare 1 mL of a 10 mM solution, you would need 0.00965 g or 9.65 mg of Tetzolimycin.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the Tetzolimycin powder. For instance, to make a 10 mM solution with 10 mg of powder, you would add approximately 1.036 mL of DMSO.
-
Cap the vial securely.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles are present. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again.
-
-
Aliquoting and Storage:
Caption: Tetzolimycin inhibits mTORC1, a key regulator of cell growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TET2 is required to suppress mTORC1 signaling through urea cycle with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Tetzolimycin) in In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: 42-(2-Tetrazolyl)rapamycin, also known as Tetzolimycin, is a derivative of rapamycin, a macrolide compound. It functions as a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, metabolism, and survival.[1][2] Tetzolimycin is considered a proagent compound of a rapamycin analog.[1][2][3] The mTOR protein is a central component of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate a multitude of cellular processes.[4][5] The dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making its inhibitors valuable tools for research and potential therapeutic agents.[4][5][6]
These application notes provide detailed protocols for the dissolution of Tetzolimycin for use in in vitro studies, along with a summary of its solubility and recommendations for stock solution preparation and storage.
Quantitative Data Summary
For effective use in in vitro assays, Tetzolimycin must be properly dissolved to ensure accurate and reproducible results. The following table summarizes the solubility of Tetzolimycin in a commonly used solvent.
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 130 mg/mL | 134.55 mM | Use newly opened, anhydrous DMSO as it is hygroscopic, which can impact solubility.[1][2] |
Note: The "≥" symbol indicates that the compound is soluble at this concentration, but the saturation point may be higher.[1][2]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of Tetzolimycin
This protocol outlines the steps to prepare a concentrated stock solution of Tetzolimycin, which can be further diluted to working concentrations for various in vitro experiments.
Materials:
-
This compound (Tetzolimycin) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile, polypropylene microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Weighing the Compound: Accurately weigh the desired amount of Tetzolimycin powder. For example, to prepare a 10 mM stock solution, you would use the following calculation:
-
Molecular Weight of Tetzolimycin: ~965.2 g/mol
-
To prepare 1 mL of a 10 mM solution, you would need 0.00965 g or 9.65 mg of Tetzolimycin.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the Tetzolimycin powder. For instance, to make a 10 mM solution with 10 mg of powder, you would add approximately 1.036 mL of DMSO.
-
Cap the vial securely.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles are present. If necessary, gently warm the solution in a 37°C water bath for a few minutes and vortex again.
-
-
Aliquoting and Storage:
Caption: Tetzolimycin inhibits mTORC1, a key regulator of cell growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TET2 is required to suppress mTORC1 signaling through urea cycle with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization, storage, and application of 42-(2-Tetrazolyl)rapamycin, a potent analog of rapamycin (B549165) and a specific inhibitor of the mammalian target of rapamycin (mTOR).
Introduction
This compound, also known as Tazarolimus, is a semi-synthetic derivative of rapamycin. Like rapamycin, it functions as a highly specific allosteric inhibitor of mTOR Complex 1 (mTORC1). The mechanism of action involves the formation of a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity. This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.
Recommended Solvent and Solution Preparation
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO) . It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and stability of the compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| DMSO | ≥ 130 mg/mL | 134.55 mM | Use of newly opened, anhydrous DMSO is highly recommended as hygroscopic DMSO can significantly reduce solubility. |
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.966 mg of this compound (Molecular Weight: 965.2 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution gently until the solid is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution as recommended in Section 3.
Protocol 2.2: Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw a vial of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 100 nM working solution in 10 mL of medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of culture medium to make a 10 µM intermediate solution.
-
Add 100 µL of the 10 µM intermediate solution to 9.9 mL of culture medium.
-
-
Mix the working solution thoroughly by gentle inversion before adding it to the cells.
-
Always prepare fresh working solutions for each experiment.
Table 2: Example Dilutions for Cell-Based Assays
| Stock Concentration | Desired Final Concentration | Volume of Stock | Final Volume of Medium |
| 10 mM | 100 nM | 1 µL | 100 mL |
| 10 mM | 50 nM | 0.5 µL | 100 mL |
| 10 mM | 10 nM | 0.1 µL | 100 mL |
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
Table 3: Storage Conditions and Stability
| Form | Storage Temperature | Stability | Notes |
| Solid | -20°C | ≥ 2 years | Store desiccated and protected from light. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -20°C | Up to 1 month | For shorter-term storage. Protect from light. |
Note on Aqueous Stability: Rapamycin and its analogs are known to have poor stability in aqueous solutions. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use and not to store them for more than a day.[1][2]
Application Notes: Mechanism of Action
This compound inhibits the mTORC1 signaling pathway. This pathway is a central regulator of cell metabolism, growth, and proliferation in response to growth factors, nutrients, and energy levels. Inhibition of mTORC1 by the this compound-FKBP12 complex prevents the phosphorylation of key downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1). The dephosphorylation of these targets leads to a reduction in protein synthesis and arrests the cell cycle at the G1-S transition.
Caption: mTORC1 signaling and inhibition by this compound.
Experimental Protocols
Protocol 5.1: Western Blot Analysis of S6K1 and 4E-BP1 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the mTORC1 pathway by measuring the phosphorylation status of its downstream targets.
Materials:
-
Cell line of interest (e.g., MCF-7, PC3)
-
Complete cell culture medium
-
This compound (prepared as in Protocol 2.2)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 1 to 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Caption: Workflow for Western blot analysis.
Protocol 5.2: Cell Proliferation Assay (MTS/CCK-8)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (prepared as in Protocol 2.2)
-
MTS or CCK-8 reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay:
-
Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the results and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
-
Caption: Workflow for a cell proliferation assay.
Quantitative Data
Table 4: Reference IC50 Values for mTOR Inhibitors
| Compound | Target | IC50 Value | Cell Line/Assay |
| Rapamycin | mTORC1 (S6K1 phosphorylation) | ~0.1 - 20 nM | Various cancer cell lines |
| Everolimus (RAD001) | mTOR | ~1.6 - 5.6 nM | Kinase assay |
| Temsirolimus (CCI-779) | mTOR | ~0.7 - 2.6 nM | Kinase assay |
| PP242 | mTOR | 8 nM | Kinase assay |
| KU-0063794 | mTORC1/mTORC2 | ~10 nM | Kinase assay |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and the specific downstream readout being measured.
Conclusion
This compound is a potent and specific mTORC1 inhibitor. Proper handling, including the use of anhydrous DMSO for solubilization and appropriate storage conditions, is essential for maintaining its activity. The provided protocols for Western blotting and cell proliferation assays serve as a starting point for investigating the effects of this compound in various research settings. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental system.
References
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization, storage, and application of 42-(2-Tetrazolyl)rapamycin, a potent analog of rapamycin and a specific inhibitor of the mammalian target of rapamycin (mTOR).
Introduction
This compound, also known as Tazarolimus, is a semi-synthetic derivative of rapamycin. Like rapamycin, it functions as a highly specific allosteric inhibitor of mTOR Complex 1 (mTORC1). The mechanism of action involves the formation of a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity. This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and survival.
Recommended Solvent and Solution Preparation
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO) . It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility and stability of the compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| DMSO | ≥ 130 mg/mL | 134.55 mM | Use of newly opened, anhydrous DMSO is highly recommended as hygroscopic DMSO can significantly reduce solubility. |
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.966 mg of this compound (Molecular Weight: 965.2 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution gently until the solid is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution as recommended in Section 3.
Protocol 2.2: Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is important to note that the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw a vial of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 100 nM working solution in 10 mL of medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of culture medium to make a 10 µM intermediate solution.
-
Add 100 µL of the 10 µM intermediate solution to 9.9 mL of culture medium.
-
-
Mix the working solution thoroughly by gentle inversion before adding it to the cells.
-
Always prepare fresh working solutions for each experiment.
Table 2: Example Dilutions for Cell-Based Assays
| Stock Concentration | Desired Final Concentration | Volume of Stock | Final Volume of Medium |
| 10 mM | 100 nM | 1 µL | 100 mL |
| 10 mM | 50 nM | 0.5 µL | 100 mL |
| 10 mM | 10 nM | 0.1 µL | 100 mL |
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
Table 3: Storage Conditions and Stability
| Form | Storage Temperature | Stability | Notes |
| Solid | -20°C | ≥ 2 years | Store desiccated and protected from light. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -20°C | Up to 1 month | For shorter-term storage. Protect from light. |
Note on Aqueous Stability: Rapamycin and its analogs are known to have poor stability in aqueous solutions. It is recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use and not to store them for more than a day.[1][2]
Application Notes: Mechanism of Action
This compound inhibits the mTORC1 signaling pathway. This pathway is a central regulator of cell metabolism, growth, and proliferation in response to growth factors, nutrients, and energy levels. Inhibition of mTORC1 by the this compound-FKBP12 complex prevents the phosphorylation of key downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1). The dephosphorylation of these targets leads to a reduction in protein synthesis and arrests the cell cycle at the G1-S transition.
Caption: mTORC1 signaling and inhibition by this compound.
Experimental Protocols
Protocol 5.1: Western Blot Analysis of S6K1 and 4E-BP1 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the mTORC1 pathway by measuring the phosphorylation status of its downstream targets.
Materials:
-
Cell line of interest (e.g., MCF-7, PC3)
-
Complete cell culture medium
-
This compound (prepared as in Protocol 2.2)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 1 to 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Caption: Workflow for Western blot analysis.
Protocol 5.2: Cell Proliferation Assay (MTS/CCK-8)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (prepared as in Protocol 2.2)
-
MTS or CCK-8 reagent
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay:
-
Add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the results and determine the IC50 value (the concentration that inhibits cell proliferation by 50%).
-
Caption: Workflow for a cell proliferation assay.
Quantitative Data
Table 4: Reference IC50 Values for mTOR Inhibitors
| Compound | Target | IC50 Value | Cell Line/Assay |
| Rapamycin | mTORC1 (S6K1 phosphorylation) | ~0.1 - 20 nM | Various cancer cell lines |
| Everolimus (RAD001) | mTOR | ~1.6 - 5.6 nM | Kinase assay |
| Temsirolimus (CCI-779) | mTOR | ~0.7 - 2.6 nM | Kinase assay |
| PP242 | mTOR | 8 nM | Kinase assay |
| KU-0063794 | mTORC1/mTORC2 | ~10 nM | Kinase assay |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and the specific downstream readout being measured.
Conclusion
This compound is a potent and specific mTORC1 inhibitor. Proper handling, including the use of anhydrous DMSO for solubilization and appropriate storage conditions, is essential for maintaining its activity. The provided protocols for Western blotting and cell proliferation assays serve as a starting point for investigating the effects of this compound in various research settings. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell line and experimental system.
References
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin (B549165), a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR). As a prodrug of a rapamycin analog, it is designed for research in areas such as cancer, immunology, and cell biology.[1] mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival, making it a key target in drug development.[1] this compound exerts its effects by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).
This document provides detailed protocols for the preparation of stock solutions of this compound, along with methodologies for its application in cell-based assays to study mTOR signaling.
Data Presentation
Quantitative Data Summary
The following tables provide key quantitative information for the preparation and use of this compound stock solutions.
Table 1: Physicochemical Properties and Storage
| Parameter | Value | Source |
| CAS Number | 221877-56-1 | [1] |
| Molecular Weight | 966.21 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |
| Solubility in DMSO | ≥ 130 mg/mL (134.55 mM) | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
Table 2: Stock Solution Preparation (in DMSO)
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 1.0350 mL | 5.1749 mL | 10.3497 mL |
| 5 mM | 0.2070 mL | 1.0350 mL | 2.0699 mL |
| 10 mM | 0.1035 mL | 0.5175 mL | 1.0350 mL |
Table 3: Biological Activity
| Cell Line / System | Assay | IC₅₀ | Source |
| Human T-cells | Mixed Lymphocyte Reaction | 3.3 nM | [2] |
| Rat T-cells | Mixed Lymphocyte Reaction | 1500 nM | [2] |
Signaling Pathway and Experimental Workflows
mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in cell signaling and the inhibitory action of this compound.
Caption: mTORC1 signaling pathway and its inhibition.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing the stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
Materials:
-
This compound (MW: 966.21 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution, 9.66 mg of the compound is needed.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For 9.66 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed complete cell culture medium
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilution: To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 100 nM in 10 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium to get a 10 µM solution. Mix gently by pipetting.
-
Add 100 µL of the 10 µM intermediate solution to 9.9 mL of pre-warmed medium to achieve the final 100 nM concentration.
-
-
Mixing: Gently swirl the flask or invert the tube to ensure a homogenous working solution before adding it to the cells.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Protocol 3: Western Blot Analysis of mTORC1 Signaling
This protocol describes how to assess the inhibitory effect of this compound on mTORC1 signaling by measuring the phosphorylation of its downstream targets, p70S6K and 4E-BP1.
Procedure:
-
Cell Treatment: Seed cells (e.g., HEK293, MCF-7) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a specified duration (e.g., 1-24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Workflow for Western Blot Analysis
Caption: Western blot analysis workflow.
References
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR). As a prodrug of a rapamycin analog, it is designed for research in areas such as cancer, immunology, and cell biology.[1] mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, metabolism, and survival, making it a key target in drug development.[1] this compound exerts its effects by forming a complex with the intracellular receptor FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).
This document provides detailed protocols for the preparation of stock solutions of this compound, along with methodologies for its application in cell-based assays to study mTOR signaling.
Data Presentation
Quantitative Data Summary
The following tables provide key quantitative information for the preparation and use of this compound stock solutions.
Table 1: Physicochemical Properties and Storage
| Parameter | Value | Source |
| CAS Number | 221877-56-1 | [1] |
| Molecular Weight | 966.21 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Solubility in DMSO | ≥ 130 mg/mL (134.55 mM) | [1] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
Table 2: Stock Solution Preparation (in DMSO)
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 1.0350 mL | 5.1749 mL | 10.3497 mL |
| 5 mM | 0.2070 mL | 1.0350 mL | 2.0699 mL |
| 10 mM | 0.1035 mL | 0.5175 mL | 1.0350 mL |
Table 3: Biological Activity
| Cell Line / System | Assay | IC₅₀ | Source |
| Human T-cells | Mixed Lymphocyte Reaction | 3.3 nM | [2] |
| Rat T-cells | Mixed Lymphocyte Reaction | 1500 nM | [2] |
Signaling Pathway and Experimental Workflows
mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in cell signaling and the inhibitory action of this compound.
Caption: mTORC1 signaling pathway and its inhibition.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing the stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
Materials:
-
This compound (MW: 966.21 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution, 9.66 mg of the compound is needed.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For 9.66 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed complete cell culture medium
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilution: To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 100 nM in 10 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium to get a 10 µM solution. Mix gently by pipetting.
-
Add 100 µL of the 10 µM intermediate solution to 9.9 mL of pre-warmed medium to achieve the final 100 nM concentration.
-
-
Mixing: Gently swirl the flask or invert the tube to ensure a homogenous working solution before adding it to the cells.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Protocol 3: Western Blot Analysis of mTORC1 Signaling
This protocol describes how to assess the inhibitory effect of this compound on mTORC1 signaling by measuring the phosphorylation of its downstream targets, p70S6K and 4E-BP1.
Procedure:
-
Cell Treatment: Seed cells (e.g., HEK293, MCF-7) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a specified duration (e.g., 1-24 hours). Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Workflow for Western Blot Analysis
Caption: Western blot analysis workflow.
References
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Temsirolimus) Dosage Calculation in Murine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage calculation and administration of 42-(2-Tetrazolyl)rapamycin, also known as Temsirolimus (B1684623) or CCI-779, in preclinical mouse studies. The information is compiled from various studies to aid in the design of robust and reproducible experiments.
Overview and Mechanism of Action
This compound (Temsirolimus) is a specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] Temsirolimus, an ester of rapamycin, acts by binding to the immunophilin FKBP12, and this complex then inhibits the mTORC1 signaling pathway.[3] This inhibition leads to a decrease in the translation of mRNAs involved in cell cycle control, ultimately resulting in cell cycle arrest.[2] Preclinical studies have demonstrated its efficacy in various cancer models, including breast cancer, neuroblastoma, and leukemia.[1][4][5]
Quantitative Data Summary: Temsirolimus (CCI-779) Dosage in Mice
The following tables summarize the dosages of Temsirolimus (CCI-779) used in various mouse models. It is crucial to note that the optimal dosage can vary significantly based on the mouse strain, tumor model, and experimental endpoint.
Table 1: Temsirolimus (CCI-779) Dosage in Xenograft Models
| Cancer Model | Mouse Strain | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Acute Lymphoblastic Leukemia (ALL) | NOD/SCID | 5-10 mg/kg/day | Intraperitoneal (i.p.) | 6 days/week | 5% Tween, 5% PEG 400, 4% EtOH in H₂O | [4] |
| Breast Cancer (MDA-MB-468) | Nude | 10 mg/kg | Not specified | Single dose | Not specified | [2] |
| Neuroblastoma (Rh18) | Not specified | ≥8.7 mg/kg/day | Not specified | Daily | Not specified | [5] |
| Esophageal Cancer | Not specified | 10 mg/kg | Intraperitoneal (i.p.) | Once a week | PBS | [6] |
| Prostate Cancer (CWR22) | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
| Multiple Myeloma (8226, OPM-2) | Not specified | ED50: 2-20 mg/kg | Not specified | Not specified | Not specified | [8] |
Table 2: Rapamycin and Other Analogs Dosage in Mice for Longevity and Other Studies
| Compound | Mouse Strain | Dosage | Administration Route | Frequency | Purpose of Study | Reference |
| Rapamycin | p53+/- | ~1.5 mg/kg/day | In drinking water | Daily | Lifespan extension and cancer prevention | [9] |
| Rapamycin | HER-2/neu transgenic | 0.45 mg/kg | Subcutaneous (s.c.) | 3 times/week for 2 weeks, followed by a 2-week break | Lifespan extension and cancer prevention | [10] |
| Rapamycin | Genetically heterogeneous | 4.7, 14, or 42 ppm in food | Oral (in food) | Daily | Lifespan extension | [11] |
| Rapamycin | C57BL/6J | Not specified | Not specified | Not specified | mTORC1 inhibition | [3][12] |
| DL001 (Rapamycin analog) | C57BL/6J | Not specified | Not specified | Not specified | Selective mTORC1 inhibition | [3][12] |
Experimental Protocols
Preparation of Temsirolimus (CCI-779) for Injection
Temsirolimus is often supplied as a stock solution that requires dilution before administration. A common vehicle for reconstitution is a mixture of 5% Tween 80, 5% PEG 400, and 4% ethanol (B145695) in water.[4] For intraperitoneal injections in esophageal cancer models, Temsirolimus has been administered in Phosphate Buffered Saline (PBS).[6]
Protocol for Reconstitution (based on a common vehicle):
-
Prepare the vehicle solution by mixing 5% Tween 80, 5% PEG 400, and 4% ethanol in sterile water.
-
Warm the Temsirolimus stock solution to room temperature.
-
Calculate the required volume of Temsirolimus stock solution based on the desired final concentration and the total volume of the injection solution.
-
Aseptically add the calculated volume of Temsirolimus to the vehicle solution.
-
Mix thoroughly by vortexing or gentle inversion until the solution is clear and homogenous.
-
The final diluted solution should be administered to the mice shortly after preparation.
Administration to Mice
The route of administration can significantly impact the bioavailability and efficacy of the drug. Common routes for Temsirolimus and its analogs in mice include:
-
Intraperitoneal (i.p.) injection: A widely used method for systemic delivery.[4][6]
-
Oral administration (in drinking water or food): Suitable for long-term studies, such as those investigating lifespan.[9][11]
-
Subcutaneous (s.c.) injection: Another option for systemic delivery, often used for intermittent dosing schedules.[10]
Monitoring and Endpoint Analysis
Following administration, it is crucial to monitor the mice for any signs of toxicity. Pharmacodynamic markers can be assessed to confirm target engagement. Inhibition of the mTOR pathway can be verified by measuring the phosphorylation status of downstream targets like S6 ribosomal protein (phospho-S6).[4] Tumor growth can be monitored by caliper measurements for subcutaneous xenografts.[6]
Visualizing Pathways and Workflows
mTOR Signaling Pathway
The following diagram illustrates the mTOR signaling pathway and the point of inhibition by Temsirolimus.
Caption: mTOR signaling pathway and Temsirolimus inhibition.
Experimental Workflow for a Xenograft Study
This diagram outlines a typical workflow for a preclinical mouse xenograft study using Temsirolimus.
Caption: Typical workflow for a mouse xenograft study.
References
- 1. mTOR, a novel target in breast cancer: the effect of CCI-779, an mTOR inhibitor, in preclinical models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Evaluation of CCI-779, an Inhibitor of mTOR, in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel rapamycin analog is highly selective for mTORC1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mTOR inhibitor CCI-779 induces apoptosis and inhibits growth in preclinical models of primary adult human ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antiproliferative effect of a novel mTOR inhibitor temsirolimus contributes to the prolonged survival of orthotopic esophageal cancer-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Rapamycin extends lifespan and delays tumorigenesis in heterozygous p53+/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lifespan extension and cancer prevention in HER-2/neu transgenic mice treated with low intermittent doses of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 42-(2-Tetrazolyl)rapamycin (Temsirolimus) Dosage Calculation in Murine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage calculation and administration of 42-(2-Tetrazolyl)rapamycin, also known as Temsirolimus or CCI-779, in preclinical mouse studies. The information is compiled from various studies to aid in the design of robust and reproducible experiments.
Overview and Mechanism of Action
This compound (Temsirolimus) is a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2] Temsirolimus, an ester of rapamycin, acts by binding to the immunophilin FKBP12, and this complex then inhibits the mTORC1 signaling pathway.[3] This inhibition leads to a decrease in the translation of mRNAs involved in cell cycle control, ultimately resulting in cell cycle arrest.[2] Preclinical studies have demonstrated its efficacy in various cancer models, including breast cancer, neuroblastoma, and leukemia.[1][4][5]
Quantitative Data Summary: Temsirolimus (CCI-779) Dosage in Mice
The following tables summarize the dosages of Temsirolimus (CCI-779) used in various mouse models. It is crucial to note that the optimal dosage can vary significantly based on the mouse strain, tumor model, and experimental endpoint.
Table 1: Temsirolimus (CCI-779) Dosage in Xenograft Models
| Cancer Model | Mouse Strain | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Acute Lymphoblastic Leukemia (ALL) | NOD/SCID | 5-10 mg/kg/day | Intraperitoneal (i.p.) | 6 days/week | 5% Tween, 5% PEG 400, 4% EtOH in H₂O | [4] |
| Breast Cancer (MDA-MB-468) | Nude | 10 mg/kg | Not specified | Single dose | Not specified | [2] |
| Neuroblastoma (Rh18) | Not specified | ≥8.7 mg/kg/day | Not specified | Daily | Not specified | [5] |
| Esophageal Cancer | Not specified | 10 mg/kg | Intraperitoneal (i.p.) | Once a week | PBS | [6] |
| Prostate Cancer (CWR22) | Not specified | Not specified | Not specified | Not specified | Not specified | [7] |
| Multiple Myeloma (8226, OPM-2) | Not specified | ED50: 2-20 mg/kg | Not specified | Not specified | Not specified | [8] |
Table 2: Rapamycin and Other Analogs Dosage in Mice for Longevity and Other Studies
| Compound | Mouse Strain | Dosage | Administration Route | Frequency | Purpose of Study | Reference |
| Rapamycin | p53+/- | ~1.5 mg/kg/day | In drinking water | Daily | Lifespan extension and cancer prevention | [9] |
| Rapamycin | HER-2/neu transgenic | 0.45 mg/kg | Subcutaneous (s.c.) | 3 times/week for 2 weeks, followed by a 2-week break | Lifespan extension and cancer prevention | [10] |
| Rapamycin | Genetically heterogeneous | 4.7, 14, or 42 ppm in food | Oral (in food) | Daily | Lifespan extension | [11] |
| Rapamycin | C57BL/6J | Not specified | Not specified | Not specified | mTORC1 inhibition | [3][12] |
| DL001 (Rapamycin analog) | C57BL/6J | Not specified | Not specified | Not specified | Selective mTORC1 inhibition | [3][12] |
Experimental Protocols
Preparation of Temsirolimus (CCI-779) for Injection
Temsirolimus is often supplied as a stock solution that requires dilution before administration. A common vehicle for reconstitution is a mixture of 5% Tween 80, 5% PEG 400, and 4% ethanol in water.[4] For intraperitoneal injections in esophageal cancer models, Temsirolimus has been administered in Phosphate Buffered Saline (PBS).[6]
Protocol for Reconstitution (based on a common vehicle):
-
Prepare the vehicle solution by mixing 5% Tween 80, 5% PEG 400, and 4% ethanol in sterile water.
-
Warm the Temsirolimus stock solution to room temperature.
-
Calculate the required volume of Temsirolimus stock solution based on the desired final concentration and the total volume of the injection solution.
-
Aseptically add the calculated volume of Temsirolimus to the vehicle solution.
-
Mix thoroughly by vortexing or gentle inversion until the solution is clear and homogenous.
-
The final diluted solution should be administered to the mice shortly after preparation.
Administration to Mice
The route of administration can significantly impact the bioavailability and efficacy of the drug. Common routes for Temsirolimus and its analogs in mice include:
-
Intraperitoneal (i.p.) injection: A widely used method for systemic delivery.[4][6]
-
Oral administration (in drinking water or food): Suitable for long-term studies, such as those investigating lifespan.[9][11]
-
Subcutaneous (s.c.) injection: Another option for systemic delivery, often used for intermittent dosing schedules.[10]
Monitoring and Endpoint Analysis
Following administration, it is crucial to monitor the mice for any signs of toxicity. Pharmacodynamic markers can be assessed to confirm target engagement. Inhibition of the mTOR pathway can be verified by measuring the phosphorylation status of downstream targets like S6 ribosomal protein (phospho-S6).[4] Tumor growth can be monitored by caliper measurements for subcutaneous xenografts.[6]
Visualizing Pathways and Workflows
mTOR Signaling Pathway
The following diagram illustrates the mTOR signaling pathway and the point of inhibition by Temsirolimus.
Caption: mTOR signaling pathway and Temsirolimus inhibition.
Experimental Workflow for a Xenograft Study
This diagram outlines a typical workflow for a preclinical mouse xenograft study using Temsirolimus.
Caption: Typical workflow for a mouse xenograft study.
References
- 1. mTOR, a novel target in breast cancer: the effect of CCI-779, an mTOR inhibitor, in preclinical models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Evaluation of CCI-779, an Inhibitor of mTOR, in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel rapamycin analog is highly selective for mTORC1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mTOR inhibitor CCI-779 induces apoptosis and inhibits growth in preclinical models of primary adult human ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antiproliferative effect of a novel mTOR inhibitor temsirolimus contributes to the prolonged survival of orthotopic esophageal cancer-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Rapamycin extends lifespan and delays tumorigenesis in heterozygous p53+/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lifespan extension and cancer prevention in HER-2/neu transgenic mice treated with low intermittent doses of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin-mediated lifespan increase in mice is dose and sex dependent and metabolically distinct from dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin (B549165), a macrolide compound that is a well-established and specific inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. It exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin and its analogs, including this compound, primarily inhibit mTORC1. This inhibition is achieved through the formation of a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 kinase activity.
Western blot analysis is a fundamental technique to elucidate the cellular effects of this compound by monitoring the phosphorylation status of key downstream targets of the mTORC1 pathway. This document provides detailed protocols and application notes for utilizing Western blot to assess the activity of this compound.
Mechanism of Action: The mTORC1 Signaling Pathway
mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth. Key downstream effectors of mTORC1 include the p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 by this compound leads to the dephosphorylation of these substrates, resulting in the inhibition of protein translation.
Caption: mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., cancer cell lines with known mTOR pathway activation such as MCF-7 or PC-3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Starvation (Optional): To observe a more pronounced effect of growth factor stimulation, serum-starve the cells for 16-24 hours in a serum-free medium prior to treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Growth Factor Stimulation (Optional): Following the inhibitor treatment, stimulate the cells with a growth factor such as insulin (B600854) or EGF for a short period (e.g., 15-30 minutes) before cell lysis to assess the inhibitory effect on signaling.
B. Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
C. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.
D. Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix the normalized lysates with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:2000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Experimental workflow for Western blot analysis.
Data Presentation
Quantitative data from Western blot analysis should be obtained through densitometry of the protein bands. The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band. Subsequently, these values should be normalized to the vehicle-treated control.
Table 1: Dose-Dependent Effect of this compound on p70S6K Phosphorylation
| Treatment Concentration (nM) | Phospho-p70S6K (Thr389) / Total p70S6K (Normalized to Control) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.65 |
| 10 | 0.25 |
| 100 | 0.05 |
Table 2: Dose-Dependent Effect of this compound on 4E-BP1 Phosphorylation
| Treatment Concentration (nM) | Phospho-4E-BP1 (Thr37/46) / Total 4E-BP1 (Normalized to Control) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.70 |
| 10 | 0.30 |
| 100 | 0.10 |
Note: The data presented in these tables are illustrative and represent typical results expected from such an experiment. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a fresh or different lot of antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Optimize transfer time and voltage. Check membrane type. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
Western blot analysis is a powerful tool for characterizing the mechanism of action of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively assess the inhibitory effect of this compound on the mTORC1 signaling pathway. The provided tables and diagrams serve as a guide for data presentation and understanding the experimental workflow and underlying biological pathways. Careful optimization of experimental parameters will ensure the generation of reliable and reproducible data.
Application Notes and Protocols for Western Blot Analysis of 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide compound that is a well-established and specific inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival. It exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Rapamycin and its analogs, including this compound, primarily inhibit mTORC1. This inhibition is achieved through the formation of a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1 kinase activity.
Western blot analysis is a fundamental technique to elucidate the cellular effects of this compound by monitoring the phosphorylation status of key downstream targets of the mTORC1 pathway. This document provides detailed protocols and application notes for utilizing Western blot to assess the activity of this compound.
Mechanism of Action: The mTORC1 Signaling Pathway
mTORC1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth. Key downstream effectors of mTORC1 include the p70 S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 by this compound leads to the dephosphorylation of these substrates, resulting in the inhibition of protein translation.
Caption: mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., cancer cell lines with known mTOR pathway activation such as MCF-7 or PC-3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Starvation (Optional): To observe a more pronounced effect of growth factor stimulation, serum-starve the cells for 16-24 hours in a serum-free medium prior to treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Growth Factor Stimulation (Optional): Following the inhibitor treatment, stimulate the cells with a growth factor such as insulin or EGF for a short period (e.g., 15-30 minutes) before cell lysis to assess the inhibitory effect on signaling.
B. Protein Extraction
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
C. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method such as the bicinchoninic acid (BCA) assay or the Bradford assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.
D. Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Mix the normalized lysates with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:2000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Experimental workflow for Western blot analysis.
Data Presentation
Quantitative data from Western blot analysis should be obtained through densitometry of the protein bands. The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band. Subsequently, these values should be normalized to the vehicle-treated control.
Table 1: Dose-Dependent Effect of this compound on p70S6K Phosphorylation
| Treatment Concentration (nM) | Phospho-p70S6K (Thr389) / Total p70S6K (Normalized to Control) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.65 |
| 10 | 0.25 |
| 100 | 0.05 |
Table 2: Dose-Dependent Effect of this compound on 4E-BP1 Phosphorylation
| Treatment Concentration (nM) | Phospho-4E-BP1 (Thr37/46) / Total 4E-BP1 (Normalized to Control) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.70 |
| 10 | 0.30 |
| 100 | 0.10 |
Note: The data presented in these tables are illustrative and represent typical results expected from such an experiment. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody | Use a fresh or different lot of antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient protein transfer | Optimize transfer time and voltage. Check membrane type. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
Western blot analysis is a powerful tool for characterizing the mechanism of action of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively assess the inhibitory effect of this compound on the mTORC1 signaling pathway. The provided tables and diagrams serve as a guide for data presentation and understanding the experimental workflow and underlying biological pathways. Careful optimization of experimental parameters will ensure the generation of reliable and reproducible data.
Application Notes and Protocols for Long-Term Storage and Stability of 42-(2-Tetrazolyl)rapamycin (Temsirolimus) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin, more commonly known as temsirolimus (B1684623), is a specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase, a crucial regulator of cell proliferation, growth, and survival.[1][2] Temsirolimus binds to the intracellular protein FKBP-12, and this complex subsequently inhibits the mTOR Complex 1 (mTORC1) signaling pathway.[1][2] This inhibition disrupts protein synthesis and angiogenesis, making temsirolimus a valuable compound in cancer research and therapy, particularly for renal cell carcinoma.[1][3] Given its potent biological activity, maintaining the stability and integrity of temsirolimus solutions during long-term storage is critical for obtaining accurate and reproducible experimental results.
These application notes provide a comprehensive overview of the long-term storage and stability of temsirolimus solutions, including recommended storage conditions, stability data in various solvents, and detailed protocols for stability assessment.
Quantitative Stability Data
The stability of temsirolimus solutions is highly dependent on the solvent, storage temperature, and exposure to light.[4] The following tables summarize the available quantitative data on the stability of temsirolimus in different solution formulations.
Table 1: Stability of Temsirolimus Stock Solutions in DMSO
| Storage Temperature | Duration | Stability Notes |
| -80°C | 6 months | Recommended for long-term storage.[5][6][7] |
| -20°C | 1 month | Suitable for shorter-term storage.[5][6][7] |
Data sourced from MedChemExpress product information sheets.[5][6][7]
Table 2: Stability of Temsirolimus Infusion Solutions (100 mg/L in 0.9% Sodium Chloride)
| Storage Condition | Rate of Degradation | Percentage of Initial Concentration Recovered |
| 20°C with room light exposure | ~0.25% per hour | 92.5% after 1 day[4] |
| 4°C, protected from light | 1.0% per day | Chemically stable for 4 days[4] |
| 20°C, protected from light | 1.56% per day | Chemically stable for 3 days[4] |
| Daylight exposure | >10% loss after 1 hour | Substantial decrease in concentration[4] |
| UV light exposure (365 nm) at 20°C | 50% loss after 45 minutes | Rapid degradation[4] |
Data from a study on ready-to-use temsirolimus infusion solutions.[4]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the importance of using a stable compound, a diagram of the mTOR signaling pathway inhibited by temsirolimus is provided below. Additionally, a general experimental workflow for assessing the stability of temsirolimus solutions is illustrated.
Caption: Temsirolimus binds to FKBP12 to inhibit the mTORC1 pathway.
Caption: A typical workflow for conducting stability studies on temsirolimus solutions.
Experimental Protocols
Protocol 1: Preparation of Temsirolimus Stock Solution
Objective: To prepare a concentrated stock solution of temsirolimus in a suitable organic solvent for long-term storage.
Materials:
-
This compound (Temsirolimus) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the temsirolimus powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of temsirolimus powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired concentration (e.g., 10 mg/mL). It is noted that temsirolimus is soluble in DMSO at concentrations of at least 130 mg/mL.[5][6]
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6][7]
Protocol 2: Stability Assessment of Temsirolimus Solutions using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical stability of temsirolimus in a given solution over time by quantifying the parent compound and detecting any degradation products.
Materials:
-
Temsirolimus solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water)
-
Temsirolimus reference standard
-
Autosampler vials
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating temsirolimus from its potential degradation products. This typically involves optimizing the mobile phase composition, flow rate, column temperature, and UV detection wavelength. A published method for a temsirolimus infusion solution utilized a UV detector for analysis.[4]
-
Sample Preparation:
-
At each designated time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the temsirolimus solution stored under the specified conditions.
-
Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
-
-
Standard Preparation: Prepare a series of calibration standards of temsirolimus reference standard at known concentrations.
-
HPLC Analysis:
-
Inject the prepared samples and calibration standards into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the temsirolimus reference standard against its concentration.
-
Determine the concentration of temsirolimus in the test samples at each time point using the calibration curve.
-
Calculate the percentage of the initial temsirolimus concentration remaining at each time point.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
Recommendations for Handling and Storage
-
Protect from Light: Temsirolimus is light-sensitive.[4] All solutions should be prepared, handled, and stored in a manner that minimizes light exposure. Use amber vials or wrap containers with aluminum foil.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into smaller, single-use volumes is highly recommended to prevent degradation that can occur with repeated temperature changes.
-
Use Anhydrous Solvents: For stock solutions in organic solvents like DMSO, using an anhydrous grade is important as water can promote hydrolysis of similar compounds.[8]
-
pH Considerations: Temsirolimus is known to be degraded by both acids and bases.[9][10] Therefore, avoid combinations with agents that can significantly alter the pH of the solution.
-
Aqueous Solutions: Direct addition of temsirolimus concentrate to aqueous solutions will cause precipitation.[9][10][11] It should first be diluted in a suitable diluent as specified by the manufacturer's instructions for clinical formulations. For research purposes, ensure complete dissolution in an organic solvent before further dilution in aqueous media.
By adhering to these guidelines and protocols, researchers can ensure the stability and integrity of their this compound (temsirolimus) solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. What is the mechanism of Temsirolimus? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Stability of ready-to-use temsirolimus infusion solution (100mg/L) in polypropylene containers under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. globalrph.com [globalrph.com]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. pdf.hres.ca [pdf.hres.ca]
Application Notes and Protocols for Long-Term Storage and Stability of 42-(2-Tetrazolyl)rapamycin (Temsirolimus) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin, more commonly known as temsirolimus, is a specific inhibitor of the mammalian target of rapamycin (mTOR) kinase, a crucial regulator of cell proliferation, growth, and survival.[1][2] Temsirolimus binds to the intracellular protein FKBP-12, and this complex subsequently inhibits the mTOR Complex 1 (mTORC1) signaling pathway.[1][2] This inhibition disrupts protein synthesis and angiogenesis, making temsirolimus a valuable compound in cancer research and therapy, particularly for renal cell carcinoma.[1][3] Given its potent biological activity, maintaining the stability and integrity of temsirolimus solutions during long-term storage is critical for obtaining accurate and reproducible experimental results.
These application notes provide a comprehensive overview of the long-term storage and stability of temsirolimus solutions, including recommended storage conditions, stability data in various solvents, and detailed protocols for stability assessment.
Quantitative Stability Data
The stability of temsirolimus solutions is highly dependent on the solvent, storage temperature, and exposure to light.[4] The following tables summarize the available quantitative data on the stability of temsirolimus in different solution formulations.
Table 1: Stability of Temsirolimus Stock Solutions in DMSO
| Storage Temperature | Duration | Stability Notes |
| -80°C | 6 months | Recommended for long-term storage.[5][6][7] |
| -20°C | 1 month | Suitable for shorter-term storage.[5][6][7] |
Data sourced from MedChemExpress product information sheets.[5][6][7]
Table 2: Stability of Temsirolimus Infusion Solutions (100 mg/L in 0.9% Sodium Chloride)
| Storage Condition | Rate of Degradation | Percentage of Initial Concentration Recovered |
| 20°C with room light exposure | ~0.25% per hour | 92.5% after 1 day[4] |
| 4°C, protected from light | 1.0% per day | Chemically stable for 4 days[4] |
| 20°C, protected from light | 1.56% per day | Chemically stable for 3 days[4] |
| Daylight exposure | >10% loss after 1 hour | Substantial decrease in concentration[4] |
| UV light exposure (365 nm) at 20°C | 50% loss after 45 minutes | Rapid degradation[4] |
Data from a study on ready-to-use temsirolimus infusion solutions.[4]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the importance of using a stable compound, a diagram of the mTOR signaling pathway inhibited by temsirolimus is provided below. Additionally, a general experimental workflow for assessing the stability of temsirolimus solutions is illustrated.
Caption: Temsirolimus binds to FKBP12 to inhibit the mTORC1 pathway.
Caption: A typical workflow for conducting stability studies on temsirolimus solutions.
Experimental Protocols
Protocol 1: Preparation of Temsirolimus Stock Solution
Objective: To prepare a concentrated stock solution of temsirolimus in a suitable organic solvent for long-term storage.
Materials:
-
This compound (Temsirolimus) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the temsirolimus powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of temsirolimus powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired concentration (e.g., 10 mg/mL). It is noted that temsirolimus is soluble in DMSO at concentrations of at least 130 mg/mL.[5][6]
-
Cap the vial securely and vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and storage conditions.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6][7]
Protocol 2: Stability Assessment of Temsirolimus Solutions using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical stability of temsirolimus in a given solution over time by quantifying the parent compound and detecting any degradation products.
Materials:
-
Temsirolimus solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
Temsirolimus reference standard
-
Autosampler vials
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating temsirolimus from its potential degradation products. This typically involves optimizing the mobile phase composition, flow rate, column temperature, and UV detection wavelength. A published method for a temsirolimus infusion solution utilized a UV detector for analysis.[4]
-
Sample Preparation:
-
At each designated time point (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the temsirolimus solution stored under the specified conditions.
-
Dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
-
-
Standard Preparation: Prepare a series of calibration standards of temsirolimus reference standard at known concentrations.
-
HPLC Analysis:
-
Inject the prepared samples and calibration standards into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the temsirolimus reference standard against its concentration.
-
Determine the concentration of temsirolimus in the test samples at each time point using the calibration curve.
-
Calculate the percentage of the initial temsirolimus concentration remaining at each time point.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.
-
Recommendations for Handling and Storage
-
Protect from Light: Temsirolimus is light-sensitive.[4] All solutions should be prepared, handled, and stored in a manner that minimizes light exposure. Use amber vials or wrap containers with aluminum foil.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into smaller, single-use volumes is highly recommended to prevent degradation that can occur with repeated temperature changes.
-
Use Anhydrous Solvents: For stock solutions in organic solvents like DMSO, using an anhydrous grade is important as water can promote hydrolysis of similar compounds.[8]
-
pH Considerations: Temsirolimus is known to be degraded by both acids and bases.[9][10] Therefore, avoid combinations with agents that can significantly alter the pH of the solution.
-
Aqueous Solutions: Direct addition of temsirolimus concentrate to aqueous solutions will cause precipitation.[9][10][11] It should first be diluted in a suitable diluent as specified by the manufacturer's instructions for clinical formulations. For research purposes, ensure complete dissolution in an organic solvent before further dilution in aqueous media.
By adhering to these guidelines and protocols, researchers can ensure the stability and integrity of their this compound (temsirolimus) solutions, leading to more reliable and reproducible experimental outcomes.
References
- 1. What is the mechanism of Temsirolimus? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Stability of ready-to-use temsirolimus infusion solution (100mg/L) in polypropylene containers under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. globalrph.com [globalrph.com]
- 10. labeling.pfizer.com [labeling.pfizer.com]
- 11. pdf.hres.ca [pdf.hres.ca]
Application Notes and Protocols for Studying the mTOR Signaling Pathway with 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin (B549165), a macrolide compound renowned for its specific inhibition of the mechanistic Target of Rapamycin (mTOR).[1] As a pro-agent, or prodrug, of a rapamycin analog, this compound is designed for enhanced properties such as solubility or stability, and is intracellularly converted to its active form to target the mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, making it a critical area of study in cancer research, immunology, and aging.[2][3]
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the mTOR pathway. Detailed protocols for key experiments are provided, along with illustrative data and visualizations to facilitate experimental design and data interpretation.
Mechanism of Action:
Rapamycin and its active analogs function by forming a complex with the intracellular protein FKBP12.[4][5] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[4] mTORC1 is a key protein complex that integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[6] Inhibition of mTORC1 by the active form of this compound leads to the dephosphorylation of its downstream effectors, such as p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), resulting in the inhibition of protein translation and cell cycle arrest.[6][7]
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following tables present illustrative data based on the known activity of rapamycin. Researchers should determine the specific activity of this compound in their experimental systems.
Table 1: Illustrative Inhibitory Activity of the Active Metabolite
| Parameter | Illustrative Value | Cell Line/System | Reference |
| IC50 (mTORC1 Kinase Activity) | ~1-20 nM | In vitro kinase assay | [8] |
| IC50 (Cell Proliferation) | ~10-100 nM | Cancer Cell Lines (e.g., MCF-7, U87MG) | [8] |
| Binding Affinity (Kd to FKBP12) | ~0.2 nM | Recombinant protein | [5] |
Table 2: Illustrative Effects on Downstream mTORC1 Signaling
| Marker | Treatment Concentration | Time Point | Observed Effect | Reference |
| Phospho-S6K (Thr389) | 20 nM | 24 hours | >80% reduction | [9] |
| Phospho-4E-BP1 (Thr37/46) | 20 nM | 24 hours | >60% reduction | [9] |
| LC3-II/LC3-I Ratio (Autophagy) | 20 µM | 24 hours | Significant increase | [10] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The following diagram illustrates the central role of mTORC1 in cell signaling and the inhibitory action of the active rapamycin analog.
Caption: mTORC1 signaling and inhibition by this compound's active form.
Experimental Workflow for Assessing mTORC1 Inhibition
This diagram outlines a typical workflow for evaluating the efficacy of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. invivogen.com [invivogen.com]
- 5. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Mammalian Target of Rapamycin (mTOR): Conducting the Cellular Signaling Symphony - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying the mTOR Signaling Pathway with 42-(2-Tetrazolyl)rapamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin is a derivative of rapamycin, a macrolide compound renowned for its specific inhibition of the mechanistic Target of Rapamycin (mTOR).[1] As a pro-agent, or prodrug, of a rapamycin analog, this compound is designed for enhanced properties such as solubility or stability, and is intracellularly converted to its active form to target the mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, making it a critical area of study in cancer research, immunology, and aging.[2][3]
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the mTOR pathway. Detailed protocols for key experiments are provided, along with illustrative data and visualizations to facilitate experimental design and data interpretation.
Mechanism of Action:
Rapamycin and its active analogs function by forming a complex with the intracellular protein FKBP12.[4][5] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[4] mTORC1 is a key protein complex that integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[6] Inhibition of mTORC1 by the active form of this compound leads to the dephosphorylation of its downstream effectors, such as p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), resulting in the inhibition of protein translation and cell cycle arrest.[6][7]
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following tables present illustrative data based on the known activity of rapamycin. Researchers should determine the specific activity of this compound in their experimental systems.
Table 1: Illustrative Inhibitory Activity of the Active Metabolite
| Parameter | Illustrative Value | Cell Line/System | Reference |
| IC50 (mTORC1 Kinase Activity) | ~1-20 nM | In vitro kinase assay | [8] |
| IC50 (Cell Proliferation) | ~10-100 nM | Cancer Cell Lines (e.g., MCF-7, U87MG) | [8] |
| Binding Affinity (Kd to FKBP12) | ~0.2 nM | Recombinant protein | [5] |
Table 2: Illustrative Effects on Downstream mTORC1 Signaling
| Marker | Treatment Concentration | Time Point | Observed Effect | Reference |
| Phospho-S6K (Thr389) | 20 nM | 24 hours | >80% reduction | [9] |
| Phospho-4E-BP1 (Thr37/46) | 20 nM | 24 hours | >60% reduction | [9] |
| LC3-II/LC3-I Ratio (Autophagy) | 20 µM | 24 hours | Significant increase | [10] |
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway
The following diagram illustrates the central role of mTORC1 in cell signaling and the inhibitory action of the active rapamycin analog.
Caption: mTORC1 signaling and inhibition by this compound's active form.
Experimental Workflow for Assessing mTORC1 Inhibition
This diagram outlines a typical workflow for evaluating the efficacy of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. invivogen.com [invivogen.com]
- 5. Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and positioned at the FKBP12-FRAP interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Mammalian Target of Rapamycin (mTOR): Conducting the Cellular Signaling Symphony - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application of 42-(2-Tetrazolyl)rapamycin (Temsirolimus) in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin, more commonly known as Temsirolimus (B1684623) (CCI-779), is a specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2][3] Its potent anti-proliferative and anti-angiogenic effects have established it as a valuable tool in cancer research, particularly in preclinical xenograft models.[2][4] Temsirolimus binds to the intracellular protein FKBP-12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival.[1] Inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to cell cycle arrest, primarily in the G1 phase, and apoptosis.[2][5][6] These application notes provide a comprehensive overview and detailed protocols for the use of Temsirolimus in various xenograft models.
Mechanism of Action: The mTOR Signaling Pathway
Temsirolimus exerts its anti-tumor effects by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Upon activation by growth factors, this pathway promotes cell growth, proliferation, and survival. Temsirolimus, by inhibiting mTORC1, effectively blocks these downstream processes.
Caption: Temsirolimus inhibits the mTORC1 signaling pathway.
Data Presentation: Efficacy of Temsirolimus in Xenograft Models
The following tables summarize the quantitative data from various preclinical studies on the efficacy of Temsirolimus in different cancer xenograft models.
Table 1: In Vivo Efficacy of Temsirolimus in Various Xenograft Models
| Cancer Type | Cell Line | Animal Model | Temsirolimus Dose and Schedule | Outcome | Reference |
| Prostate Cancer | PC-3 | Nude mice | 20 mg/kg, i.p. | Dose-dependent tumor growth inhibition. | [1] |
| Acute Lymphoblastic Leukemia (ALL) | Patient-derived | NOD/SCID mice | 5-10 mg/kg/day, i.p. | Decrease in peripheral blood blasts and splenomegaly. | [7] |
| Multiple Myeloma | OPM-2 | N/A | 20 mg/kg, i.p. (10 injections) | Significant reduction in tumor volume, complete tumor disappearance by day 12. | [8] |
| Breast Cancer | MDA-MB-468 | nu/nu mice | Not specified | Inhibition of tumor growth. | [9] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Athymic mice | 5 mg/kg/week, i.v. | Significant suppression of tumor growth. | [10][11] |
| Pancreatic Cancer | Patient-derived | Xenograft mice | Not specified | Correlated with inhibition of S6-RP phosphorylation. | [12] |
| Primitive Neuroectodermal Tumor | DAOY | Xenograft model | Not specified | Delayed tumor growth by 160% after 1 week and 240% after 2 weeks. | [13] |
Table 2: In Vitro Potency of Temsirolimus in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| SKBr3 | Breast Cancer | 1.6 nM | [2] |
| BT474 | Breast Cancer | 4.3 nM | [2] |
| Multiple Breast Cancer Lines | Breast Cancer | < 50 nM (sensitive lines) | [9] |
| MDA-MB-435, MDA-MB-231 | Breast Cancer | > 1.0 µM (resistant lines) | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving the use of Temsirolimus in xenograft models are provided below.
Xenograft Model Establishment and Temsirolimus Treatment Workflow
Caption: General workflow for a xenograft study using Temsirolimus.
Protocol 1: Preparation of Temsirolimus for Injection
Temsirolimus for injection is typically supplied as a two-vial system: one vial containing the Temsirolimus concentrate and another with a diluent.
Materials:
-
Temsirolimus (Torisel®) injection kit (25 mg/mL concentrate and diluent)
-
Sterile syringes and needles
-
0.9% Sodium Chloride Injection, USP
-
Infusion bags or bottles (glass, polyolefin, or polyethylene)[14][15]
Procedure:
-
Aseptically withdraw 1.8 mL of the provided diluent.[14][15]
-
Inject the 1.8 mL of diluent into the vial containing 25 mg/mL of Temsirolimus. The final concentration will be 10 mg/mL.[14][15]
-
Gently invert the vial to mix until the solution is clear to slightly turbid and colorless to light-yellow.[14][15] Avoid vigorous shaking.
-
Withdraw the required volume of the 10 mg/mL Temsirolimus solution for the desired dose.
-
For intravenous (i.v.) administration, further dilute the Temsirolimus solution in an infusion bag containing 250 mL of 0.9% Sodium Chloride Injection.[14][16] For intraperitoneal (i.p.) injection in mice, the 10 mg/mL solution may be used directly or further diluted with sterile saline to a suitable injection volume (e.g., 100-200 µL).
-
The final diluted solution for infusion should be administered within six hours of preparation.[14][17]
Protocol 2: Xenograft Tumor Establishment and Treatment
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, athymic nude mice)
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Prepared Temsirolimus solution
Procedure:
-
Cell Preparation: Culture the desired cancer cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 4 x 10^6 cells in 100-200 µL).[18] For some cell lines, mixing with Matrigel can improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Once tumors become palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.[4]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (length × width²) / 2.[4][19]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Temsirolimus or vehicle control according to the planned dose and schedule (e.g., daily i.p. injections or weekly i.v. infusions).[7][10]
-
Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period. Excise the tumors for further analysis.
Protocol 3: Western Blot Analysis of mTOR Pathway Proteins
Materials:
-
Excised tumor tissue
-
Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Homogenize the excised tumor tissue in ice-cold RIPA buffer.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle shaking.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[20]
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
Temsirolimus is a well-characterized mTOR inhibitor with proven efficacy in a variety of preclinical xenograft models. Its ability to modulate the mTOR signaling pathway makes it an invaluable tool for studying cancer biology and evaluating novel therapeutic strategies. The protocols and data presented here provide a comprehensive resource for researchers utilizing Temsirolimus in their in vivo cancer studies. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the advancement of cancer research and drug development.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Temsirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Concurrent and sequential administration of chemotherapy and the Mammalian target of rapamycin inhibitor temsirolimus in human cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic Evaluation of CCI-779, an Inhibitor of mTOR, in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mTOR inhibitor CCI-779 induces apoptosis and inhibits growth in preclinical models of primary adult human ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. mTOR, a novel target in breast cancer: the effect of CCI-779, an mTOR inhibitor, in preclinical models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase II trial of temsirolimus in children with high-grade glioma, neuroblastoma and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temsirolimus Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 15. globalrph.com [globalrph.com]
- 16. Temsirolimus Monograph for Professionals - Drugs.com [drugs.com]
- 17. pfizermedical.com [pfizermedical.com]
- 18. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
Application of 42-(2-Tetrazolyl)rapamycin (Temsirolimus) in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
42-(2-Tetrazolyl)rapamycin, more commonly known as Temsirolimus (CCI-779), is a specific inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] Its potent anti-proliferative and anti-angiogenic effects have established it as a valuable tool in cancer research, particularly in preclinical xenograft models.[2][4] Temsirolimus binds to the intracellular protein FKBP-12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival.[1] Inhibition of mTORC1 disrupts the phosphorylation of key downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to cell cycle arrest, primarily in the G1 phase, and apoptosis.[2][5][6] These application notes provide a comprehensive overview and detailed protocols for the use of Temsirolimus in various xenograft models.
Mechanism of Action: The mTOR Signaling Pathway
Temsirolimus exerts its anti-tumor effects by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Upon activation by growth factors, this pathway promotes cell growth, proliferation, and survival. Temsirolimus, by inhibiting mTORC1, effectively blocks these downstream processes.
Caption: Temsirolimus inhibits the mTORC1 signaling pathway.
Data Presentation: Efficacy of Temsirolimus in Xenograft Models
The following tables summarize the quantitative data from various preclinical studies on the efficacy of Temsirolimus in different cancer xenograft models.
Table 1: In Vivo Efficacy of Temsirolimus in Various Xenograft Models
| Cancer Type | Cell Line | Animal Model | Temsirolimus Dose and Schedule | Outcome | Reference |
| Prostate Cancer | PC-3 | Nude mice | 20 mg/kg, i.p. | Dose-dependent tumor growth inhibition. | [1] |
| Acute Lymphoblastic Leukemia (ALL) | Patient-derived | NOD/SCID mice | 5-10 mg/kg/day, i.p. | Decrease in peripheral blood blasts and splenomegaly. | [7] |
| Multiple Myeloma | OPM-2 | N/A | 20 mg/kg, i.p. (10 injections) | Significant reduction in tumor volume, complete tumor disappearance by day 12. | [8] |
| Breast Cancer | MDA-MB-468 | nu/nu mice | Not specified | Inhibition of tumor growth. | [9] |
| Non-Small Cell Lung Cancer (NSCLC) | A549 | Athymic mice | 5 mg/kg/week, i.v. | Significant suppression of tumor growth. | [10][11] |
| Pancreatic Cancer | Patient-derived | Xenograft mice | Not specified | Correlated with inhibition of S6-RP phosphorylation. | [12] |
| Primitive Neuroectodermal Tumor | DAOY | Xenograft model | Not specified | Delayed tumor growth by 160% after 1 week and 240% after 2 weeks. | [13] |
Table 2: In Vitro Potency of Temsirolimus in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| SKBr3 | Breast Cancer | 1.6 nM | [2] |
| BT474 | Breast Cancer | 4.3 nM | [2] |
| Multiple Breast Cancer Lines | Breast Cancer | < 50 nM (sensitive lines) | [9] |
| MDA-MB-435, MDA-MB-231 | Breast Cancer | > 1.0 µM (resistant lines) | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving the use of Temsirolimus in xenograft models are provided below.
Xenograft Model Establishment and Temsirolimus Treatment Workflow
Caption: General workflow for a xenograft study using Temsirolimus.
Protocol 1: Preparation of Temsirolimus for Injection
Temsirolimus for injection is typically supplied as a two-vial system: one vial containing the Temsirolimus concentrate and another with a diluent.
Materials:
-
Temsirolimus (Torisel®) injection kit (25 mg/mL concentrate and diluent)
-
Sterile syringes and needles
-
0.9% Sodium Chloride Injection, USP
-
Infusion bags or bottles (glass, polyolefin, or polyethylene)[14][15]
Procedure:
-
Aseptically withdraw 1.8 mL of the provided diluent.[14][15]
-
Inject the 1.8 mL of diluent into the vial containing 25 mg/mL of Temsirolimus. The final concentration will be 10 mg/mL.[14][15]
-
Gently invert the vial to mix until the solution is clear to slightly turbid and colorless to light-yellow.[14][15] Avoid vigorous shaking.
-
Withdraw the required volume of the 10 mg/mL Temsirolimus solution for the desired dose.
-
For intravenous (i.v.) administration, further dilute the Temsirolimus solution in an infusion bag containing 250 mL of 0.9% Sodium Chloride Injection.[14][16] For intraperitoneal (i.p.) injection in mice, the 10 mg/mL solution may be used directly or further diluted with sterile saline to a suitable injection volume (e.g., 100-200 µL).
-
The final diluted solution for infusion should be administered within six hours of preparation.[14][17]
Protocol 2: Xenograft Tumor Establishment and Treatment
Materials:
-
Immunocompromised mice (e.g., NOD/SCID, athymic nude mice)
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Prepared Temsirolimus solution
Procedure:
-
Cell Preparation: Culture the desired cancer cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 4 x 10^6 cells in 100-200 µL).[18] For some cell lines, mixing with Matrigel can improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Once tumors become palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.[4]
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (length × width²) / 2.[4][19]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Temsirolimus or vehicle control according to the planned dose and schedule (e.g., daily i.p. injections or weekly i.v. infusions).[7][10]
-
Monitoring: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period. Excise the tumors for further analysis.
Protocol 3: Western Blot Analysis of mTOR Pathway Proteins
Materials:
-
Excised tumor tissue
-
Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Homogenize the excised tumor tissue in ice-cold RIPA buffer.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle shaking.[21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[20]
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Conclusion
Temsirolimus is a well-characterized mTOR inhibitor with proven efficacy in a variety of preclinical xenograft models. Its ability to modulate the mTOR signaling pathway makes it an invaluable tool for studying cancer biology and evaluating novel therapeutic strategies. The protocols and data presented here provide a comprehensive resource for researchers utilizing Temsirolimus in their in vivo cancer studies. Careful adherence to these methodologies will ensure reproducible and reliable results, contributing to the advancement of cancer research and drug development.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Temsirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Concurrent and sequential administration of chemotherapy and the Mammalian target of rapamycin inhibitor temsirolimus in human cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic Evaluation of CCI-779, an Inhibitor of mTOR, in Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mTOR inhibitor CCI-779 induces apoptosis and inhibits growth in preclinical models of primary adult human ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. mTOR, a novel target in breast cancer: the effect of CCI-779, an mTOR inhibitor, in preclinical models of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Phase II trial of temsirolimus in children with high-grade glioma, neuroblastoma and rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Temsirolimus Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 15. globalrph.com [globalrph.com]
- 16. Temsirolimus Monograph for Professionals - Drugs.com [drugs.com]
- 17. pfizermedical.com [pfizermedical.com]
- 18. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 42-(2-Tetrazolyl)rapamycin
Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of its aqueous solubility. Given that this compound is an analog of rapamycin (B549165) (sirolimus), the following information is based on established methods for enhancing the solubility of rapamycin and other poorly soluble drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound in aqueous solutions?
A1: Like its parent compound rapamycin, this compound is expected to be a highly lipophilic molecule with poor aqueous solubility. Rapamycin itself has an extremely low aqueous solubility of about 2.6 µg/mL.[1] This poor solubility can lead to challenges in developing formulations for both in vitro and in vivo studies, potentially causing inaccurate experimental results and poor bioavailability.[2][3]
Q2: What are the most common strategies to improve the aqueous solubility of lipophilic compounds like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[4][5][6] These can be broadly categorized as:
-
Physicochemical Approaches:
-
Co-solvency: Using a mixture of water and a water-miscible solvent.[7][8][9]
-
pH Modification: Adjusting the pH of the solution to ionize the drug, though this is not effective for neutral compounds like rapamycin which lack ionizable groups in the physiological pH range.[1][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.[3][8]
-
-
Particle Size Reduction:
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[3][5]
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or emulsions (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[3][11]
-
Nanoparticle Formulations: Encapsulating the drug in polymeric nanoparticles or creating nanocrystals.[12][13][14]
-
Q3: Can I use a salt form of this compound to improve its solubility?
A3: While salt formation is a common strategy for ionizable drugs, rapamycin and its analogs are generally neutral molecules and do not readily form salts.[1][11] However, specific chemical modifications to introduce an ionizable group could theoretically allow for salt formation. For instance, a seco-rapamycin analog has been prepared as a sodium salt.[15][16]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
Cause: This is a common issue when a drug is dissolved in a high concentration of an organic solvent (like DMSO or ethanol) and then diluted into an aqueous medium where its solubility is much lower. The organic solvent disperses in the aqueous phase, leading to the drug precipitating out.
Solutions:
-
Optimize Co-solvent System: Instead of a single organic solvent, use a co-solvent system that has a higher capacity to maintain the drug's solubility upon dilution.
-
Use of Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) in the aqueous dilution buffer to help maintain the drug in a solubilized state through micelle formation.
-
Complexation with Cyclodextrins: Pre-complexing the drug with a cyclodextrin (B1172386) before dilution can significantly enhance its aqueous solubility.
Experimental Protocols & Data
Protocol 1: Solubility Enhancement using Co-solvents
This protocol outlines the steps to determine the optimal co-solvent mixture for solubilizing this compound.
Methodology:
-
Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400).
-
Create a series of co-solvent mixtures by combining the organic solvent with water at different ratios (e.g., 10:90, 20:80, 30:70, etc.).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved drug.
-
Analyze the supernatant for the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
Quantitative Data for Rapamycin Solubility in Various Solvents:
| Solvent System | Rapamycin Solubility | Reference |
| Water | ~2.6 µg/mL | [1] |
| Ethanol | >50 mg/mL | [17] |
| Propylene Glycol | Soluble | [9] |
| DMSO | >200 mg/mL | [17] |
| Transcutol® P | High | [18] |
| Benzyl Alcohol | ~400 mg/mL | [19] |
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes the preparation and evaluation of a this compound-cyclodextrin inclusion complex.
Methodology:
-
Select a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD), which is known to be effective and has a good safety profile.[8]
-
Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the mixtures by shaking at a constant temperature for 48-72 hours.
-
Filter the samples through a 0.22 µm filter to remove undissolved drug.
-
Determine the concentration of the solubilized drug in the filtrate by a suitable analytical method.
-
The solid complex can be isolated by lyophilization (freeze-drying) of the saturated solution.
Quantitative Data for Rapamycin Solubility with Cyclodextrins:
| Cyclodextrin | Solubility Enhancement | Remarks | Reference |
| β-cyclodextrin (β-CD) | ~154-fold increase | Forms inclusion complexes, improving solubility and stability. | [20][21] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Significant increase | Often used for parenteral formulations due to lower toxicity. | [8][20] |
| γ-cyclodextrin (GCD) | Stabilized in solution for >26 days | Forms water-soluble complexes suitable for various applications. | [20] |
Protocol 3: Preparation of Nanoparticle Formulations
This protocol provides a general method for preparing polymeric nanoparticles of this compound using an emulsion-evaporation method.[14]
Methodology:
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Evaporate the organic solvent from the emulsion under continuous stirring. This leads to the precipitation of the polymer, encapsulating the drug to form nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for storage.
Quantitative Data for Rapamycin Nanoparticle Formulations:
| Nanocarrier System | Drug Loading / Encapsulation Efficiency | Key Findings | Reference |
| PLGA Nanoparticles | 11.6% loading, 69.1% EE | Provided sustained drug release. | [13] |
| Nanocrystals (Rapamune®) | N/A | FDA-approved formulation to improve oral bioavailability. | [13] |
| Polymeric Micelles | N/A | Enhanced solubility and oral absorption. | [22] |
Visual Guides
Signaling Pathways & Experimental Workflows
Caption: General workflow for addressing poor aqueous solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. longdom.org [longdom.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Rapamycin-loaded Poly(lactic-co-glycolic) acid nanoparticles: Preparation, characterization, and in vitro toxicity study for potential intra-articular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Secorapamycin sodium | 148554-65-8 | Benchchem [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. cyclodextrinnews.com [cyclodextrinnews.com]
- 21. researchgate.net [researchgate.net]
- 22. czasopisma.umlub.pl [czasopisma.umlub.pl]
Technical Support Center: Enhancing Aqueous Solubility of 42-(2-Tetrazolyl)rapamycin
Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of its aqueous solubility. Given that this compound is an analog of rapamycin (sirolimus), the following information is based on established methods for enhancing the solubility of rapamycin and other poorly soluble drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dissolving this compound in aqueous solutions?
A1: Like its parent compound rapamycin, this compound is expected to be a highly lipophilic molecule with poor aqueous solubility. Rapamycin itself has an extremely low aqueous solubility of about 2.6 µg/mL.[1] This poor solubility can lead to challenges in developing formulations for both in vitro and in vivo studies, potentially causing inaccurate experimental results and poor bioavailability.[2][3]
Q2: What are the most common strategies to improve the aqueous solubility of lipophilic compounds like this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[4][5][6] These can be broadly categorized as:
-
Physicochemical Approaches:
-
Co-solvency: Using a mixture of water and a water-miscible solvent.[7][8][9]
-
pH Modification: Adjusting the pH of the solution to ionize the drug, though this is not effective for neutral compounds like rapamycin which lack ionizable groups in the physiological pH range.[1][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.[3][8]
-
-
Particle Size Reduction:
-
Formulation-Based Approaches:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[3][5]
-
Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or emulsions (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[3][11]
-
Nanoparticle Formulations: Encapsulating the drug in polymeric nanoparticles or creating nanocrystals.[12][13][14]
-
Q3: Can I use a salt form of this compound to improve its solubility?
A3: While salt formation is a common strategy for ionizable drugs, rapamycin and its analogs are generally neutral molecules and do not readily form salts.[1][11] However, specific chemical modifications to introduce an ionizable group could theoretically allow for salt formation. For instance, a seco-rapamycin analog has been prepared as a sodium salt.[15][16]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
Cause: This is a common issue when a drug is dissolved in a high concentration of an organic solvent (like DMSO or ethanol) and then diluted into an aqueous medium where its solubility is much lower. The organic solvent disperses in the aqueous phase, leading to the drug precipitating out.
Solutions:
-
Optimize Co-solvent System: Instead of a single organic solvent, use a co-solvent system that has a higher capacity to maintain the drug's solubility upon dilution.
-
Use of Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) in the aqueous dilution buffer to help maintain the drug in a solubilized state through micelle formation.
-
Complexation with Cyclodextrins: Pre-complexing the drug with a cyclodextrin before dilution can significantly enhance its aqueous solubility.
Experimental Protocols & Data
Protocol 1: Solubility Enhancement using Co-solvents
This protocol outlines the steps to determine the optimal co-solvent mixture for solubilizing this compound.
Methodology:
-
Prepare stock solutions of this compound in various water-miscible organic solvents (e.g., Ethanol, Propylene Glycol, Polyethylene Glycol 400).
-
Create a series of co-solvent mixtures by combining the organic solvent with water at different ratios (e.g., 10:90, 20:80, 30:70, etc.).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved drug.
-
Analyze the supernatant for the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
Quantitative Data for Rapamycin Solubility in Various Solvents:
| Solvent System | Rapamycin Solubility | Reference |
| Water | ~2.6 µg/mL | [1] |
| Ethanol | >50 mg/mL | [17] |
| Propylene Glycol | Soluble | [9] |
| DMSO | >200 mg/mL | [17] |
| Transcutol® P | High | [18] |
| Benzyl Alcohol | ~400 mg/mL | [19] |
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This protocol describes the preparation and evaluation of a this compound-cyclodextrin inclusion complex.
Methodology:
-
Select a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD), which is known to be effective and has a good safety profile.[8]
-
Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the mixtures by shaking at a constant temperature for 48-72 hours.
-
Filter the samples through a 0.22 µm filter to remove undissolved drug.
-
Determine the concentration of the solubilized drug in the filtrate by a suitable analytical method.
-
The solid complex can be isolated by lyophilization (freeze-drying) of the saturated solution.
Quantitative Data for Rapamycin Solubility with Cyclodextrins:
| Cyclodextrin | Solubility Enhancement | Remarks | Reference |
| β-cyclodextrin (β-CD) | ~154-fold increase | Forms inclusion complexes, improving solubility and stability. | [20][21] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Significant increase | Often used for parenteral formulations due to lower toxicity. | [8][20] |
| γ-cyclodextrin (GCD) | Stabilized in solution for >26 days | Forms water-soluble complexes suitable for various applications. | [20] |
Protocol 3: Preparation of Nanoparticle Formulations
This protocol provides a general method for preparing polymeric nanoparticles of this compound using an emulsion-evaporation method.[14]
Methodology:
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Evaporate the organic solvent from the emulsion under continuous stirring. This leads to the precipitation of the polymer, encapsulating the drug to form nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and then lyophilize for storage.
Quantitative Data for Rapamycin Nanoparticle Formulations:
| Nanocarrier System | Drug Loading / Encapsulation Efficiency | Key Findings | Reference |
| PLGA Nanoparticles | 11.6% loading, 69.1% EE | Provided sustained drug release. | [13] |
| Nanocrystals (Rapamune®) | N/A | FDA-approved formulation to improve oral bioavailability. | [13] |
| Polymeric Micelles | N/A | Enhanced solubility and oral absorption. | [22] |
Visual Guides
Signaling Pathways & Experimental Workflows
Caption: General workflow for addressing poor aqueous solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. longdom.org [longdom.org]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Rapamycin-loaded Poly(lactic-co-glycolic) acid nanoparticles: Preparation, characterization, and in vitro toxicity study for potential intra-articular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Secorapamycin sodium | 148554-65-8 | Benchchem [benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. cyclodextrinnews.com [cyclodextrinnews.com]
- 21. researchgate.net [researchgate.net]
- 22. czasopisma.umlub.pl [czasopisma.umlub.pl]
preventing degradation of 42-(2-Tetrazolyl)rapamycin in experiments
Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the handling and experimentation with this compound.
Issue 1: Inconsistent or lower than expected bioactivity in cell-based assays.
-
Potential Cause: Degradation of the compound in your stock solution or during the experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Was the compound stored correctly? (See Storage Conditions Table below).
-
Was the stock solution prepared with a suitable solvent? Anhydrous DMSO is recommended. Note that hygroscopic DMSO can impact the solubility and stability of the product.[1][2]
-
How old is the stock solution? For optimal results, use freshly prepared solutions. If using a stored solution, ensure it has been stored at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.[1][2][3]
-
Avoid multiple freeze-thaw cycles, which can accelerate degradation. Aliquot stock solutions into single-use vials.[4]
-
-
Assess Experimental Conditions:
-
What is the pH of your culture medium? Rapamycin (B549165) and its analogs are susceptible to hydrolysis, particularly under basic conditions.[5][6] While specific data for the tetrazolyl derivative is unavailable, it is prudent to maintain a physiological pH (around 7.2-7.4) during your experiments.
-
Are your experimental conditions exposing the compound to strong light for extended periods? Protect solutions from light.[7]
-
What is the duration of your experiment? For long-term experiments, consider replenishing the compound in the medium.
-
-
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).
-
Potential Cause: Degradation of this compound into one or more byproducts.
-
Troubleshooting Steps:
-
Review Sample Preparation:
-
Was the sample prepared in an appropriate solvent? Using aqueous buffers with non-neutral pH for extended periods can lead to hydrolysis.
-
Was the sample exposed to high temperatures? Avoid heating solutions containing the compound.
-
-
Consider Potential Degradation Pathways:
-
Hydrolysis: The macrolide lactone ring of rapamycin is prone to hydrolysis, which can be catalyzed by both acids and bases.[5][6] This is a likely degradation pathway for this compound.
-
Oxidation: Rapamycin can undergo autoxidation, especially in solution.[8] While the tetrazole moiety is generally stable, the rapamycin core is susceptible. Consider de-gassing solvents to minimize dissolved oxygen.
-
Tetrazole Ring Instability: While generally stable, the tetrazole ring can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a suitable solvent such as anhydrous DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Q2: What is the best solvent to use for preparing stock solutions of this compound?
A2: DMSO is a commonly used solvent for rapamycin and its analogs, with a solubility of at least 130 mg/mL.[1] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can contribute to hydrolysis of the compound.[1][2]
Q3: How does the tetrazole group affect the stability of the molecule compared to rapamycin?
Q4: Can I use aqueous buffers to prepare working solutions?
A4: While aqueous buffers are necessary for most biological experiments, prolonged incubation in these solutions can lead to hydrolysis. It is advisable to prepare working solutions fresh from a DMSO stock solution just before use. Minimize the time the compound spends in aqueous media before being added to the experimental system.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound have not been detailed in the available literature. However, based on the degradation of rapamycin, likely products would result from the hydrolysis of the lactone ring and oxidation of the macrolide core.[5][6][8]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [1][2] |
| In Solvent | -80°C | 6 months | [1][2][3] |
| In Solvent | -20°C | 1 month | [1][2][3] |
Experimental Protocols
General Protocol for a Cell-Based mTOR Inhibition Assay
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and treatment concentrations should be optimized for your particular experimental setup.
-
Preparation of Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to a concentration of 10 mM.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Cell Seeding:
-
Plate your cells of interest in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for western blotting) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and resume growth overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
On the day of the experiment, thaw a single-use aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls, and ideally does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Perform your desired assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo) or protein extraction for western blot analysis of mTOR pathway proteins (e.g., phospho-S6K, phospho-4E-BP1).
-
Mandatory Visualization
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced degradation studies of rapamycin: identification of autoxidation products. | Semantic Scholar [semanticscholar.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. medchemexpress.com [medchemexpress.com]
preventing degradation of 42-(2-Tetrazolyl)rapamycin in experiments
Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the handling and experimentation with this compound.
Issue 1: Inconsistent or lower than expected bioactivity in cell-based assays.
-
Potential Cause: Degradation of the compound in your stock solution or during the experiment.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Was the compound stored correctly? (See Storage Conditions Table below).
-
Was the stock solution prepared with a suitable solvent? Anhydrous DMSO is recommended. Note that hygroscopic DMSO can impact the solubility and stability of the product.[1][2]
-
How old is the stock solution? For optimal results, use freshly prepared solutions. If using a stored solution, ensure it has been stored at -80°C for no longer than 6 months or at -20°C for no longer than 1 month.[1][2][3]
-
Avoid multiple freeze-thaw cycles, which can accelerate degradation. Aliquot stock solutions into single-use vials.[4]
-
-
Assess Experimental Conditions:
-
What is the pH of your culture medium? Rapamycin and its analogs are susceptible to hydrolysis, particularly under basic conditions.[5][6] While specific data for the tetrazolyl derivative is unavailable, it is prudent to maintain a physiological pH (around 7.2-7.4) during your experiments.
-
Are your experimental conditions exposing the compound to strong light for extended periods? Protect solutions from light.[7]
-
What is the duration of your experiment? For long-term experiments, consider replenishing the compound in the medium.
-
-
Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).
-
Potential Cause: Degradation of this compound into one or more byproducts.
-
Troubleshooting Steps:
-
Review Sample Preparation:
-
Was the sample prepared in an appropriate solvent? Using aqueous buffers with non-neutral pH for extended periods can lead to hydrolysis.
-
Was the sample exposed to high temperatures? Avoid heating solutions containing the compound.
-
-
Consider Potential Degradation Pathways:
-
Hydrolysis: The macrolide lactone ring of rapamycin is prone to hydrolysis, which can be catalyzed by both acids and bases.[5][6] This is a likely degradation pathway for this compound.
-
Oxidation: Rapamycin can undergo autoxidation, especially in solution.[8] While the tetrazole moiety is generally stable, the rapamycin core is susceptible. Consider de-gassing solvents to minimize dissolved oxygen.
-
Tetrazole Ring Instability: While generally stable, the tetrazole ring can be susceptible to degradation under harsh acidic conditions, especially at elevated temperatures.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in a suitable solvent such as anhydrous DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
Q2: What is the best solvent to use for preparing stock solutions of this compound?
A2: DMSO is a commonly used solvent for rapamycin and its analogs, with a solubility of at least 130 mg/mL.[1] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and absorbed water can contribute to hydrolysis of the compound.[1][2]
Q3: How does the tetrazole group affect the stability of the molecule compared to rapamycin?
Q4: Can I use aqueous buffers to prepare working solutions?
A4: While aqueous buffers are necessary for most biological experiments, prolonged incubation in these solutions can lead to hydrolysis. It is advisable to prepare working solutions fresh from a DMSO stock solution just before use. Minimize the time the compound spends in aqueous media before being added to the experimental system.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound have not been detailed in the available literature. However, based on the degradation of rapamycin, likely products would result from the hydrolysis of the lactone ring and oxidation of the macrolide core.[5][6][8]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | 3 years | [1][2] |
| In Solvent | -80°C | 6 months | [1][2][3] |
| In Solvent | -20°C | 1 month | [1][2][3] |
Experimental Protocols
General Protocol for a Cell-Based mTOR Inhibition Assay
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and treatment concentrations should be optimized for your particular experimental setup.
-
Preparation of Stock Solution:
-
Dissolve this compound powder in anhydrous DMSO to a concentration of 10 mM.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Cell Seeding:
-
Plate your cells of interest in a suitable culture vessel (e.g., 96-well plate for viability assays, 6-well plate for western blotting) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and resume growth overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
On the day of the experiment, thaw a single-use aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls, and ideally does not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Perform your desired assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo) or protein extraction for western blot analysis of mTOR pathway proteins (e.g., phospho-S6K, phospho-4E-BP1).
-
Mandatory Visualization
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced degradation studies of rapamycin: identification of autoxidation products. | Semantic Scholar [semanticscholar.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results with 42-(2-Tetrazolyl)rapamycin
Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and ensuring consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as trazolimus, is a synthetic analog of rapamycin (B549165) (sirolimus).[1] Like rapamycin, it functions as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[2][3][4][5][6] It is considered a proagent compound of a rapamycin analog.[1] The primary mechanism of action involves the formation of a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[4][7]
Q2: How should this compound be stored to ensure stability?
A2: Proper storage is critical for maintaining the potency and stability of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Frequent freeze-thaw cycles should be avoided. For long-term storage, it is recommended to aliquot the stock solution into single-use vials.
Q3: I am observing lower than expected potency in my cell-based assays. What could be the cause?
A3: Lower than expected potency can stem from several factors:
-
Compound Degradation: Rapamycin and its analogs are susceptible to degradation, particularly hydrolysis of the lactone ring, which can be catalyzed by acidic or basic conditions.[8][9][10] Ensure that the pH of your media and buffers is within a neutral range.
-
Improper Storage: Verify that the compound has been stored correctly as per the recommended conditions (-80°C for long-term).
-
Solvent Effects: The choice of solvent can influence the stability and isomerization of the compound.[11] It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to mTOR inhibitors. Confirm the expected IC50 for your specific cell line from literature or internal validation experiments.
Q4: What are the primary degradation products of rapamycin and its analogs?
A4: The primary degradation products of rapamycin are isomers of secorapamycin, which is the ring-opened form, and a hydroxy acid formed via lactone hydrolysis.[8][9][10] In highly basic solutions, further fragmentation and water addition reactions can occur.[8][9][10]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge. This guide will help you identify and address potential sources of variability.
Step 1: Verify Compound Integrity
-
Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.
-
Fresh Dilutions: Always prepare fresh serial dilutions from a stock solution for each experiment. Avoid using previously prepared dilutions.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions.
Step 2: Standardize Experimental Protocol
-
Cell Seeding Density: Ensure consistent cell seeding density across all plates and experiments, as this can influence the apparent potency.
-
Incubation Time: Use a consistent incubation time with the compound.
-
Assay Reagents: Check the expiration dates and proper storage of all assay reagents, such as viability dyes or lysis buffers.
Step 3: Assess Compound Stability in Assay Media
-
pH of Media: The pH of the cell culture media can affect the stability of rapamycin analogs. Degradation is accelerated in both acidic and basic conditions.[8][9][10]
-
Media Components: Some media components may interact with the compound. If possible, perform a stability study of the compound in your specific assay media over the time course of the experiment.
Issue 2: High Variability in Replicate Wells
High variability between replicate wells can obscure real biological effects. Follow these steps to minimize this issue.
Step 1: Pipetting Technique
-
Ensure accurate and consistent pipetting, especially for serial dilutions and additions to microplates.
-
Use calibrated pipettes and fresh tips for each replicate.
Step 2: Cell Plating and Distribution
-
Thoroughly resuspend cells before plating to ensure a uniform cell suspension.
-
Avoid edge effects in microplates by not using the outer wells or by filling them with sterile media or PBS.
Step 3: Compound Solubility
-
Ensure the compound is fully dissolved in the vehicle solvent before adding it to the assay media.
-
Observe for any precipitation of the compound in the media, which can lead to inconsistent concentrations in the wells.
Data Presentation
Table 1: Stability of Rapamycin in Aqueous Solutions
| pH | Buffer/Solvent | Concentration | Half-life (t½) | Reference |
| 7.3 (apparent) | 23.7 mM MeCOONH4 in 30/70 (v/v) acetonitrile-water | Not specified | 890 hours | [8][9][10] |
| 7.3 (apparent) | 237 mM MeCOONH4 in 30/70 (v/v) acetonitrile-water | Not specified | 200 hours | [8][9][10] |
| 12.2 (apparent) | NaOH in 30/70 (v/v) acetonitrile-water | Not specified | Significantly reduced (by 3 orders of magnitude compared to pH 7.3) | [8][9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (or other suitable solvent), sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C.
Protocol 2: General Cell-Based Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
-
Cell Plating: a. Harvest and count cells. b. Seed cells in a 96-well plate at a pre-determined optimal density. c. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a fresh serial dilution of this compound from a frozen stock. b. Add the compound dilutions to the respective wells. Include vehicle-only controls. c. Incubate for the desired treatment period (e.g., 72 hours).
-
Viability Assessment: a. Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and read absorbance).
-
Data Analysis: a. Normalize the data to the vehicle-treated controls. b. Plot the dose-response curve and calculate the IC50 value using appropriate software.
Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of the Trazolimus-FKBP12 complex.
Caption: Standard experimental workflow for cell-based assays with critical points for consistency.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)-Rapamycin and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with 42-(2-Tetrazolyl)rapamycin
Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and ensuring consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as trazolimus, is a synthetic analog of rapamycin (sirolimus).[1] Like rapamycin, it functions as a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[2][3][4][5][6] It is considered a proagent compound of a rapamycin analog.[1] The primary mechanism of action involves the formation of a complex with the intracellular protein FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[4][7]
Q2: How should this compound be stored to ensure stability?
A2: Proper storage is critical for maintaining the potency and stability of this compound. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Frequent freeze-thaw cycles should be avoided. For long-term storage, it is recommended to aliquot the stock solution into single-use vials.
Q3: I am observing lower than expected potency in my cell-based assays. What could be the cause?
A3: Lower than expected potency can stem from several factors:
-
Compound Degradation: Rapamycin and its analogs are susceptible to degradation, particularly hydrolysis of the lactone ring, which can be catalyzed by acidic or basic conditions.[8][9][10] Ensure that the pH of your media and buffers is within a neutral range.
-
Improper Storage: Verify that the compound has been stored correctly as per the recommended conditions (-80°C for long-term).
-
Solvent Effects: The choice of solvent can influence the stability and isomerization of the compound.[11] It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to mTOR inhibitors. Confirm the expected IC50 for your specific cell line from literature or internal validation experiments.
Q4: What are the primary degradation products of rapamycin and its analogs?
A4: The primary degradation products of rapamycin are isomers of secorapamycin, which is the ring-opened form, and a hydroxy acid formed via lactone hydrolysis.[8][9][10] In highly basic solutions, further fragmentation and water addition reactions can occur.[8][9][10]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
Inconsistent half-maximal inhibitory concentration (IC50) values are a common challenge. This guide will help you identify and address potential sources of variability.
Step 1: Verify Compound Integrity
-
Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.
-
Fresh Dilutions: Always prepare fresh serial dilutions from a stock solution for each experiment. Avoid using previously prepared dilutions.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions.
Step 2: Standardize Experimental Protocol
-
Cell Seeding Density: Ensure consistent cell seeding density across all plates and experiments, as this can influence the apparent potency.
-
Incubation Time: Use a consistent incubation time with the compound.
-
Assay Reagents: Check the expiration dates and proper storage of all assay reagents, such as viability dyes or lysis buffers.
Step 3: Assess Compound Stability in Assay Media
-
pH of Media: The pH of the cell culture media can affect the stability of rapamycin analogs. Degradation is accelerated in both acidic and basic conditions.[8][9][10]
-
Media Components: Some media components may interact with the compound. If possible, perform a stability study of the compound in your specific assay media over the time course of the experiment.
Issue 2: High Variability in Replicate Wells
High variability between replicate wells can obscure real biological effects. Follow these steps to minimize this issue.
Step 1: Pipetting Technique
-
Ensure accurate and consistent pipetting, especially for serial dilutions and additions to microplates.
-
Use calibrated pipettes and fresh tips for each replicate.
Step 2: Cell Plating and Distribution
-
Thoroughly resuspend cells before plating to ensure a uniform cell suspension.
-
Avoid edge effects in microplates by not using the outer wells or by filling them with sterile media or PBS.
Step 3: Compound Solubility
-
Ensure the compound is fully dissolved in the vehicle solvent before adding it to the assay media.
-
Observe for any precipitation of the compound in the media, which can lead to inconsistent concentrations in the wells.
Data Presentation
Table 1: Stability of Rapamycin in Aqueous Solutions
| pH | Buffer/Solvent | Concentration | Half-life (t½) | Reference |
| 7.3 (apparent) | 23.7 mM MeCOONH4 in 30/70 (v/v) acetonitrile-water | Not specified | 890 hours | [8][9][10] |
| 7.3 (apparent) | 237 mM MeCOONH4 in 30/70 (v/v) acetonitrile-water | Not specified | 200 hours | [8][9][10] |
| 12.2 (apparent) | NaOH in 30/70 (v/v) acetonitrile-water | Not specified | Significantly reduced (by 3 orders of magnitude compared to pH 7.3) | [8][9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (or other suitable solvent), sterile microcentrifuge tubes.
-
Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex thoroughly to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C.
Protocol 2: General Cell-Based Proliferation Assay (e.g., using MTT or CellTiter-Glo®)
-
Cell Plating: a. Harvest and count cells. b. Seed cells in a 96-well plate at a pre-determined optimal density. c. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a fresh serial dilution of this compound from a frozen stock. b. Add the compound dilutions to the respective wells. Include vehicle-only controls. c. Incubate for the desired treatment period (e.g., 72 hours).
-
Viability Assessment: a. Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
Data Analysis: a. Normalize the data to the vehicle-treated controls. b. Plot the dose-response curve and calculate the IC50 value using appropriate software.
Visualizations
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of the Trazolimus-FKBP12 complex.
Caption: Standard experimental workflow for cell-based assays with critical points for consistency.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)-Rapamycin and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. [PDF] Degradation of rapamycin and its ring-opened isomer: Role of base catalysis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 42-(2-Tetrazolyl)rapamycin Concentration for Cell Viability Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 42-(2-Tetrazolyl)rapamycin in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a semi-synthetic derivative of rapamycin (B549165), also known as a "rapalog." Like rapamycin, it is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2][3][4] It functions by forming a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and metabolism.[5] Inhibition of mTORC1 leads to a G1/S phase cell cycle arrest, activation of autophagy, and potent anti-proliferative effects.[5]
2. What is the recommended starting concentration for this compound in a new cell line?
For a novel cell line, it is advisable to perform a broad dose-response experiment to ascertain the optimal concentration range. A common starting point involves testing a wide array of concentrations, for instance, from 0.1 nM to 10 µM, often utilizing 3- to 10-fold serial dilutions.[6] This preliminary screening will aid in identifying a more defined and effective range for subsequent, more detailed investigations.
3. How long should I incubate my cells with this compound?
The duration of incubation is contingent upon the specific cell line's doubling time and the biological question under investigation. For initial dose-response assays, a 48 to 72-hour incubation period is a conventional starting point to allow sufficient time to observe effects on cell viability or proliferation.[6][7] However, for rapidly dividing cells, a shorter incubation of 24 hours might be adequate, whereas for slower-growing cells, extended incubation times may be required.[6]
4. What is the best method to determine the effect of this compound on cell viability?
Several assays are available to assess cell viability and proliferation, each with its own set of advantages and limitations.[6] Commonly employed methods include:
-
MTT/XTT Assays: These are colorimetric assays that measure metabolic activity, which is often correlated with cell viability.[6]
-
Resazurin (alamarBlue®) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered more sensitive and less toxic than MTT.[8]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity. It provides a direct count of living cells.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells and is a simple method for quantifying cell number.[9]
The choice of assay should be tailored to the specific experimental goals and cell type.
5. How should I prepare and store this compound?
Rapamycin and its analogs are highly hydrophobic.[5] Therefore, it is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in a non-polar solvent like dimethyl sulfoxide (B87167) (DMSO) or 100% ethanol.[5] To minimize precipitation when diluting into aqueous media, add the media to the drug stock solution, not the other way around.[5] The stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light and moisture to prevent degradation.[5] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| No or Low Cytotoxicity Observed | 1. Sub-optimal Concentration Range: The concentrations tested may be too low for the specific cell line. 2. Short Incubation Time: The treatment duration may be insufficient to induce a response. 3. Compound Inactivity: The compound may have degraded due to improper storage or handling. 4. Cell Line Resistance: The cell line may be intrinsically resistant to mTOR inhibitors. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM).[8] 2. Increase the incubation time (e.g., up to 96 hours).[8] 3. Prepare fresh dilutions of the compound from a new stock aliquot for each experiment. Verify the activity in a known sensitive cell line.[6] 4. Verify the expression and activity of mTOR pathway components in your cell line via Western blot (e.g., check phosphorylation status of S6K or 4E-BP1). |
| High Variability Between Replicate Wells | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. "Edge Effects" in Microplates: Evaporation from the outer wells can concentrate the drug. 3. Inaccurate Pipetting: Errors in drug dilution or addition to wells. | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.[8] 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.[8] 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[8] |
| Precipitation of the Compound in Culture Medium | 1. Poor Solubility: this compound, like other rapalogs, is hydrophobic. 2. Interaction with Media Components: The compound may interact with components in the serum or media. | 1. Prepare a high-concentration stock in DMSO. When making working solutions, dilute the stock in pre-warmed media and vortex immediately. Avoid high final concentrations of the compound if possible. 2. Test the solubility of the compound in the basal medium before adding serum. Consider using a serum-free medium if appropriate for the cell line.[6] |
| Cells Detaching from the Plate After Treatment | 1. Cytotoxicity: The compound is causing cell death and detachment. 2. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. This may be the intended effect. Quantify the detached cells or use an assay that measures both adherent and floating cells.[6] 2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Run a solvent-only control to check for toxicity.[6] |
Quantitative Data Summary
The optimal concentration of this compound is highly cell-type dependent. The following table provides typical concentration ranges for rapamycin and its analogs reported in the literature, which can serve as a starting point for optimization.
| Cell Line Type | Rapalog | Concentration Range | Observed Effect | Reference |
| Human Venous Malformation Endothelial Cells | Rapamycin | 1 - 1000 ng/mL | Inhibition of proliferation | [7] |
| Human Hepatocellular Carcinoma (HCC) Cells | OSI-027 (mTORC1/2 inhibitor) | 0.5 - 10 µM | Inhibition of proliferation, cell cycle arrest | [10] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | RAD-001 (Everolimus) | 1 - 1000 nM | Reduction in cell viability | [11] |
| Melanoma Cells | Everolimus | 20 nM | Decrease in proliferation | [9] |
| Oral Carcinoma Cells | Rapamycin | 1 - 20 µM | Inhibition of cell growth and migration | [12] |
Experimental Protocols
Protocol 1: Dose-Response Assay for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cells in culture
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Complete culture medium
-
Cell viability assay reagent (e.g., Resazurin, MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to prepare 2X the final concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate drug dilution to each well.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only) wells.[8]
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).[8]
-
-
Cytotoxicity Measurement (Example with Resazurin):
-
Data Analysis:
-
Subtract the background reading from the no-cell control wells.[8]
-
Normalize the data to the vehicle control (set to 100% viability).[8]
-
Plot the percentage of cell viability versus the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[8]
-
Visualizations
Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory action of the this compound-FKBP12 complex on mTORC1.
Experimental Workflow
Caption: A typical experimental workflow for determining the IC50 value of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing a lack of cellular response to this compound.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theraindx.com [theraindx.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Three generations of mTOR kinase inhibitors in the activation of the apoptosis process in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
Technical Support Center: Optimizing 42-(2-Tetrazolyl)rapamycin Concentration for Cell Viability Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 42-(2-Tetrazolyl)rapamycin in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a semi-synthetic derivative of rapamycin, also known as a "rapalog." Like rapamycin, it is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2][3][4] It functions by forming a complex with the intracellular protein FKBP12. This complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and metabolism.[5] Inhibition of mTORC1 leads to a G1/S phase cell cycle arrest, activation of autophagy, and potent anti-proliferative effects.[5]
2. What is the recommended starting concentration for this compound in a new cell line?
For a novel cell line, it is advisable to perform a broad dose-response experiment to ascertain the optimal concentration range. A common starting point involves testing a wide array of concentrations, for instance, from 0.1 nM to 10 µM, often utilizing 3- to 10-fold serial dilutions.[6] This preliminary screening will aid in identifying a more defined and effective range for subsequent, more detailed investigations.
3. How long should I incubate my cells with this compound?
The duration of incubation is contingent upon the specific cell line's doubling time and the biological question under investigation. For initial dose-response assays, a 48 to 72-hour incubation period is a conventional starting point to allow sufficient time to observe effects on cell viability or proliferation.[6][7] However, for rapidly dividing cells, a shorter incubation of 24 hours might be adequate, whereas for slower-growing cells, extended incubation times may be required.[6]
4. What is the best method to determine the effect of this compound on cell viability?
Several assays are available to assess cell viability and proliferation, each with its own set of advantages and limitations.[6] Commonly employed methods include:
-
MTT/XTT Assays: These are colorimetric assays that measure metabolic activity, which is often correlated with cell viability.[6]
-
Resazurin (alamarBlue®) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity and is generally considered more sensitive and less toxic than MTT.[8]
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity. It provides a direct count of living cells.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells and is a simple method for quantifying cell number.[9]
The choice of assay should be tailored to the specific experimental goals and cell type.
5. How should I prepare and store this compound?
Rapamycin and its analogs are highly hydrophobic.[5] Therefore, it is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in a non-polar solvent like dimethyl sulfoxide (DMSO) or 100% ethanol.[5] To minimize precipitation when diluting into aqueous media, add the media to the drug stock solution, not the other way around.[5] The stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C, protected from light and moisture to prevent degradation.[5] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| No or Low Cytotoxicity Observed | 1. Sub-optimal Concentration Range: The concentrations tested may be too low for the specific cell line. 2. Short Incubation Time: The treatment duration may be insufficient to induce a response. 3. Compound Inactivity: The compound may have degraded due to improper storage or handling. 4. Cell Line Resistance: The cell line may be intrinsically resistant to mTOR inhibitors. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM).[8] 2. Increase the incubation time (e.g., up to 96 hours).[8] 3. Prepare fresh dilutions of the compound from a new stock aliquot for each experiment. Verify the activity in a known sensitive cell line.[6] 4. Verify the expression and activity of mTOR pathway components in your cell line via Western blot (e.g., check phosphorylation status of S6K or 4E-BP1). |
| High Variability Between Replicate Wells | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. "Edge Effects" in Microplates: Evaporation from the outer wells can concentrate the drug. 3. Inaccurate Pipetting: Errors in drug dilution or addition to wells. | 1. Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette.[8] 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity.[8] 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[8] |
| Precipitation of the Compound in Culture Medium | 1. Poor Solubility: this compound, like other rapalogs, is hydrophobic. 2. Interaction with Media Components: The compound may interact with components in the serum or media. | 1. Prepare a high-concentration stock in DMSO. When making working solutions, dilute the stock in pre-warmed media and vortex immediately. Avoid high final concentrations of the compound if possible. 2. Test the solubility of the compound in the basal medium before adding serum. Consider using a serum-free medium if appropriate for the cell line.[6] |
| Cells Detaching from the Plate After Treatment | 1. Cytotoxicity: The compound is causing cell death and detachment. 2. High Solvent Concentration: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | 1. This may be the intended effect. Quantify the detached cells or use an assay that measures both adherent and floating cells.[6] 2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). Run a solvent-only control to check for toxicity.[6] |
Quantitative Data Summary
The optimal concentration of this compound is highly cell-type dependent. The following table provides typical concentration ranges for rapamycin and its analogs reported in the literature, which can serve as a starting point for optimization.
| Cell Line Type | Rapalog | Concentration Range | Observed Effect | Reference |
| Human Venous Malformation Endothelial Cells | Rapamycin | 1 - 1000 ng/mL | Inhibition of proliferation | [7] |
| Human Hepatocellular Carcinoma (HCC) Cells | OSI-027 (mTORC1/2 inhibitor) | 0.5 - 10 µM | Inhibition of proliferation, cell cycle arrest | [10] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | RAD-001 (Everolimus) | 1 - 1000 nM | Reduction in cell viability | [11] |
| Melanoma Cells | Everolimus | 20 nM | Decrease in proliferation | [9] |
| Oral Carcinoma Cells | Rapamycin | 1 - 20 µM | Inhibition of cell growth and migration | [12] |
Experimental Protocols
Protocol 1: Dose-Response Assay for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cells in culture
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Complete culture medium
-
Cell viability assay reagent (e.g., Resazurin, MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Drug Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common approach is to prepare 2X the final concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate drug dilution to each well.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only) wells.[8]
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).[8]
-
-
Cytotoxicity Measurement (Example with Resazurin):
-
Data Analysis:
-
Subtract the background reading from the no-cell control wells.[8]
-
Normalize the data to the vehicle control (set to 100% viability).[8]
-
Plot the percentage of cell viability versus the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.[8]
-
Visualizations
Signaling Pathway
Caption: The mTOR signaling pathway and the inhibitory action of the this compound-FKBP12 complex on mTORC1.
Experimental Workflow
Caption: A typical experimental workflow for determining the IC50 value of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for addressing a lack of cellular response to this compound.
References
- 1. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theraindx.com [theraindx.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Three generations of mTOR kinase inhibitors in the activation of the apoptosis process in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of mTORC2 Induces Cell-Cycle Arrest and Enhances the Cytotoxicity of Doxorubicin by Suppressing MDR1 Expression in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
minimizing off-target effects of 42-(2-Tetrazolyl)rapamycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 42-(2-Tetrazolyl)rapamycin and other rapamycin (B549165) analogs (rapalogs).
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: The primary on-target effect of this compound, like other rapalogs, is the allosteric inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[1] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[2] However, a significant off-target effect, particularly with chronic or high-dose treatment, is the inhibition of mTOR Complex 2 (mTORC2).[3][4][5] Many of the undesirable side effects, such as metabolic dysregulation (e.g., glucose intolerance, insulin (B600854) resistance, and hyperlipidemia), are attributed to the inhibition of mTORC2.[3][6]
Q2: How can I minimize the off-target inhibition of mTORC2 in my experiments?
A2: Minimizing mTORC2 inhibition is crucial for reducing confounding off-target effects. Several strategies can be employed:
-
Intermittent Dosing: Treating cells or animal models with this compound on an intermittent schedule (e.g., a few days on, a few days off) may be sufficient to inhibit mTORC1 while allowing for the recovery of any transiently inhibited mTORC2 signaling.[5][6]
-
Dose Optimization: Using the lowest effective concentration of the compound can help in selectively targeting mTORC1.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for mTORC1 inhibition with minimal impact on mTORC2.
-
Acute vs. Chronic Treatment: Acute or short-term treatment is less likely to cause significant mTORC2 inhibition compared to chronic, long-term exposure.[4][7]
Q3: My experimental results with this compound are inconsistent. What are the common causes of variability?
A3: Inconsistent results are a common challenge when working with rapalogs. Key factors to consider are:
-
Compound Stability and Handling: Ensure proper storage of this compound, protecting it from light and temperature fluctuations. Prepare fresh dilutions for each experiment from a stock solution.
-
Solvent Effects: Rapalogs are often dissolved in solvents like DMSO.[8] High concentrations of the solvent can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of the solvent alone) to differentiate between the effects of the compound and the solvent.[8]
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to rapalogs.[9] This can be due to differences in the expression of mTOR pathway components or other cellular factors. It is essential to determine the optimal concentration for each cell line.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to the compound. Maintaining consistent experimental conditions is crucial.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Lack of Efficacy
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the IC50 value for your specific cell line. Start with a broad range of concentrations. |
| Solvent Toxicity | Include a vehicle-only control group in your experiment. If toxicity is observed in the vehicle control, consider using a lower solvent concentration or a different solvent.[8] |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to rapalogs. Confirm the expression and activity of key mTOR pathway components in your cell line. |
Issue 2: Difficulty in Confirming mTORC1 Inhibition
| Potential Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | The inhibition of downstream mTORC1 targets can be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration for observing maximal inhibition. |
| Antibody Issues in Western Blot | Ensure your primary antibodies for phosphorylated and total proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) are validated and working correctly. Use appropriate positive and negative controls. |
| Insufficient Protein Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 and mTORC2 Signaling
This protocol is designed to assess the phosphorylation status of key downstream targets of mTORC1 (S6K and 4E-BP1) and mTORC2 (Akt).
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.[9]
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-S6K (T389), S6K, p-4E-BP1 (T37/46), 4E-BP1, p-Akt (S473), and Akt. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantitative Data Summary
The following table summarizes representative data for rapamycin's effects, which can be used as a benchmark when designing experiments with this compound.
| Parameter | Organism/Cell Line | Treatment Details | Observed Effect | Reference |
| Lifespan Extension | Mice | Rapamycin in diet | Up to 21.9% increase in lifespan | [10] |
| IC50 (Colony Formation) | Oral Cancer Cells | 72h treatment | ~10-20 µM | [11] |
| Immune Response | Older Humans | 6 weeks everolimus | >1.25-fold boost in response to influenza vaccine | [5] |
| Metabolic Changes (Chronic) | Humans | Continuous 1 mg/day | Increased triglycerides and HbA1C | [12][13] |
Visualizations
Signaling Pathways
Caption: mTOR signaling pathway showing on- and off-target effects of rapalogs.
Experimental Workflow
Caption: Workflow for optimizing rapalog treatment conditions in vitro.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. editverse.com [editverse.com]
- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 12. What is the clinical evidence to support off-label rapamycin therapy in healthy adults? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the clinical evidence to support off-label rapamycin therapy in healthy adults? | Aging [aging-us.com]
minimizing off-target effects of 42-(2-Tetrazolyl)rapamycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 42-(2-Tetrazolyl)rapamycin and other rapamycin analogs (rapalogs).
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: The primary on-target effect of this compound, like other rapalogs, is the allosteric inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[1] mTORC1 is a central regulator of cell growth, proliferation, and metabolism.[2] However, a significant off-target effect, particularly with chronic or high-dose treatment, is the inhibition of mTOR Complex 2 (mTORC2).[3][4][5] Many of the undesirable side effects, such as metabolic dysregulation (e.g., glucose intolerance, insulin resistance, and hyperlipidemia), are attributed to the inhibition of mTORC2.[3][6]
Q2: How can I minimize the off-target inhibition of mTORC2 in my experiments?
A2: Minimizing mTORC2 inhibition is crucial for reducing confounding off-target effects. Several strategies can be employed:
-
Intermittent Dosing: Treating cells or animal models with this compound on an intermittent schedule (e.g., a few days on, a few days off) may be sufficient to inhibit mTORC1 while allowing for the recovery of any transiently inhibited mTORC2 signaling.[5][6]
-
Dose Optimization: Using the lowest effective concentration of the compound can help in selectively targeting mTORC1.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for mTORC1 inhibition with minimal impact on mTORC2.
-
Acute vs. Chronic Treatment: Acute or short-term treatment is less likely to cause significant mTORC2 inhibition compared to chronic, long-term exposure.[4][7]
Q3: My experimental results with this compound are inconsistent. What are the common causes of variability?
A3: Inconsistent results are a common challenge when working with rapalogs. Key factors to consider are:
-
Compound Stability and Handling: Ensure proper storage of this compound, protecting it from light and temperature fluctuations. Prepare fresh dilutions for each experiment from a stock solution.
-
Solvent Effects: Rapalogs are often dissolved in solvents like DMSO.[8] High concentrations of the solvent can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of the solvent alone) to differentiate between the effects of the compound and the solvent.[8]
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to rapalogs.[9] This can be due to differences in the expression of mTOR pathway components or other cellular factors. It is essential to determine the optimal concentration for each cell line.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to the compound. Maintaining consistent experimental conditions is crucial.
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity or Lack of Efficacy
| Potential Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Perform a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the IC50 value for your specific cell line. Start with a broad range of concentrations. |
| Solvent Toxicity | Include a vehicle-only control group in your experiment. If toxicity is observed in the vehicle control, consider using a lower solvent concentration or a different solvent.[8] |
| Compound Degradation | Prepare fresh dilutions of this compound for each experiment. Ensure the stock solution is stored correctly according to the manufacturer's instructions. |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to rapalogs. Confirm the expression and activity of key mTOR pathway components in your cell line. |
Issue 2: Difficulty in Confirming mTORC1 Inhibition
| Potential Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | The inhibition of downstream mTORC1 targets can be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration for observing maximal inhibition. |
| Antibody Issues in Western Blot | Ensure your primary antibodies for phosphorylated and total proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) are validated and working correctly. Use appropriate positive and negative controls. |
| Insufficient Protein Lysis | Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 and mTORC2 Signaling
This protocol is designed to assess the phosphorylation status of key downstream targets of mTORC1 (S6K and 4E-BP1) and mTORC2 (Akt).
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.[9]
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-S6K (T389), S6K, p-4E-BP1 (T37/46), 4E-BP1, p-Akt (S473), and Akt. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantitative Data Summary
The following table summarizes representative data for rapamycin's effects, which can be used as a benchmark when designing experiments with this compound.
| Parameter | Organism/Cell Line | Treatment Details | Observed Effect | Reference |
| Lifespan Extension | Mice | Rapamycin in diet | Up to 21.9% increase in lifespan | [10] |
| IC50 (Colony Formation) | Oral Cancer Cells | 72h treatment | ~10-20 µM | [11] |
| Immune Response | Older Humans | 6 weeks everolimus | >1.25-fold boost in response to influenza vaccine | [5] |
| Metabolic Changes (Chronic) | Humans | Continuous 1 mg/day | Increased triglycerides and HbA1C | [12][13] |
Visualizations
Signaling Pathways
Caption: mTOR signaling pathway showing on- and off-target effects of rapalogs.
Experimental Workflow
Caption: Workflow for optimizing rapalog treatment conditions in vitro.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapalogs and mTOR inhibitors as anti-aging therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. editverse.com [editverse.com]
- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 12. What is the clinical evidence to support off-label rapamycin therapy in healthy adults? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the clinical evidence to support off-label rapamycin therapy in healthy adults? | Aging [aging-us.com]
Technical Support Center: Synthesis of 42-(2-Tetrazolyl)rapamycin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 42-(2-Tetrazolyl)rapamycin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful synthesis and address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired product | Incomplete activation of the C42 hydroxyl group: The formation of the C42-sulfonate intermediate (e.g., triflate) is crucial for the subsequent nucleophilic substitution by the tetrazole. Incomplete activation will result in unreacted rapamycin (B549165). | - Ensure all reagents, especially the activating agent (e.g., triflic anhydride) and the base (e.g., 2,6-lutidine), are fresh and of high purity. - Strictly maintain anhydrous reaction conditions, as moisture can quench the activating agent. - Optimize the reaction temperature and time for the activation step. Low temperatures (e.g., -30°C to -78°C) are often required to prevent side reactions.[1] - Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of rapamycin and the formation of the intermediate. |
| Instability of the C42-sulfonate intermediate: Rapamycin sulfonates, particularly triflates, can be unstable and may decompose or revert to the starting material if not handled properly or if the subsequent reaction is delayed. | - Proceed to the next step (addition of the tetrazole) immediately after the formation and isolation (if necessary) of the C42-sulfonate intermediate. - Avoid aqueous workups for the intermediate. If filtration of salts is required, perform it quickly under an inert atmosphere.[1] | |
| Inefficient nucleophilic substitution: The displacement of the sulfonate group by the tetrazole anion may be incomplete. | - Use a suitable base (e.g., diisopropylethylamine - DIEA) to deprotonate the tetrazole and enhance its nucleophilicity.[1] - Ensure the tetrazole reagent is of good quality and is used in a sufficient molar excess. - The choice of solvent can influence the reaction rate. Aprotic polar solvents are generally preferred. | |
| Presence of multiple spots on TLC or peaks in HPLC, indicating a mixture of products | Lack of regioselectivity: Both the C42 and C31 hydroxyl groups of rapamycin can be activated, leading to a mixture of C42 and C31 substituted products. The C42-OH is generally more reactive due to less steric hindrance.[2] | - Employ reaction conditions that favor C42 selectivity, such as using a bulky activating group or carefully controlling the stoichiometry of the reagents. - The use of specific protecting group strategies, although more complex, can ensure complete regioselectivity. |
| Formation of byproducts: Side reactions such as elimination or rearrangement of the rapamycin macrocycle can occur under harsh reaction conditions. The presence of water can lead to the formation of epi-sirolimus.[1] | - Maintain the recommended low temperatures throughout the reaction. - Use a non-nucleophilic base to minimize side reactions. - Ensure all glassware and solvents are thoroughly dried. | |
| Degradation of rapamycin or the product: The rapamycin macrocycle is susceptible to degradation, especially under acidic or basic conditions and at elevated temperatures.[3] | - Perform reactions at low temperatures and under an inert atmosphere. - Use mild workup and purification conditions. Avoid prolonged exposure to strong acids or bases. | |
| Difficulty in purifying the final product | Co-elution of the product with starting material or byproducts: The polarity of this compound may be similar to that of unreacted rapamycin or certain byproducts, making chromatographic separation challenging. | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. A common system is a mixture of heptane (B126788) and a more polar solvent like THF or acetone (B3395972).[1] - Consider using a different stationary phase for chromatography if silica (B1680970) gel does not provide adequate separation. - Recrystallization from a suitable solvent system can be an effective final purification step.[1] |
| Product instability during purification: The product may degrade on the chromatography column. | - Minimize the time the product spends on the column. - Consider using a less acidic grade of silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a two-step, one-pot procedure:
-
Activation of the C42 hydroxyl group: The C42 hydroxyl group of rapamycin is selectively activated by converting it into a good leaving group, commonly a sulfonate ester such as a triflate. This is achieved by reacting rapamycin with an activating agent like triflic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) at low temperatures.
-
Nucleophilic substitution: The activated C42 position is then reacted with a tetrazole salt, where the tetrazolate anion acts as a nucleophile, displacing the sulfonate group to form the desired this compound. A tertiary amine base like DIEA is often used to facilitate this step.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable mobile phase (e.g., a mixture of heptane and acetone or ethyl acetate). The product, this compound, should have a different Rf value compared to the starting material, rapamycin. Staining with an appropriate reagent (e.g., phosphomolybdic acid) may be required for visualization.
-
HPLC: A reverse-phase C18 column with a gradient of acetonitrile (B52724) and water is commonly used. The retention times of rapamycin, the intermediate, and the final product will be distinct, allowing for quantitative monitoring of the reaction.
Q3: What are the critical parameters for ensuring regioselectivity at the C42 position?
A3: The C42 hydroxyl group of rapamycin is sterically less hindered and more reactive than the C31 hydroxyl group.[2] To favor substitution at the C42 position:
-
Stoichiometry: Use a controlled amount of the activating agent (close to 1 equivalent).
-
Temperature: Perform the activation reaction at very low temperatures (e.g., -78°C) to enhance selectivity.
-
Bulky Reagents: While not always necessary, the use of bulkier activating groups can further improve selectivity for the less hindered C42 position.
Q4: What are the storage and stability considerations for this compound?
A4: Like rapamycin, this compound is a macrocycle that can be sensitive to heat, light, and pH. For long-term storage, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. Solutions of the compound, particularly in protic solvents, may be less stable and should be prepared fresh or stored at low temperatures for short periods.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound, adapted from protocols for analogous compounds like zotarolimus (B251).
| Parameter | Activation Step (Triflate Formation) | Substitution Step (Tetrazole Addition) | Purification |
| Key Reagents | Rapamycin, Triflic Anhydride, 2,6-Lutidine | Tetrazole, Diisopropylethylamine (DIEA) | Silica Gel, Heptane, THF/Acetone |
| Solvent | Dichloromethane (B109758) or Isopropyl Acetate[1] | Dichloromethane or Isopropyl Acetate[1] | Heptane/THF or Heptane/Acetone[1] |
| Temperature | -30°C to -78°C[1] | Room Temperature | Room Temperature |
| Reaction Time | 30 - 60 minutes | 2 - 12 hours | - |
| Typical Yield | - | > 70% (crude) | 40-60% (after purification) |
| Purity (Post-Purification) | - | - | > 95% (by HPLC) |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from the synthesis of zotarolimus and should be performed by qualified personnel in a laboratory setting.
Materials:
-
Rapamycin
-
Trifluoromethanesulfonic anhydride (Triflic anhydride)
-
2,6-Lutidine
-
1H-Tetrazole
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous dichloromethane (DCM) or Isopropyl Acetate (IPAc)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Heptane, Tetrahydrofuran (THF), Acetone)
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve rapamycin (1 equivalent) in anhydrous DCM or IPAc in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.
-
Activation: Cool the solution to -30°C. Add 2,6-lutidine (1.5 equivalents). Slowly add triflic anhydride (1.2 equivalents) dropwise, ensuring the temperature does not rise above -25°C.
-
Reaction Monitoring: Stir the reaction mixture at -30°C for 30-60 minutes. Monitor the reaction by TLC or HPLC to confirm the consumption of rapamycin.
-
Tetrazole Addition: To the cold reaction mixture, add 1H-Tetrazole (2.0 equivalents) followed by the dropwise addition of DIEA (3.0 equivalents).
-
Substitution Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Continue to monitor the reaction by TLC or HPLC until the intermediate is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of heptane/acetone or heptane/THF to isolate the desired this compound.[1]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Analytical Characterization
-
¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra should be consistent with the structure of this compound. Key shifts to note would be the disappearance of the C42-OH proton signal and the appearance of signals corresponding to the tetrazole ring.
-
Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the product, which should correspond to the calculated molecular weight of C₅₂H₇₉N₅O₁₂.
-
HPLC: Assess the purity of the final compound using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water). The product should appear as a single major peak.
Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Inhibition of the mTOR signaling pathway by this compound.
References
Technical Support Center: Synthesis of 42-(2-Tetrazolyl)rapamycin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 42-(2-Tetrazolyl)rapamycin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful synthesis and address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired product | Incomplete activation of the C42 hydroxyl group: The formation of the C42-sulfonate intermediate (e.g., triflate) is crucial for the subsequent nucleophilic substitution by the tetrazole. Incomplete activation will result in unreacted rapamycin. | - Ensure all reagents, especially the activating agent (e.g., triflic anhydride) and the base (e.g., 2,6-lutidine), are fresh and of high purity. - Strictly maintain anhydrous reaction conditions, as moisture can quench the activating agent. - Optimize the reaction temperature and time for the activation step. Low temperatures (e.g., -30°C to -78°C) are often required to prevent side reactions.[1] - Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of rapamycin and the formation of the intermediate. |
| Instability of the C42-sulfonate intermediate: Rapamycin sulfonates, particularly triflates, can be unstable and may decompose or revert to the starting material if not handled properly or if the subsequent reaction is delayed. | - Proceed to the next step (addition of the tetrazole) immediately after the formation and isolation (if necessary) of the C42-sulfonate intermediate. - Avoid aqueous workups for the intermediate. If filtration of salts is required, perform it quickly under an inert atmosphere.[1] | |
| Inefficient nucleophilic substitution: The displacement of the sulfonate group by the tetrazole anion may be incomplete. | - Use a suitable base (e.g., diisopropylethylamine - DIEA) to deprotonate the tetrazole and enhance its nucleophilicity.[1] - Ensure the tetrazole reagent is of good quality and is used in a sufficient molar excess. - The choice of solvent can influence the reaction rate. Aprotic polar solvents are generally preferred. | |
| Presence of multiple spots on TLC or peaks in HPLC, indicating a mixture of products | Lack of regioselectivity: Both the C42 and C31 hydroxyl groups of rapamycin can be activated, leading to a mixture of C42 and C31 substituted products. The C42-OH is generally more reactive due to less steric hindrance.[2] | - Employ reaction conditions that favor C42 selectivity, such as using a bulky activating group or carefully controlling the stoichiometry of the reagents. - The use of specific protecting group strategies, although more complex, can ensure complete regioselectivity. |
| Formation of byproducts: Side reactions such as elimination or rearrangement of the rapamycin macrocycle can occur under harsh reaction conditions. The presence of water can lead to the formation of epi-sirolimus.[1] | - Maintain the recommended low temperatures throughout the reaction. - Use a non-nucleophilic base to minimize side reactions. - Ensure all glassware and solvents are thoroughly dried. | |
| Degradation of rapamycin or the product: The rapamycin macrocycle is susceptible to degradation, especially under acidic or basic conditions and at elevated temperatures.[3] | - Perform reactions at low temperatures and under an inert atmosphere. - Use mild workup and purification conditions. Avoid prolonged exposure to strong acids or bases. | |
| Difficulty in purifying the final product | Co-elution of the product with starting material or byproducts: The polarity of this compound may be similar to that of unreacted rapamycin or certain byproducts, making chromatographic separation challenging. | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. A common system is a mixture of heptane and a more polar solvent like THF or acetone.[1] - Consider using a different stationary phase for chromatography if silica gel does not provide adequate separation. - Recrystallization from a suitable solvent system can be an effective final purification step.[1] |
| Product instability during purification: The product may degrade on the chromatography column. | - Minimize the time the product spends on the column. - Consider using a less acidic grade of silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a two-step, one-pot procedure:
-
Activation of the C42 hydroxyl group: The C42 hydroxyl group of rapamycin is selectively activated by converting it into a good leaving group, commonly a sulfonate ester such as a triflate. This is achieved by reacting rapamycin with an activating agent like triflic anhydride in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) at low temperatures.
-
Nucleophilic substitution: The activated C42 position is then reacted with a tetrazole salt, where the tetrazolate anion acts as a nucleophile, displacing the sulfonate group to form the desired this compound. A tertiary amine base like DIEA is often used to facilitate this step.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Use a suitable mobile phase (e.g., a mixture of heptane and acetone or ethyl acetate). The product, this compound, should have a different Rf value compared to the starting material, rapamycin. Staining with an appropriate reagent (e.g., phosphomolybdic acid) may be required for visualization.
-
HPLC: A reverse-phase C18 column with a gradient of acetonitrile and water is commonly used. The retention times of rapamycin, the intermediate, and the final product will be distinct, allowing for quantitative monitoring of the reaction.
Q3: What are the critical parameters for ensuring regioselectivity at the C42 position?
A3: The C42 hydroxyl group of rapamycin is sterically less hindered and more reactive than the C31 hydroxyl group.[2] To favor substitution at the C42 position:
-
Stoichiometry: Use a controlled amount of the activating agent (close to 1 equivalent).
-
Temperature: Perform the activation reaction at very low temperatures (e.g., -78°C) to enhance selectivity.
-
Bulky Reagents: While not always necessary, the use of bulkier activating groups can further improve selectivity for the less hindered C42 position.
Q4: What are the storage and stability considerations for this compound?
A4: Like rapamycin, this compound is a macrocycle that can be sensitive to heat, light, and pH. For long-term storage, it is recommended to store the compound as a solid at -20°C or below, protected from light and moisture. Solutions of the compound, particularly in protic solvents, may be less stable and should be prepared fresh or stored at low temperatures for short periods.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound, adapted from protocols for analogous compounds like zotarolimus.
| Parameter | Activation Step (Triflate Formation) | Substitution Step (Tetrazole Addition) | Purification |
| Key Reagents | Rapamycin, Triflic Anhydride, 2,6-Lutidine | Tetrazole, Diisopropylethylamine (DIEA) | Silica Gel, Heptane, THF/Acetone |
| Solvent | Dichloromethane or Isopropyl Acetate[1] | Dichloromethane or Isopropyl Acetate[1] | Heptane/THF or Heptane/Acetone[1] |
| Temperature | -30°C to -78°C[1] | Room Temperature | Room Temperature |
| Reaction Time | 30 - 60 minutes | 2 - 12 hours | - |
| Typical Yield | - | > 70% (crude) | 40-60% (after purification) |
| Purity (Post-Purification) | - | - | > 95% (by HPLC) |
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from the synthesis of zotarolimus and should be performed by qualified personnel in a laboratory setting.
Materials:
-
Rapamycin
-
Trifluoromethanesulfonic anhydride (Triflic anhydride)
-
2,6-Lutidine
-
1H-Tetrazole
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous dichloromethane (DCM) or Isopropyl Acetate (IPAc)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Heptane, Tetrahydrofuran (THF), Acetone)
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve rapamycin (1 equivalent) in anhydrous DCM or IPAc in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.
-
Activation: Cool the solution to -30°C. Add 2,6-lutidine (1.5 equivalents). Slowly add triflic anhydride (1.2 equivalents) dropwise, ensuring the temperature does not rise above -25°C.
-
Reaction Monitoring: Stir the reaction mixture at -30°C for 30-60 minutes. Monitor the reaction by TLC or HPLC to confirm the consumption of rapamycin.
-
Tetrazole Addition: To the cold reaction mixture, add 1H-Tetrazole (2.0 equivalents) followed by the dropwise addition of DIEA (3.0 equivalents).
-
Substitution Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Continue to monitor the reaction by TLC or HPLC until the intermediate is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of heptane/acetone or heptane/THF to isolate the desired this compound.[1]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Analytical Characterization
-
¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectra should be consistent with the structure of this compound. Key shifts to note would be the disappearance of the C42-OH proton signal and the appearance of signals corresponding to the tetrazole ring.
-
Mass Spectrometry (MS): Use a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the exact mass of the product, which should correspond to the calculated molecular weight of C₅₂H₇₉N₅O₁₂.
-
HPLC: Assess the purity of the final compound using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water). The product should appear as a single major peak.
Visualizations
Caption: Workflow for the one-pot synthesis of this compound.
Caption: Inhibition of the mTOR signaling pathway by this compound.
References
Technical Support Center: Overcoming Poor Bioavailability of Rapamycin Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of rapamycin (B549165) and its analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving the bioavailability of rapamycin analogs.
| Issue | Potential Cause | Suggested Solution |
| Low Oral Bioavailability Despite Advanced Formulation (e.g., Nanoparticles) | Poor in vivo stability of the formulation: The formulation may be degrading in the gastrointestinal (GI) tract before the drug can be absorbed. | - Incorporate protective coatings or use more robust polymers in your nanoparticle formulation. - Evaluate the formulation's stability in simulated gastric and intestinal fluids. |
| P-glycoprotein (P-gp) mediated efflux: Rapamycin is a known substrate of the P-gp efflux pump, which actively transports the drug out of intestinal cells and back into the GI lumen.[1] | - Co-administer a P-gp inhibitor. Note: This should be done cautiously, starting with preclinical models to assess the impact on overall exposure and potential toxicity. - Perform a Caco-2 permeability assay with and without a P-gp inhibitor like verapamil (B1683045) to confirm P-gp mediated efflux of your specific analog.[2][3][4][5] | |
| First-pass metabolism: Significant metabolism of the drug in the liver (and gut wall) by enzymes like CYP3A4 before it reaches systemic circulation.[1] | - Co-administer a CYP3A4 inhibitor such as ketoconazole (B1673606). This has been shown to significantly increase the Cmax and AUC of rapamycin.[6] - Conduct in vitro metabolism studies using liver microsomes to determine the metabolic stability of your analog. | |
| High Inter-Individual Variability in Pharmacokinetic (PK) Studies | Genetic polymorphisms: Variations in genes encoding for metabolic enzymes (e.g., CYP3A4) or transporters (e.g., P-gp) among study subjects. | - Genotype the study animals (if applicable and feasible) for relevant genes. - Increase the number of subjects in each group to improve statistical power and identify outliers. |
| Food effect: The presence and composition of food in the GI tract can significantly alter drug absorption. | - Standardize feeding protocols for animal studies. For clinical studies, administer the drug under fasted or fed conditions consistently.[7][8] - Conduct a food-effect study to characterize the impact of a high-fat or low-fat meal on your drug's bioavailability. | |
| Inconsistent formulation properties: Batch-to-batch variability in particle size, drug loading, or encapsulation efficiency of your formulation. | - Implement stringent quality control measures for your formulation process. - Characterize each batch of your formulation thoroughly before in vivo administration. | |
| Poor Correlation Between in vitro Dissolution and in vivo Bioavailability | Inadequate dissolution method: The in vitro dissolution medium and conditions may not accurately reflect the in vivo environment of the GI tract. | - Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine. - Consider using a more dynamic dissolution apparatus that better simulates GI motility. |
| Permeability-limited absorption: Even if the drug dissolves, its ability to permeate the intestinal membrane may be the rate-limiting step. | - Determine the Biopharmaceutics Classification System (BCS) class of your rapamycin analog. Poorly soluble and poorly permeable (BCS Class IV) drugs are particularly challenging. - Perform Caco-2 permeability assays to assess the intrinsic permeability of your compound.[2][4][5] |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most common nanoparticle formulation strategies for rapamycin analogs, and what are their key advantages?
A1: Common nanoparticle strategies include:
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) or chitosan. These can protect the drug from degradation, provide controlled release, and can be surface-modified for targeted delivery.[9][10]
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and offer good biocompatibility and the potential for improved oral absorption.
-
Nanocrystals: Reducing the drug's particle size to the nanometer range increases the surface area for dissolution, which can enhance the dissolution rate and subsequent absorption.
Q2: I'm developing a solid dispersion for a rapamycin analog. What are the critical parameters to consider?
A2: Key parameters for solid dispersion development include:
-
Polymer selection: The choice of a hydrophilic polymer carrier (e.g., PVP, Poloxamer) is crucial for stabilizing the amorphous form of the drug and enhancing its dissolution.[11]
-
Drug-polymer ratio: Optimizing this ratio is essential to ensure the drug is molecularly dispersed and to prevent recrystallization.
-
Manufacturing method: Techniques like solvent evaporation and spray drying are commonly used. The chosen method can influence the physical properties and stability of the solid dispersion.[12][13]
-
Physical stability: Amorphous solid dispersions can be prone to recrystallization over time. It is crucial to assess their physical stability under different storage conditions.
Co-administration Strategies
Q3: How significantly can grapefruit juice increase the bioavailability of rapamycin?
A3: Grapefruit juice is a potent inhibitor of intestinal CYP3A4 enzymes. Studies have shown that co-administration of grapefruit juice with rapamycin can increase the drug's blood levels by three to five times.[14][15][16] However, the effect can be variable depending on the type of grapefruit juice and the individual's metabolism.[17]
Q4: Is ketoconazole a more reliable option than grapefruit juice for increasing rapamycin's bioavailability?
A4: Yes, ketoconazole, a strong CYP3A4 inhibitor, generally provides a more predictable and consistent increase in rapamycin's bioavailability compared to grapefruit juice.[6] Clinical studies have demonstrated that co-administration of ketoconazole significantly increases the Cmax and AUC of rapamycin.[6][18]
Preclinical and In Vitro Assays
Q5: What is a Caco-2 permeability assay and what information does it provide?
A5: A Caco-2 permeability assay is an in vitro model that uses a human colon adenocarcinoma cell line (Caco-2) to predict the intestinal absorption of a drug.[5] When cultured, these cells form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and efflux transporters like P-gp.[2][4][19] This assay can determine:
-
The apparent permeability coefficient (Papp), which indicates how well a drug can pass through the intestinal barrier.
-
The efflux ratio, by measuring transport in both directions across the cell monolayer (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests that the drug is actively transported out of the cells, likely by P-gp.[2][5]
Q6: What are the key steps in a typical in vivo pharmacokinetic study in mice to assess the oral bioavailability of a rapamycin analog?
A6: A typical protocol involves:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least a week.
-
Dosing: The rapamycin analog formulation is administered orally via gavage. A parallel group receives an intravenous (IV) dose of the drug (if a suitable formulation is available) to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via techniques like tail vein or retro-orbital sampling.
-
Sample Processing: Plasma or whole blood is processed and stored frozen until analysis.
-
Bioanalysis: Drug concentrations in the samples are quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and bioavailability (F%).
Quantitative Data Summary
Table 1: Effect of Co-administered CYP3A4 Inhibitors on Rapamycin Pharmacokinetics
| Co-administered Agent | Rapamycin Dose | Change in Cmax | Change in AUC | Reference |
| Ketoconazole | 1 mg (weekly) | 22.5 (±11.7) ng/mL | 408.9 (±225.4) ngh/mL | [6] |
| 2 mg (weekly) | 27.4 (±7.9) ng/mL | 663.8 (±201.8) ngh/mL | [6] | |
| Grapefruit Juice | Varies | 3 to 5-fold increase | 3 to 5-fold increase | [14][15][16] |
Table 2: Relative Bioavailability of Compounded vs. Commercial Rapamycin Formulations
| Formulation | Relative Bioavailability | Reference |
| Compounded Rapamycin | 28.7% of commercial formulation | [20] |
Detailed Experimental Protocols
Protocol 1: Preparation of Rapamycin-Loaded PLGA Nanoparticles by Nanoprecipitation
Materials:
-
Rapamycin analog
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (B3395972) (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of the rapamycin analog and PLGA in acetone to form the organic phase.
-
Add the organic phase dropwise into the aqueous PVA solution under constant magnetic stirring.
-
Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Remove the remaining organic solvent using a rotary evaporator under reduced pressure.
-
Centrifuge the nanoparticle suspension to collect the nanoparticles.
-
Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable aqueous medium or freeze-dry for long-term storage.
-
Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: Caco-2 Permeability Assay for P-gp Substrate Identification
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (rapamycin analog)
-
P-gp inhibitor (e.g., Verapamil)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the transport study, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the test compound solution (with and without the P-gp inhibitor in separate wells) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of rapamycin analogs.
References
- 1. Subcutaneous nanotherapy repurposes the immunosuppressive mechanism of rapamycin to enhance allogeneic islet graft viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. evotec.com [evotec.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. ascopubs.org [ascopubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of rapamycin-loaded chitosan/PLA nanoparticles for immunosuppression in corneal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapamycin-loaded Poly(lactic-co-glycolic) acid nanoparticles: Preparation, characterization, and in vitro toxicity study for potential intra-articular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Physicochemical Characterization of Sirolimus Solid Dispersions Prepared by Solvent Evaporation Method [apb.tbzmed.ac.ir]
- 12. Scalable Amorphous Solid Dispersion Strategy | Aragen [aragen.com]
- 13. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Grapefruit juice boosts drug's anti-cancer effects | University of Chicago News [news.uchicago.edu]
- 15. indianexpress.com [indianexpress.com]
- 16. Grapefruit juice boosts drugs anti-cancer effects - UChicago Medicine [uchicagomedicine.org]
- 17. Rapamycin and Grapefruit Juice - Rapamycin Longevity News [rapamycin.news]
- 18. Sirolimus oral absorption in rats is increased by ketoconazole but is not affected by D-alpha-tocopheryl poly(ethylene glycol 1000) succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. medrxiv.org [medrxiv.org]
Technical Support Center: Overcoming Poor Bioavailability of Rapamycin Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of rapamycin and its analogs.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at improving the bioavailability of rapamycin analogs.
| Issue | Potential Cause | Suggested Solution |
| Low Oral Bioavailability Despite Advanced Formulation (e.g., Nanoparticles) | Poor in vivo stability of the formulation: The formulation may be degrading in the gastrointestinal (GI) tract before the drug can be absorbed. | - Incorporate protective coatings or use more robust polymers in your nanoparticle formulation. - Evaluate the formulation's stability in simulated gastric and intestinal fluids. |
| P-glycoprotein (P-gp) mediated efflux: Rapamycin is a known substrate of the P-gp efflux pump, which actively transports the drug out of intestinal cells and back into the GI lumen.[1] | - Co-administer a P-gp inhibitor. Note: This should be done cautiously, starting with preclinical models to assess the impact on overall exposure and potential toxicity. - Perform a Caco-2 permeability assay with and without a P-gp inhibitor like verapamil to confirm P-gp mediated efflux of your specific analog.[2][3][4][5] | |
| First-pass metabolism: Significant metabolism of the drug in the liver (and gut wall) by enzymes like CYP3A4 before it reaches systemic circulation.[1] | - Co-administer a CYP3A4 inhibitor such as ketoconazole. This has been shown to significantly increase the Cmax and AUC of rapamycin.[6] - Conduct in vitro metabolism studies using liver microsomes to determine the metabolic stability of your analog. | |
| High Inter-Individual Variability in Pharmacokinetic (PK) Studies | Genetic polymorphisms: Variations in genes encoding for metabolic enzymes (e.g., CYP3A4) or transporters (e.g., P-gp) among study subjects. | - Genotype the study animals (if applicable and feasible) for relevant genes. - Increase the number of subjects in each group to improve statistical power and identify outliers. |
| Food effect: The presence and composition of food in the GI tract can significantly alter drug absorption. | - Standardize feeding protocols for animal studies. For clinical studies, administer the drug under fasted or fed conditions consistently.[7][8] - Conduct a food-effect study to characterize the impact of a high-fat or low-fat meal on your drug's bioavailability. | |
| Inconsistent formulation properties: Batch-to-batch variability in particle size, drug loading, or encapsulation efficiency of your formulation. | - Implement stringent quality control measures for your formulation process. - Characterize each batch of your formulation thoroughly before in vivo administration. | |
| Poor Correlation Between in vitro Dissolution and in vivo Bioavailability | Inadequate dissolution method: The in vitro dissolution medium and conditions may not accurately reflect the in vivo environment of the GI tract. | - Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine. - Consider using a more dynamic dissolution apparatus that better simulates GI motility. |
| Permeability-limited absorption: Even if the drug dissolves, its ability to permeate the intestinal membrane may be the rate-limiting step. | - Determine the Biopharmaceutics Classification System (BCS) class of your rapamycin analog. Poorly soluble and poorly permeable (BCS Class IV) drugs are particularly challenging. - Perform Caco-2 permeability assays to assess the intrinsic permeability of your compound.[2][4][5] |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most common nanoparticle formulation strategies for rapamycin analogs, and what are their key advantages?
A1: Common nanoparticle strategies include:
-
Polymeric Nanoparticles: Using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) or chitosan. These can protect the drug from degradation, provide controlled release, and can be surface-modified for targeted delivery.[9][10]
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and offer good biocompatibility and the potential for improved oral absorption.
-
Nanocrystals: Reducing the drug's particle size to the nanometer range increases the surface area for dissolution, which can enhance the dissolution rate and subsequent absorption.
Q2: I'm developing a solid dispersion for a rapamycin analog. What are the critical parameters to consider?
A2: Key parameters for solid dispersion development include:
-
Polymer selection: The choice of a hydrophilic polymer carrier (e.g., PVP, Poloxamer) is crucial for stabilizing the amorphous form of the drug and enhancing its dissolution.[11]
-
Drug-polymer ratio: Optimizing this ratio is essential to ensure the drug is molecularly dispersed and to prevent recrystallization.
-
Manufacturing method: Techniques like solvent evaporation and spray drying are commonly used. The chosen method can influence the physical properties and stability of the solid dispersion.[12][13]
-
Physical stability: Amorphous solid dispersions can be prone to recrystallization over time. It is crucial to assess their physical stability under different storage conditions.
Co-administration Strategies
Q3: How significantly can grapefruit juice increase the bioavailability of rapamycin?
A3: Grapefruit juice is a potent inhibitor of intestinal CYP3A4 enzymes. Studies have shown that co-administration of grapefruit juice with rapamycin can increase the drug's blood levels by three to five times.[14][15][16] However, the effect can be variable depending on the type of grapefruit juice and the individual's metabolism.[17]
Q4: Is ketoconazole a more reliable option than grapefruit juice for increasing rapamycin's bioavailability?
A4: Yes, ketoconazole, a strong CYP3A4 inhibitor, generally provides a more predictable and consistent increase in rapamycin's bioavailability compared to grapefruit juice.[6] Clinical studies have demonstrated that co-administration of ketoconazole significantly increases the Cmax and AUC of rapamycin.[6][18]
Preclinical and In Vitro Assays
Q5: What is a Caco-2 permeability assay and what information does it provide?
A5: A Caco-2 permeability assay is an in vitro model that uses a human colon adenocarcinoma cell line (Caco-2) to predict the intestinal absorption of a drug.[5] When cultured, these cells form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and efflux transporters like P-gp.[2][4][19] This assay can determine:
-
The apparent permeability coefficient (Papp), which indicates how well a drug can pass through the intestinal barrier.
-
The efflux ratio, by measuring transport in both directions across the cell monolayer (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests that the drug is actively transported out of the cells, likely by P-gp.[2][5]
Q6: What are the key steps in a typical in vivo pharmacokinetic study in mice to assess the oral bioavailability of a rapamycin analog?
A6: A typical protocol involves:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least a week.
-
Dosing: The rapamycin analog formulation is administered orally via gavage. A parallel group receives an intravenous (IV) dose of the drug (if a suitable formulation is available) to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) via techniques like tail vein or retro-orbital sampling.
-
Sample Processing: Plasma or whole blood is processed and stored frozen until analysis.
-
Bioanalysis: Drug concentrations in the samples are quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and bioavailability (F%).
Quantitative Data Summary
Table 1: Effect of Co-administered CYP3A4 Inhibitors on Rapamycin Pharmacokinetics
| Co-administered Agent | Rapamycin Dose | Change in Cmax | Change in AUC | Reference |
| Ketoconazole | 1 mg (weekly) | 22.5 (±11.7) ng/mL | 408.9 (±225.4) ngh/mL | [6] |
| 2 mg (weekly) | 27.4 (±7.9) ng/mL | 663.8 (±201.8) ngh/mL | [6] | |
| Grapefruit Juice | Varies | 3 to 5-fold increase | 3 to 5-fold increase | [14][15][16] |
Table 2: Relative Bioavailability of Compounded vs. Commercial Rapamycin Formulations
| Formulation | Relative Bioavailability | Reference |
| Compounded Rapamycin | 28.7% of commercial formulation | [20] |
Detailed Experimental Protocols
Protocol 1: Preparation of Rapamycin-Loaded PLGA Nanoparticles by Nanoprecipitation
Materials:
-
Rapamycin analog
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of the rapamycin analog and PLGA in acetone to form the organic phase.
-
Add the organic phase dropwise into the aqueous PVA solution under constant magnetic stirring.
-
Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Remove the remaining organic solvent using a rotary evaporator under reduced pressure.
-
Centrifuge the nanoparticle suspension to collect the nanoparticles.
-
Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in a suitable aqueous medium or freeze-dry for long-term storage.
-
Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: Caco-2 Permeability Assay for P-gp Substrate Identification
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (rapamycin analog)
-
P-gp inhibitor (e.g., Verapamil)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the transport study, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the test compound solution (with and without the P-gp inhibitor in separate wells) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis:
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of rapamycin analogs.
References
- 1. Subcutaneous nanotherapy repurposes the immunosuppressive mechanism of rapamycin to enhance allogeneic islet graft viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. evotec.com [evotec.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. ascopubs.org [ascopubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of rapamycin-loaded chitosan/PLA nanoparticles for immunosuppression in corneal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapamycin-loaded Poly(lactic-co-glycolic) acid nanoparticles: Preparation, characterization, and in vitro toxicity study for potential intra-articular injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Physicochemical Characterization of Sirolimus Solid Dispersions Prepared by Solvent Evaporation Method [apb.tbzmed.ac.ir]
- 12. Scalable Amorphous Solid Dispersion Strategy | Aragen [aragen.com]
- 13. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Grapefruit juice boosts drug's anti-cancer effects | University of Chicago News [news.uchicago.edu]
- 15. indianexpress.com [indianexpress.com]
- 16. Grapefruit juice boosts drugs anti-cancer effects - UChicago Medicine [uchicagomedicine.org]
- 17. Rapamycin and Grapefruit Juice - Rapamycin Longevity News [rapamycin.news]
- 18. Sirolimus oral absorption in rats is increased by ketoconazole but is not affected by D-alpha-tocopheryl poly(ethylene glycol 1000) succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. medrxiv.org [medrxiv.org]
42-(2-Tetrazolyl)rapamycin stability issues in cell culture media
Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure the success of your experiments.
Troubleshooting Guide: Inconsistent Experimental Results
Encountering variability in your results when using this compound? This guide will help you troubleshoot common issues related to compound stability.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no observable effect of the compound over time. | Degradation in Cell Culture Media: this compound, like its parent compound rapamycin (B549165), is susceptible to hydrolysis, especially at physiological pH and 37°C. | Prepare fresh working solutions of the compound in your cell culture medium immediately before each experiment. For longer-term experiments, consider replenishing the media with freshly prepared compound at regular intervals (e.g., every 24-48 hours). |
| High variability between replicate wells or plates. | Inconsistent Compound Concentration: This can be due to incomplete dissolution of the stock solution or precipitation of the compound upon dilution into aqueous media. | Ensure your stock solution in an organic solvent (e.g., DMSO) is fully dissolved. When preparing working solutions, add the cell culture medium to the stock solution slowly while vortexing to facilitate mixing and prevent precipitation.[1] |
| Unexpected off-target effects or cellular stress. | Presence of Degradation Products: The hydrolysis products of this compound may have different biological activities or could be cytotoxic. | Minimize degradation by following best practices for handling and storage. If off-target effects are suspected, consider analyzing the purity of your working solution over the time course of your experiment using HPLC. |
| Inconsistent results in different cell lines. | Cell Line-Specific Sensitivity and Metabolism: Different cell lines can have varying sensitivities to mTOR inhibitors and may metabolize the compound at different rates. | It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and treatment duration for each specific cell line.[2] |
| Precipitate formation in the cell culture medium. | Poor Aqueous Solubility: this compound has low aqueous solubility. | Do not exceed the solubility limit of the compound in your final working solution. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 0.5% to avoid solvent-induced toxicity.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored as a powder at -20°C for up to 3 years. Stock solutions in anhydrous DMSO or ethanol (B145695) should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid repeated freeze-thaw cycles which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use vials.[1]
Q2: How stable is this compound in cell culture media?
A2: While specific quantitative data for this compound is limited, its stability is expected to be similar to rapamycin. Rapamycin is known to be unstable in aqueous solutions, with its degradation being dependent on pH and temperature.[1] Studies on rapamycin have shown significant degradation at 37°C in buffers such as PBS.[1] Therefore, it is crucial to prepare working solutions in cell culture media fresh for each experiment. For long-term experiments, replenishing the media with a fresh solution of the compound is advisable.
Q3: What are the primary degradation pathways for this compound in cell culture media?
A3: The primary degradation pathway for rapamycin in aqueous solutions is hydrolysis of the macrocyclic lactone ring.[4] It is presumed that this compound undergoes a similar degradation process. The tetrazole ring itself is generally considered to be metabolically stable.[5][6] Autoxidation is another potential degradation pathway for rapamycin, leading to the formation of epoxides and ketones.[7][8]
Q4: Can I pre-mix this compound in my cell culture media and store it?
A4: This is not recommended. Due to the instability of the compound in aqueous solutions at physiological pH and temperature, pre-mixing and storing it in cell culture media will likely lead to significant degradation and inconsistent experimental results. Always prepare working solutions fresh immediately before use.
Q5: How can I check the stability of this compound in my specific cell culture medium?
A5: You can perform a stability study by incubating this compound in your cell culture medium of choice at 37°C. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium and analyze the concentration of the remaining compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
| Compound | Solution | Temperature (°C) | pH | Half-life (t½) |
| Rapamycin | Acetonitrile-water (30/70 v/v) with 23.7 mM Ammonium Acetate | Room Temperature | 7.3 (apparent) | ~890 hours |
| Rapamycin | Acetonitrile-water (30/70 v/v) with 237 mM Ammonium Acetate | Room Temperature | 7.3 (apparent) | ~200 hours |
| Rapamycin | Acetonitrile-water (30/70 v/v) with NaOH | Room Temperature | 12.2 (apparent) | Significantly reduced (3 orders of magnitude) |
Data extrapolated from studies on rapamycin degradation.[4][9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the correct procedure for preparing solutions of this compound to minimize degradation and ensure consistent concentrations.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in anhydrous DMSO or ethanol. Ensure complete dissolution by vortexing. c. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. d. Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Working Solution Preparation (e.g., 100 nM): a. Thaw a single-use aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution to achieve the final desired concentration. For example, to make a 100 nM working solution in 10 mL of media: i. First, prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock solution into 99 µL of sterile cell culture medium. ii. Then, add 10 µL of the 100 µM intermediate solution to 10 mL of pre-warmed cell culture medium. c. Crucial Step: When making dilutions in aqueous media, add the medium to the compound solution (not the other way around) while gently vortexing to prevent precipitation.[1] d. Use the final working solution immediately in your cell culture experiments.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
Sterile tubes
-
HPLC system with a UV or MS detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
Procedure:
-
Sample Preparation: a. Prepare a working solution of this compound in your cell culture medium at the desired concentration (e.g., 1 µM). b. Dispense equal volumes of this solution into sterile tubes, one for each time point. c. Incubate the tubes at 37°C in a CO2 incubator.
-
Time-Point Collection: a. At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one tube from the incubator. b. Immediately process the sample for HPLC analysis or store it at -80°C until analysis. The "time 0" sample should be processed immediately after preparation.
-
HPLC Analysis: a. Develop an HPLC method to separate this compound from potential degradation products and media components. A reverse-phase C18 column is a common starting point. b. Inject the samples from each time point into the HPLC system. c. Quantify the peak area of the this compound at each time point.
-
Data Analysis: a. Plot the percentage of the remaining this compound (relative to the time 0 sample) against time. b. From this plot, you can determine the degradation rate and the half-life of the compound in your specific cell culture medium.
Visualizations
Caption: Inhibition of the mTORC1 signaling pathway by this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review [mail.anjs.edu.iq]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
42-(2-Tetrazolyl)rapamycin stability issues in cell culture media
Welcome to the technical support center for 42-(2-Tetrazolyl)rapamycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to ensure the success of your experiments.
Troubleshooting Guide: Inconsistent Experimental Results
Encountering variability in your results when using this compound? This guide will help you troubleshoot common issues related to compound stability.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no observable effect of the compound over time. | Degradation in Cell Culture Media: this compound, like its parent compound rapamycin, is susceptible to hydrolysis, especially at physiological pH and 37°C. | Prepare fresh working solutions of the compound in your cell culture medium immediately before each experiment. For longer-term experiments, consider replenishing the media with freshly prepared compound at regular intervals (e.g., every 24-48 hours). |
| High variability between replicate wells or plates. | Inconsistent Compound Concentration: This can be due to incomplete dissolution of the stock solution or precipitation of the compound upon dilution into aqueous media. | Ensure your stock solution in an organic solvent (e.g., DMSO) is fully dissolved. When preparing working solutions, add the cell culture medium to the stock solution slowly while vortexing to facilitate mixing and prevent precipitation.[1] |
| Unexpected off-target effects or cellular stress. | Presence of Degradation Products: The hydrolysis products of this compound may have different biological activities or could be cytotoxic. | Minimize degradation by following best practices for handling and storage. If off-target effects are suspected, consider analyzing the purity of your working solution over the time course of your experiment using HPLC. |
| Inconsistent results in different cell lines. | Cell Line-Specific Sensitivity and Metabolism: Different cell lines can have varying sensitivities to mTOR inhibitors and may metabolize the compound at different rates. | It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and treatment duration for each specific cell line.[2] |
| Precipitate formation in the cell culture medium. | Poor Aqueous Solubility: this compound has low aqueous solubility. | Do not exceed the solubility limit of the compound in your final working solution. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 0.5% to avoid solvent-induced toxicity.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored as a powder at -20°C for up to 3 years. Stock solutions in anhydrous DMSO or ethanol should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid repeated freeze-thaw cycles which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use vials.[1]
Q2: How stable is this compound in cell culture media?
A2: While specific quantitative data for this compound is limited, its stability is expected to be similar to rapamycin. Rapamycin is known to be unstable in aqueous solutions, with its degradation being dependent on pH and temperature.[1] Studies on rapamycin have shown significant degradation at 37°C in buffers such as PBS.[1] Therefore, it is crucial to prepare working solutions in cell culture media fresh for each experiment. For long-term experiments, replenishing the media with a fresh solution of the compound is advisable.
Q3: What are the primary degradation pathways for this compound in cell culture media?
A3: The primary degradation pathway for rapamycin in aqueous solutions is hydrolysis of the macrocyclic lactone ring.[4] It is presumed that this compound undergoes a similar degradation process. The tetrazole ring itself is generally considered to be metabolically stable.[5][6] Autoxidation is another potential degradation pathway for rapamycin, leading to the formation of epoxides and ketones.[7][8]
Q4: Can I pre-mix this compound in my cell culture media and store it?
A4: This is not recommended. Due to the instability of the compound in aqueous solutions at physiological pH and temperature, pre-mixing and storing it in cell culture media will likely lead to significant degradation and inconsistent experimental results. Always prepare working solutions fresh immediately before use.
Q5: How can I check the stability of this compound in my specific cell culture medium?
A5: You can perform a stability study by incubating this compound in your cell culture medium of choice at 37°C. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium and analyze the concentration of the remaining compound using a validated analytical method such as HPLC-UV or LC-MS/MS. A detailed protocol is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
| Compound | Solution | Temperature (°C) | pH | Half-life (t½) |
| Rapamycin | Acetonitrile-water (30/70 v/v) with 23.7 mM Ammonium Acetate | Room Temperature | 7.3 (apparent) | ~890 hours |
| Rapamycin | Acetonitrile-water (30/70 v/v) with 237 mM Ammonium Acetate | Room Temperature | 7.3 (apparent) | ~200 hours |
| Rapamycin | Acetonitrile-water (30/70 v/v) with NaOH | Room Temperature | 12.2 (apparent) | Significantly reduced (3 orders of magnitude) |
Data extrapolated from studies on rapamycin degradation.[4][9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the correct procedure for preparing solutions of this compound to minimize degradation and ensure consistent concentrations.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of powder in anhydrous DMSO or ethanol. Ensure complete dissolution by vortexing. c. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. d. Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Working Solution Preparation (e.g., 100 nM): a. Thaw a single-use aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution to achieve the final desired concentration. For example, to make a 100 nM working solution in 10 mL of media: i. First, prepare a 100 µM intermediate solution by diluting 1 µL of the 10 mM stock solution into 99 µL of sterile cell culture medium. ii. Then, add 10 µL of the 100 µM intermediate solution to 10 mL of pre-warmed cell culture medium. c. Crucial Step: When making dilutions in aqueous media, add the medium to the compound solution (not the other way around) while gently vortexing to prevent precipitation.[1] d. Use the final working solution immediately in your cell culture experiments.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
Sterile tubes
-
HPLC system with a UV or MS detector
-
Appropriate HPLC column (e.g., C18) and mobile phases
Procedure:
-
Sample Preparation: a. Prepare a working solution of this compound in your cell culture medium at the desired concentration (e.g., 1 µM). b. Dispense equal volumes of this solution into sterile tubes, one for each time point. c. Incubate the tubes at 37°C in a CO2 incubator.
-
Time-Point Collection: a. At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one tube from the incubator. b. Immediately process the sample for HPLC analysis or store it at -80°C until analysis. The "time 0" sample should be processed immediately after preparation.
-
HPLC Analysis: a. Develop an HPLC method to separate this compound from potential degradation products and media components. A reverse-phase C18 column is a common starting point. b. Inject the samples from each time point into the HPLC system. c. Quantify the peak area of the this compound at each time point.
-
Data Analysis: a. Plot the percentage of the remaining this compound (relative to the time 0 sample) against time. b. From this plot, you can determine the degradation rate and the half-life of the compound in your specific cell culture medium.
Visualizations
Caption: Inhibition of the mTORC1 signaling pathway by this compound.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review [mail.anjs.edu.iq]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Forced degradation studies of rapamycin: identification of autoxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Torkinib (42-(2-Tetrazolyl)rapamycin) In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Torkinib (also known as PP242 or 42-(2-Tetrazolyl)rapamycin) in in vivo experiments, with a focus on strategies to adjust dosage and mitigate toxicity.
Frequently Asked Questions (FAQs)
Q1: What is Torkinib and what is its mechanism of action?
A1: Torkinib (PP242) is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTOR Complex 1 (mTORC1), Torkinib is a dual inhibitor, targeting the kinase activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a more comprehensive blockade of mTOR signaling pathways that regulate cell growth, proliferation, and survival.
Q2: What are the reported effective doses of Torkinib in preclinical models?
A2: In a mouse model of p190-transformed BCR-ABL leukemia, oral administration of Torkinib at doses of 30 and 60 mg/kg significantly delayed the onset of leukemia.[3] Another study in a colon cancer xenograft mouse model reported a reduction in tumor size and weight after three weeks of treatment, although the specific dose was not mentioned.[4] It is crucial to perform dose-response studies in your specific animal model to determine the optimal therapeutic dose.
Q3: What are the known toxicities associated with Torkinib in vivo?
Q4: How should I formulate Torkinib for in vivo administration?
A4: The formulation of Torkinib will depend on the route of administration. For oral gavage in mice, a common vehicle is a suspension in 20% DMSO, 40% PEG-400, and 40% saline.[6] Another suggested vehicle for oral administration is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3] For intraperitoneal (IP) injection, a solution can be prepared in a vehicle containing 20% DMSO, 40% PEG-400, and 40% saline.[6] It is recommended to prepare fresh solutions for in vivo experiments.
Troubleshooting Guide: Managing In Vivo Toxicity
This guide provides troubleshooting strategies for common issues encountered during in vivo studies with Torkinib, with a focus on adjusting dosage to mitigate adverse effects.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Significant Weight Loss (>15-20%) or Reduced Food/Water Intake | Drug-related toxicity, potentially affecting metabolism or causing gastrointestinal distress. | - Dose Reduction: Reduce the dosage of Torkinib by 25-50% and monitor the animals closely. - Dosing Holiday: Implement a "drug holiday" of 1-2 days to allow for recovery before resuming treatment at a lower dose or less frequent schedule. - Supportive Care: Provide nutritional support with palatable, high-calorie food and hydration. - Vehicle Control: Ensure that the vehicle alone is not causing adverse effects by treating a cohort of animals with the vehicle only. |
| Skin Rash, Dermatitis, or Hair Loss | A known class-effect of mTOR inhibitors.[1][2][5] | - Topical Treatment: Consult with a veterinarian about the use of topical corticosteroids to manage skin inflammation.[2] - Dose Adjustment: Consider a dose reduction or intermittent dosing schedule. |
| Lethargy, Hunched Posture, or other signs of Distress | General malaise due to systemic toxicity. | - Immediate Dose Interruption: Temporarily halt dosing and provide supportive care. - Comprehensive Health Monitoring: Perform regular health checks, including monitoring of body temperature and behavior. - Re-evaluate Dosing Regimen: If signs of distress persist, a significant dose reduction or termination of the experiment for the affected animals may be necessary. |
| Elevated Blood Glucose Levels (Hyperglycemia) | Inhibition of the PI3K/Akt/mTOR pathway can lead to insulin (B600854) resistance, a known side effect of mTOR inhibitors.[7] | - Blood Glucose Monitoring: Regularly monitor blood glucose levels. - Dose Titration: Start with a lower dose of Torkinib and gradually escalate while monitoring blood glucose. - Dietary Management: Consider providing a standard, controlled diet to all animals. |
Quantitative Data Summary
Table 1: In Vitro Potency of Torkinib (PP242)
| Target/Assay | Cell Line/System | IC50 / GI50 | Reference |
| mTOR (cell-free) | - | 8 nM | [8] |
| mTORC1 (cell-free) | - | 30 nM | [3] |
| mTORC2 (cell-free) | - | 58 nM | [3] |
| p190-transformed murine BM cells | - | 12 nM (GI50) | [9] |
| SUP-B15 cells | - | 90 nM (GI50) | [9] |
| K562 cells | - | 85 nM (GI50) | [9] |
| SKOV3 cells | - | 0.49 µM (GI50) | [9] |
| PC3 cells | - | 0.19 µM (GI50) | [9] |
| 786-O cells | - | 2.13 µM (GI50) | [9] |
| U87 cells | - | 1.57 µM (GI50) | [9] |
Table 2: Potential In Vivo Adverse Events Associated with the mTOR Inhibitor Class
| Adverse Event | Potential Clinical Signs in Animals | Management Considerations | Reference |
| Metabolic | Hyperglycemia, hyperlipidemia | Monitor blood glucose and lipids. Adjust diet. Dose reduction. | [1][5][7] |
| Dermatologic | Rash, stomatitis, poor wound healing | Topical treatments. Dose reduction or interruption. | [1][2][5] |
| Gastrointestinal | Diarrhea, decreased appetite | Supportive care. Dose reduction. | [1][5] |
| Hematologic | Anemia, thrombocytopenia | Monitor complete blood counts. Dose adjustment. | [1][5] |
| Pulmonary | Non-infectious pneumonitis | Monitor for respiratory distress. Requires immediate veterinary attention and cessation of treatment. | [10] |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study for Torkinib
-
Animal Model: Select a relevant rodent model (e.g., mice or rats) for your study.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). A typical starting dose could be based on effective doses reported in the literature (e.g., starting around 10-30 mg/kg for oral administration in mice).
-
Formulation: Prepare Torkinib in a suitable vehicle (e.g., 20% DMSO, 40% PEG-400, and 40% saline for oral gavage).[6] Prepare fresh formulations regularly.
-
Administration: Administer Torkinib at the designated doses and route (e.g., daily oral gavage) for a defined period (e.g., 14-28 days).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, fur condition). Record body weights and food/water consumption.
-
Weekly: Collect blood samples for hematology and clinical chemistry analysis.
-
-
Endpoint: At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.
-
Data Analysis: Analyze the data to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.
Protocol 2: Monitoring mTOR Pathway Inhibition In Vivo
-
Treatment: Treat animals with Torkinib at the desired dose and for the specified duration.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly collect tissues of interest (e.g., tumor, liver, muscle).
-
Protein Extraction: Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key mTOR pathway proteins, including:
-
Phospho-S6 Ribosomal Protein (Ser235/236) - a marker of mTORC1 activity.
-
Phospho-4E-BP1 (Thr37/46) - another marker of mTORC1 activity.
-
Phospho-Akt (Ser473) - a marker of mTORC2 activity.
-
-
Use antibodies against the total forms of these proteins as loading controls.
-
-
Data Quantification: Quantify the band intensities to determine the extent of mTOR pathway inhibition in different tissues.
Visualizations
Caption: Torkinib (PP242) inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: A general workflow for in vivo studies with Torkinib.
References
- 1. Strategies for the management of adverse events associated with mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Torkinib | Apoptosis | Mitophagy | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The PP242 mammalian target of rapamycin (mTOR) inhibitor activates extracellular signal-regulated kinase (ERK) in multiple myeloma cells via a target of rapamycin complex 1 (TORC1)/eukaryotic translation initiation factor 4E (eIF-4E)/RAF pathway and activation is a mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Incidence and management of mTOR inhibitor-associated pneumonitis in patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Torkinib (42-(2-Tetrazolyl)rapamycin) In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Torkinib (also known as PP242 or 42-(2-Tetrazolyl)rapamycin) in in vivo experiments, with a focus on strategies to adjust dosage and mitigate toxicity.
Frequently Asked Questions (FAQs)
Q1: What is Torkinib and what is its mechanism of action?
A1: Torkinib (PP242) is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] Unlike rapamycin and its analogs (rapalogs), which primarily inhibit mTOR Complex 1 (mTORC1), Torkinib is a dual inhibitor, targeting the kinase activity of both mTORC1 and mTORC2.[1] This dual inhibition leads to a more comprehensive blockade of mTOR signaling pathways that regulate cell growth, proliferation, and survival.
Q2: What are the reported effective doses of Torkinib in preclinical models?
A2: In a mouse model of p190-transformed BCR-ABL leukemia, oral administration of Torkinib at doses of 30 and 60 mg/kg significantly delayed the onset of leukemia.[3] Another study in a colon cancer xenograft mouse model reported a reduction in tumor size and weight after three weeks of treatment, although the specific dose was not mentioned.[4] It is crucial to perform dose-response studies in your specific animal model to determine the optimal therapeutic dose.
Q3: What are the known toxicities associated with Torkinib in vivo?
Q4: How should I formulate Torkinib for in vivo administration?
A4: The formulation of Torkinib will depend on the route of administration. For oral gavage in mice, a common vehicle is a suspension in 20% DMSO, 40% PEG-400, and 40% saline.[6] Another suggested vehicle for oral administration is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[3] For intraperitoneal (IP) injection, a solution can be prepared in a vehicle containing 20% DMSO, 40% PEG-400, and 40% saline.[6] It is recommended to prepare fresh solutions for in vivo experiments.
Troubleshooting Guide: Managing In Vivo Toxicity
This guide provides troubleshooting strategies for common issues encountered during in vivo studies with Torkinib, with a focus on adjusting dosage to mitigate adverse effects.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Significant Weight Loss (>15-20%) or Reduced Food/Water Intake | Drug-related toxicity, potentially affecting metabolism or causing gastrointestinal distress. | - Dose Reduction: Reduce the dosage of Torkinib by 25-50% and monitor the animals closely. - Dosing Holiday: Implement a "drug holiday" of 1-2 days to allow for recovery before resuming treatment at a lower dose or less frequent schedule. - Supportive Care: Provide nutritional support with palatable, high-calorie food and hydration. - Vehicle Control: Ensure that the vehicle alone is not causing adverse effects by treating a cohort of animals with the vehicle only. |
| Skin Rash, Dermatitis, or Hair Loss | A known class-effect of mTOR inhibitors.[1][2][5] | - Topical Treatment: Consult with a veterinarian about the use of topical corticosteroids to manage skin inflammation.[2] - Dose Adjustment: Consider a dose reduction or intermittent dosing schedule. |
| Lethargy, Hunched Posture, or other signs of Distress | General malaise due to systemic toxicity. | - Immediate Dose Interruption: Temporarily halt dosing and provide supportive care. - Comprehensive Health Monitoring: Perform regular health checks, including monitoring of body temperature and behavior. - Re-evaluate Dosing Regimen: If signs of distress persist, a significant dose reduction or termination of the experiment for the affected animals may be necessary. |
| Elevated Blood Glucose Levels (Hyperglycemia) | Inhibition of the PI3K/Akt/mTOR pathway can lead to insulin resistance, a known side effect of mTOR inhibitors.[7] | - Blood Glucose Monitoring: Regularly monitor blood glucose levels. - Dose Titration: Start with a lower dose of Torkinib and gradually escalate while monitoring blood glucose. - Dietary Management: Consider providing a standard, controlled diet to all animals. |
Quantitative Data Summary
Table 1: In Vitro Potency of Torkinib (PP242)
| Target/Assay | Cell Line/System | IC50 / GI50 | Reference |
| mTOR (cell-free) | - | 8 nM | [8] |
| mTORC1 (cell-free) | - | 30 nM | [3] |
| mTORC2 (cell-free) | - | 58 nM | [3] |
| p190-transformed murine BM cells | - | 12 nM (GI50) | [9] |
| SUP-B15 cells | - | 90 nM (GI50) | [9] |
| K562 cells | - | 85 nM (GI50) | [9] |
| SKOV3 cells | - | 0.49 µM (GI50) | [9] |
| PC3 cells | - | 0.19 µM (GI50) | [9] |
| 786-O cells | - | 2.13 µM (GI50) | [9] |
| U87 cells | - | 1.57 µM (GI50) | [9] |
Table 2: Potential In Vivo Adverse Events Associated with the mTOR Inhibitor Class
| Adverse Event | Potential Clinical Signs in Animals | Management Considerations | Reference |
| Metabolic | Hyperglycemia, hyperlipidemia | Monitor blood glucose and lipids. Adjust diet. Dose reduction. | [1][5][7] |
| Dermatologic | Rash, stomatitis, poor wound healing | Topical treatments. Dose reduction or interruption. | [1][2][5] |
| Gastrointestinal | Diarrhea, decreased appetite | Supportive care. Dose reduction. | [1][5] |
| Hematologic | Anemia, thrombocytopenia | Monitor complete blood counts. Dose adjustment. | [1][5] |
| Pulmonary | Non-infectious pneumonitis | Monitor for respiratory distress. Requires immediate veterinary attention and cessation of treatment. | [10] |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study for Torkinib
-
Animal Model: Select a relevant rodent model (e.g., mice or rats) for your study.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). A typical starting dose could be based on effective doses reported in the literature (e.g., starting around 10-30 mg/kg for oral administration in mice).
-
Formulation: Prepare Torkinib in a suitable vehicle (e.g., 20% DMSO, 40% PEG-400, and 40% saline for oral gavage).[6] Prepare fresh formulations regularly.
-
Administration: Administer Torkinib at the designated doses and route (e.g., daily oral gavage) for a defined period (e.g., 14-28 days).
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity, fur condition). Record body weights and food/water consumption.
-
Weekly: Collect blood samples for hematology and clinical chemistry analysis.
-
-
Endpoint: At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.
-
Data Analysis: Analyze the data to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity.
Protocol 2: Monitoring mTOR Pathway Inhibition In Vivo
-
Treatment: Treat animals with Torkinib at the desired dose and for the specified duration.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly collect tissues of interest (e.g., tumor, liver, muscle).
-
Protein Extraction: Homogenize the tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key mTOR pathway proteins, including:
-
Phospho-S6 Ribosomal Protein (Ser235/236) - a marker of mTORC1 activity.
-
Phospho-4E-BP1 (Thr37/46) - another marker of mTORC1 activity.
-
Phospho-Akt (Ser473) - a marker of mTORC2 activity.
-
-
Use antibodies against the total forms of these proteins as loading controls.
-
-
Data Quantification: Quantify the band intensities to determine the extent of mTOR pathway inhibition in different tissues.
Visualizations
Caption: Torkinib (PP242) inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: A general workflow for in vivo studies with Torkinib.
References
- 1. Strategies for the management of adverse events associated with mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Torkinib | Apoptosis | Mitophagy | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The PP242 mammalian target of rapamycin (mTOR) inhibitor activates extracellular signal-regulated kinase (ERK) in multiple myeloma cells via a target of rapamycin complex 1 (TORC1)/eukaryotic translation initiation factor 4E (eIF-4E)/RAF pathway and activation is a mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Incidence and management of mTOR inhibitor-associated pneumonitis in patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with precipitation of 42-(2-Tetrazolyl)rapamycin in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling 42-(2-Tetrazolyl)rapamycin (temsirolimus), with a specific focus on preventing and troubleshooting precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as temsirolimus (B1684623), is a specific inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It is a derivative of rapamycin with improved solubility and stability.[3] Temsirolimus binds to the intracellular protein FKBP-12, and the resulting complex inhibits the activity of mTORC1, a key regulator of cell growth, proliferation, and survival.[4][5]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, with a solubility of at least 130 mg/mL.[1][2][6] It is also soluble in ethanol, and dimethylformamide (DMF).[7] For in vivo experiments, further dilution in aqueous solutions is necessary, but direct dilution of the concentrate in aqueous solutions will cause precipitation.[8][9][10][11]
Q3: My this compound has precipitated out of my stock solution. What should I do?
A3: If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate until the solid is completely redissolved. To prevent re-precipitation, it is crucial to ensure the solution is clear before storage and to adhere to recommended storage conditions. If the precipitate does not redissolve, it may indicate that the compound has degraded or that the initial concentration was too high for the storage conditions. In such cases, it is advisable to prepare a fresh stock solution.
Q4: How should I store my this compound stock solutions to prevent precipitation and degradation?
A4: For optimal stability and to prevent precipitation, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2][6] It is also important to protect the compound and its solutions from light, as it is light-sensitive.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound stock solutions.
Issue 1: Precipitation observed in stock solution upon storage.
-
Possible Cause 1: The storage temperature is not low enough.
-
Possible Cause 2: The stock solution was not fully dissolved before storage.
-
Solution: Ensure the compound is completely dissolved by gentle warming and vortexing before the initial storage.
-
-
Possible Cause 3: The stock solution has undergone multiple freeze-thaw cycles.
-
Solution: Prepare single-use aliquots to minimize temperature fluctuations.[4]
-
-
Possible Cause 4: The DMSO used was not anhydrous.
Issue 2: Precipitation occurs when diluting the stock solution in an aqueous buffer for experiments.
-
Possible Cause 1: Direct dilution of the concentrated stock in an aqueous solution.
-
Possible Cause 2: The final concentration in the aqueous buffer is too high.
-
Solution: The solubility in aqueous buffers is significantly lower than in organic solvents. For example, the solubility in a 1:4 solution of DMF:PBS (pH 7.2) is approximately 0.20 mg/ml.[7] Ensure the final concentration does not exceed the solubility limit in your specific buffer.
-
-
Possible Cause 3: The pH of the aqueous buffer is not optimal.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 130 mg/mL (134.55 mM) | [1][2][6] |
| Ethanol | ~10 mg/mL | [7] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] |
| 1:4 DMF:PBS (pH 7.2) | ~0.20 mg/mL | [7] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Solvent | Reference(s) |
| -20°C | 1 month | DMSO | [1][2][6] |
| -80°C | 6 months | DMSO | [1][2][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM solution, use the molecular weight of this compound (approximately 966.2 g/mol ) to calculate the required mass (approximately 0.966 mg).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for a short period to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2][6]
-
Visualizations
A troubleshooting workflow for addressing precipitation in stock solutions.
Simplified mTOR signaling pathway showing the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. drugs.com [drugs.com]
- 10. globalrph.com [globalrph.com]
- 11. DailyMed - TEMSIROLIMUS- temsirolimus injection kit [dailymed.nlm.nih.gov]
- 12. Stability of ready-to-use temsirolimus infusion solution (100mg/L) in polypropylene containers under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ashp.org [publications.ashp.org]
dealing with precipitation of 42-(2-Tetrazolyl)rapamycin in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling 42-(2-Tetrazolyl)rapamycin (temsirolimus), with a specific focus on preventing and troubleshooting precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as temsirolimus, is a specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It is a derivative of rapamycin with improved solubility and stability.[3] Temsirolimus binds to the intracellular protein FKBP-12, and the resulting complex inhibits the activity of mTORC1, a key regulator of cell growth, proliferation, and survival.[4][5]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent, with a solubility of at least 130 mg/mL.[1][2][6] It is also soluble in ethanol, and dimethylformamide (DMF).[7] For in vivo experiments, further dilution in aqueous solutions is necessary, but direct dilution of the concentrate in aqueous solutions will cause precipitation.[8][9][10][11]
Q3: My this compound has precipitated out of my stock solution. What should I do?
A3: If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate until the solid is completely redissolved. To prevent re-precipitation, it is crucial to ensure the solution is clear before storage and to adhere to recommended storage conditions. If the precipitate does not redissolve, it may indicate that the compound has degraded or that the initial concentration was too high for the storage conditions. In such cases, it is advisable to prepare a fresh stock solution.
Q4: How should I store my this compound stock solutions to prevent precipitation and degradation?
A4: For optimal stability and to prevent precipitation, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures.[4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2][6] It is also important to protect the compound and its solutions from light, as it is light-sensitive.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound stock solutions.
Issue 1: Precipitation observed in stock solution upon storage.
-
Possible Cause 1: The storage temperature is not low enough.
-
Possible Cause 2: The stock solution was not fully dissolved before storage.
-
Solution: Ensure the compound is completely dissolved by gentle warming and vortexing before the initial storage.
-
-
Possible Cause 3: The stock solution has undergone multiple freeze-thaw cycles.
-
Solution: Prepare single-use aliquots to minimize temperature fluctuations.[4]
-
-
Possible Cause 4: The DMSO used was not anhydrous.
Issue 2: Precipitation occurs when diluting the stock solution in an aqueous buffer for experiments.
-
Possible Cause 1: Direct dilution of the concentrated stock in an aqueous solution.
-
Possible Cause 2: The final concentration in the aqueous buffer is too high.
-
Solution: The solubility in aqueous buffers is significantly lower than in organic solvents. For example, the solubility in a 1:4 solution of DMF:PBS (pH 7.2) is approximately 0.20 mg/ml.[7] Ensure the final concentration does not exceed the solubility limit in your specific buffer.
-
-
Possible Cause 3: The pH of the aqueous buffer is not optimal.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 130 mg/mL (134.55 mM) | [1][2][6] |
| Ethanol | ~10 mg/mL | [7] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] |
| 1:4 DMF:PBS (pH 7.2) | ~0.20 mg/mL | [7] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Solvent | Reference(s) |
| -20°C | 1 month | DMSO | [1][2][6] |
| -80°C | 6 months | DMSO | [1][2][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder. For example, to prepare 1 mL of a 10 mM solution, use the molecular weight of this compound (approximately 966.2 g/mol ) to calculate the required mass (approximately 0.966 mg).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or sonicate for a short period to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2][6]
-
Visualizations
A troubleshooting workflow for addressing precipitation in stock solutions.
Simplified mTOR signaling pathway showing the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. drugs.com [drugs.com]
- 10. globalrph.com [globalrph.com]
- 11. DailyMed - TEMSIROLIMUS- temsirolimus injection kit [dailymed.nlm.nih.gov]
- 12. Stability of ready-to-use temsirolimus infusion solution (100mg/L) in polypropylene containers under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. publications.ashp.org [publications.ashp.org]
impact of freeze-thaw cycles on 42-(2-Tetrazolyl)rapamycin activity
This guide provides technical support for researchers and scientists using 42-(2-Tetrazolyl)rapamycin, focusing on the impact of handling and storage conditions, particularly freeze-thaw cycles, on the compound's stability and activity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
Proper storage is critical to maintain the compound's integrity. Once this compound is dissolved in a solvent like DMSO, it is essential to aliquot the stock solution into single-use volumes and store them frozen. This practice is recommended to prevent degradation that can occur with repeated freeze-thaw cycles[1].
Recommended Storage Duration for Stock Solutions:
Always refer to the manufacturer's data sheet for specific storage instructions.
Q2: How do repeated freeze-thaw cycles affect the activity of mTOR inhibitors like this compound?
Summary of Sirolimus Freeze-Thaw Stability Data (Note: This data is for sirolimus and should be used as a guideline for its analogs.)
| Number of Freeze-Thaw Cycles | Sirolimus Concentration Change | Recommendation |
| 1-3 | No significant difference observed[2] | Permissible for reanalysis[2] |
| >3 | Potential for degradation | Not recommended; prepare fresh aliquots |
Q3: My experimental results are inconsistent. Could freeze-thaw cycles be the cause?
Yes, inconsistent results are a common consequence of compound degradation. If a stock solution of this compound has been subjected to more than three freeze-thaw cycles, its effective concentration may be lower than expected, leading to variability in its inhibitory effect on the mTOR pathway.
Use the following troubleshooting guide to diagnose the issue:
Caption: Troubleshooting logic for inconsistent experimental results.
Experimental Protocols
Protocol: Verifying the Activity of this compound via Western Blot
This protocol allows you to assess the inhibitory activity of your compound by measuring the phosphorylation of a key downstream target of mTORC1, the S6 Kinase 1 (S6K1). A decrease in the phosphorylation of S6K1 at the Threonine 389 (Thr389) site indicates successful mTORC1 inhibition[3].
Objective: To determine if a solution of this compound can effectively inhibit the mTORC1 signaling pathway in cultured cells.
Materials:
-
Cell line responsive to mTOR inhibitors (e.g., HEK293T, MCF-7).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
This compound solution (test article) and a known positive control (e.g., fresh rapamycin).
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-S6K1 (Thr389) and Rabbit anti-total S6K1.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal mTORC1 activity, you can starve cells in serum-free medium for 2-4 hours.
-
Treatment: Treat cells with your this compound solution (e.g., at 100 nM), a positive control, and a vehicle control for 1-2 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
Western Blot:
-
Normalize protein samples to the same concentration (e.g., 20 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody for phospho-S6K1 (Thr389) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe with an antibody for total S6K1.
Expected Results: A potent solution of this compound will cause a significant decrease in the band intensity for phospho-S6K1 (Thr389) compared to the vehicle control, while the total S6K1 levels should remain unchanged.
Diagrams
Mechanism of Action: mTORC1 Signaling Pathway
This compound is an analog of rapamycin (B549165) and acts as an mTORC1 inhibitor. It first forms a complex with the intracellular protein FKBP12. This complex then binds directly to the FRB domain of mTOR, preventing it from phosphorylating its downstream targets and thereby inhibiting cell growth and proliferation[4].
References
impact of freeze-thaw cycles on 42-(2-Tetrazolyl)rapamycin activity
This guide provides technical support for researchers and scientists using 42-(2-Tetrazolyl)rapamycin, focusing on the impact of handling and storage conditions, particularly freeze-thaw cycles, on the compound's stability and activity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
Proper storage is critical to maintain the compound's integrity. Once this compound is dissolved in a solvent like DMSO, it is essential to aliquot the stock solution into single-use volumes and store them frozen. This practice is recommended to prevent degradation that can occur with repeated freeze-thaw cycles[1].
Recommended Storage Duration for Stock Solutions:
Always refer to the manufacturer's data sheet for specific storage instructions.
Q2: How do repeated freeze-thaw cycles affect the activity of mTOR inhibitors like this compound?
Summary of Sirolimus Freeze-Thaw Stability Data (Note: This data is for sirolimus and should be used as a guideline for its analogs.)
| Number of Freeze-Thaw Cycles | Sirolimus Concentration Change | Recommendation |
| 1-3 | No significant difference observed[2] | Permissible for reanalysis[2] |
| >3 | Potential for degradation | Not recommended; prepare fresh aliquots |
Q3: My experimental results are inconsistent. Could freeze-thaw cycles be the cause?
Yes, inconsistent results are a common consequence of compound degradation. If a stock solution of this compound has been subjected to more than three freeze-thaw cycles, its effective concentration may be lower than expected, leading to variability in its inhibitory effect on the mTOR pathway.
Use the following troubleshooting guide to diagnose the issue:
Caption: Troubleshooting logic for inconsistent experimental results.
Experimental Protocols
Protocol: Verifying the Activity of this compound via Western Blot
This protocol allows you to assess the inhibitory activity of your compound by measuring the phosphorylation of a key downstream target of mTORC1, the S6 Kinase 1 (S6K1). A decrease in the phosphorylation of S6K1 at the Threonine 389 (Thr389) site indicates successful mTORC1 inhibition[3].
Objective: To determine if a solution of this compound can effectively inhibit the mTORC1 signaling pathway in cultured cells.
Materials:
-
Cell line responsive to mTOR inhibitors (e.g., HEK293T, MCF-7).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
This compound solution (test article) and a known positive control (e.g., fresh rapamycin).
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-S6K1 (Thr389) and Rabbit anti-total S6K1.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal mTORC1 activity, you can starve cells in serum-free medium for 2-4 hours.
-
Treatment: Treat cells with your this compound solution (e.g., at 100 nM), a positive control, and a vehicle control for 1-2 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA assay.
-
Western Blot:
-
Normalize protein samples to the same concentration (e.g., 20 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody for phospho-S6K1 (Thr389) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, you can strip the membrane and re-probe with an antibody for total S6K1.
Expected Results: A potent solution of this compound will cause a significant decrease in the band intensity for phospho-S6K1 (Thr389) compared to the vehicle control, while the total S6K1 levels should remain unchanged.
Diagrams
Mechanism of Action: mTORC1 Signaling Pathway
This compound is an analog of rapamycin and acts as an mTORC1 inhibitor. It first forms a complex with the intracellular protein FKBP12. This complex then binds directly to the FRB domain of mTOR, preventing it from phosphorylating its downstream targets and thereby inhibiting cell growth and proliferation[4].
References
Technical Support Center: Optimizing 42-(2-Tetrazolyl)rapamycin (Torkinib) Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting experiments involving 42-(2-Tetrazolyl)rapamycin, also known as Torkinib or PP242 (B612163).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Torkinib) and what is its mechanism of action?
A1: Torkinib (PP242) is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).[1][2] It targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTORC2.[1][2][3] This dual inhibition offers a more complete suppression of mTOR signaling compared to rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[3]
Q2: What are the key signaling pathways affected by Torkinib treatment?
A2: Torkinib treatment impacts key cellular processes by inhibiting both mTORC1 and mTORC2.
-
mTORC1 Inhibition: Leads to decreased phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.[4]
-
mTORC2 Inhibition: Results in the reduced phosphorylation of Akt at Serine 473 (S473), which is crucial for its full activation.[3][4] This affects cell survival and proliferation.
Q3: What is a typical starting concentration and incubation time for Torkinib in cell-based assays?
A3: The optimal concentration and incubation time are highly dependent on the cell line and the experimental endpoint.
-
Concentration: For many cell lines, a concentration range of 50 nM to 2.5 µM is effective.[1] For example, in HT-p21 cells, concentrations between 50-1250 nM were used to inhibit S6K phosphorylation, while in U87vIII cells, a range of 0.04-2.5 µM was used to inhibit both mTORC1 and mTORC2 activities.[1]
-
Incubation Time: For signaling studies (e.g., Western blot for phosphorylation), short incubation times of 30 minutes to 4 hours can be sufficient to observe effects on p-4E-BP1 and p-S6.[4][5] For cell viability or apoptosis assays, longer incubation times of 24 to 72 hours are typically required.[1][3][4]
Q4: How does Torkinib's effect on cell proliferation compare to rapamycin?
A4: Torkinib generally exhibits a more potent anti-proliferative effect than rapamycin. This is attributed to its ability to inhibit both mTORC1 and mTORC2, leading to a more complete blockade of mTOR signaling pathways that are essential for cell growth.[2] For instance, in E1A-Ras transformed cells, PP242 completely suppressed proliferation after 48 hours, whereas rapamycin only showed a partial inhibitory effect.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of mTOR signaling (e.g., p-Akt, p-S6K) | Incubation time is too short. | For initial signaling experiments, perform a time-course study ranging from 30 minutes to 4 hours. Inhibition of 4E-BP1 phosphorylation can be observed as early as 30 minutes, with complete inhibition often seen by 2-4 hours.[4][5] |
| Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range is 100 nM to 1 µM. | |
| Cell line is resistant. | Some cell lines may exhibit resistance to mTOR inhibitors. Confirm the expression and activity of mTOR pathway components in your cell line. | |
| Improper inhibitor storage or handling. | Prepare fresh stock solutions of Torkinib in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| High cell death observed even at short incubation times. | Inhibitor concentration is too high. | Reduce the concentration of Torkinib. Even within the effective range, some cell lines may be more sensitive. |
| Off-target effects. | While Torkinib is selective for mTOR, high concentrations may lead to off-target effects. Ensure you are using the lowest effective concentration. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are plated for each experiment, as this can influence the response to treatment. |
| Differences in cell culture conditions. | Maintain consistent cell culture conditions, including media composition, serum percentage, and confluency at the time of treatment. | |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS. | |
| Feedback activation of other signaling pathways. | Activation of compensatory pathways. | Inhibition of the mTOR pathway can sometimes lead to the feedback activation of other survival pathways, such as the ERK/MAPK pathway.[6] Consider co-treatment with inhibitors of these pathways if resistance is observed. |
Experimental Protocols
Protocol 1: Time-Course Analysis of mTOR Signaling by Western Blot
This protocol is designed to determine the optimal incubation time for observing Torkinib's effect on the phosphorylation of key mTOR pathway proteins.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Torkinib Preparation: Prepare a stock solution of Torkinib in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration.
-
Treatment: Treat cells with Torkinib for various time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h). Include a vehicle control (DMSO) for the longest time point.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-Akt (S473), Akt, p-S6K (T389), S6K, p-4E-BP1 (T37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 2: Cell Viability Assay to Determine Optimal Long-Term Incubation
This protocol helps determine the effect of Torkinib on cell viability over a longer period.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Torkinib Preparation: Prepare serial dilutions of Torkinib in complete cell culture medium.
-
Treatment: Treat the cells with different concentrations of Torkinib for various incubation times (e.g., 24h, 48h, 72h). Include vehicle-treated and untreated controls.
-
Viability Assessment: At the end of each incubation period, assess cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves for each incubation time to determine the IC50 value at each time point.
Data Presentation
Table 1: Recommended Incubation Times for Different Experimental Endpoints
| Experimental Endpoint | Assay Type | Recommended Incubation Time | Key Readouts |
| mTOR Pathway Inhibition | Western Blot | 30 minutes - 8 hours | p-Akt (S473), p-S6K (T389), p-4E-BP1 (T37/46) |
| Cell Proliferation | Cell Counting, CFSE | 24 - 72 hours | Cell number, fluorescence intensity |
| Cell Viability/Cytotoxicity | MTT, MTS, Resazurin | 24 - 72 hours | Absorbance, fluorescence |
| Apoptosis | Annexin V/PI Staining, Caspase Activity | 24 - 48 hours | Percentage of apoptotic cells, caspase-3/7 activity |
| Autophagy/Mitophagy | LC3 Immunofluorescence, Western Blot for p62 | 4 - 48 hours | LC3 puncta formation, p62 degradation |
Table 2: Exemplary Incubation Times and Concentrations from Published Studies
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| E1A-Ras transformed cells | Western Blot | 1500 nM | 30 min - 48 h | Inhibition of p-4E-BP1 and p-S6 | [4] |
| Cell Proliferation | 1500 nM | 48 h | Complete suppression of proliferation | [4] | |
| Cell Viability (MTT) | 1500 nM | 24 h | ~90% reduction in cell viability | [4] | |
| Human Lens Epithelial Cells | Western Blot | 500 nM | 2 h | Decreased p-Akt (S473) | [3] |
| Apoptosis | 500 nM | 12, 24, 36, 48 h | Increased p53 and Bax, decreased Bcl-2 | [3] | |
| SH-SY5Y cells | Lysosomal pH | 0.0001 - 10 µM | 2, 6, 24 h | Dose- and time-dependent decrease in lysosomal pH | [7] |
| HT-p21 cells | Functional Assay | 50 - 1250 nM | 24 h | Inhibition of S6K phosphorylation | [1] |
| U87vIII cells | Functional Assay | 0.04 - 2.5 µM | 24 h | Inhibition of mTORC1 and mTORC2 activities | [1] |
Visualizations
Caption: Torkinib inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Workflow for optimizing Torkinib incubation time and concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The PP242 mammalian target of rapamycin (mTOR) inhibitor activates extracellular signal-regulated kinase (ERK) in multiple myeloma cells via a target of rapamycin complex 1 (TORC1)/eukaryotic translation initiation factor 4E (eIF-4E)/RAF pathway and activation is a mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 42-(2-Tetrazolyl)rapamycin (Torkinib) Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting experiments involving 42-(2-Tetrazolyl)rapamycin, also known as Torkinib or PP242.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Torkinib) and what is its mechanism of action?
A1: Torkinib (PP242) is a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It targets the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTORC2.[1][2][3] This dual inhibition offers a more complete suppression of mTOR signaling compared to rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1.[3]
Q2: What are the key signaling pathways affected by Torkinib treatment?
A2: Torkinib treatment impacts key cellular processes by inhibiting both mTORC1 and mTORC2.
-
mTORC1 Inhibition: Leads to decreased phosphorylation of downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.[4]
-
mTORC2 Inhibition: Results in the reduced phosphorylation of Akt at Serine 473 (S473), which is crucial for its full activation.[3][4] This affects cell survival and proliferation.
Q3: What is a typical starting concentration and incubation time for Torkinib in cell-based assays?
A3: The optimal concentration and incubation time are highly dependent on the cell line and the experimental endpoint.
-
Concentration: For many cell lines, a concentration range of 50 nM to 2.5 µM is effective.[1] For example, in HT-p21 cells, concentrations between 50-1250 nM were used to inhibit S6K phosphorylation, while in U87vIII cells, a range of 0.04-2.5 µM was used to inhibit both mTORC1 and mTORC2 activities.[1]
-
Incubation Time: For signaling studies (e.g., Western blot for phosphorylation), short incubation times of 30 minutes to 4 hours can be sufficient to observe effects on p-4E-BP1 and p-S6.[4][5] For cell viability or apoptosis assays, longer incubation times of 24 to 72 hours are typically required.[1][3][4]
Q4: How does Torkinib's effect on cell proliferation compare to rapamycin?
A4: Torkinib generally exhibits a more potent anti-proliferative effect than rapamycin. This is attributed to its ability to inhibit both mTORC1 and mTORC2, leading to a more complete blockade of mTOR signaling pathways that are essential for cell growth.[2] For instance, in E1A-Ras transformed cells, PP242 completely suppressed proliferation after 48 hours, whereas rapamycin only showed a partial inhibitory effect.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of mTOR signaling (e.g., p-Akt, p-S6K) | Incubation time is too short. | For initial signaling experiments, perform a time-course study ranging from 30 minutes to 4 hours. Inhibition of 4E-BP1 phosphorylation can be observed as early as 30 minutes, with complete inhibition often seen by 2-4 hours.[4][5] |
| Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A common starting range is 100 nM to 1 µM. | |
| Cell line is resistant. | Some cell lines may exhibit resistance to mTOR inhibitors. Confirm the expression and activity of mTOR pathway components in your cell line. | |
| Improper inhibitor storage or handling. | Prepare fresh stock solutions of Torkinib in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. | |
| High cell death observed even at short incubation times. | Inhibitor concentration is too high. | Reduce the concentration of Torkinib. Even within the effective range, some cell lines may be more sensitive. |
| Off-target effects. | While Torkinib is selective for mTOR, high concentrations may lead to off-target effects. Ensure you are using the lowest effective concentration. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell numbers are plated for each experiment, as this can influence the response to treatment. |
| Differences in cell culture conditions. | Maintain consistent cell culture conditions, including media composition, serum percentage, and confluency at the time of treatment. | |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS. | |
| Feedback activation of other signaling pathways. | Activation of compensatory pathways. | Inhibition of the mTOR pathway can sometimes lead to the feedback activation of other survival pathways, such as the ERK/MAPK pathway.[6] Consider co-treatment with inhibitors of these pathways if resistance is observed. |
Experimental Protocols
Protocol 1: Time-Course Analysis of mTOR Signaling by Western Blot
This protocol is designed to determine the optimal incubation time for observing Torkinib's effect on the phosphorylation of key mTOR pathway proteins.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Torkinib Preparation: Prepare a stock solution of Torkinib in DMSO. Dilute the stock solution in complete cell culture medium to the desired final concentration.
-
Treatment: Treat cells with Torkinib for various time points (e.g., 0, 30 min, 1h, 2h, 4h, 8h, 24h). Include a vehicle control (DMSO) for the longest time point.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p-Akt (S473), Akt, p-S6K (T389), S6K, p-4E-BP1 (T37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 2: Cell Viability Assay to Determine Optimal Long-Term Incubation
This protocol helps determine the effect of Torkinib on cell viability over a longer period.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Torkinib Preparation: Prepare serial dilutions of Torkinib in complete cell culture medium.
-
Treatment: Treat the cells with different concentrations of Torkinib for various incubation times (e.g., 24h, 48h, 72h). Include vehicle-treated and untreated controls.
-
Viability Assessment: At the end of each incubation period, assess cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curves for each incubation time to determine the IC50 value at each time point.
Data Presentation
Table 1: Recommended Incubation Times for Different Experimental Endpoints
| Experimental Endpoint | Assay Type | Recommended Incubation Time | Key Readouts |
| mTOR Pathway Inhibition | Western Blot | 30 minutes - 8 hours | p-Akt (S473), p-S6K (T389), p-4E-BP1 (T37/46) |
| Cell Proliferation | Cell Counting, CFSE | 24 - 72 hours | Cell number, fluorescence intensity |
| Cell Viability/Cytotoxicity | MTT, MTS, Resazurin | 24 - 72 hours | Absorbance, fluorescence |
| Apoptosis | Annexin V/PI Staining, Caspase Activity | 24 - 48 hours | Percentage of apoptotic cells, caspase-3/7 activity |
| Autophagy/Mitophagy | LC3 Immunofluorescence, Western Blot for p62 | 4 - 48 hours | LC3 puncta formation, p62 degradation |
Table 2: Exemplary Incubation Times and Concentrations from Published Studies
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| E1A-Ras transformed cells | Western Blot | 1500 nM | 30 min - 48 h | Inhibition of p-4E-BP1 and p-S6 | [4] |
| Cell Proliferation | 1500 nM | 48 h | Complete suppression of proliferation | [4] | |
| Cell Viability (MTT) | 1500 nM | 24 h | ~90% reduction in cell viability | [4] | |
| Human Lens Epithelial Cells | Western Blot | 500 nM | 2 h | Decreased p-Akt (S473) | [3] |
| Apoptosis | 500 nM | 12, 24, 36, 48 h | Increased p53 and Bax, decreased Bcl-2 | [3] | |
| SH-SY5Y cells | Lysosomal pH | 0.0001 - 10 µM | 2, 6, 24 h | Dose- and time-dependent decrease in lysosomal pH | [7] |
| HT-p21 cells | Functional Assay | 50 - 1250 nM | 24 h | Inhibition of S6K phosphorylation | [1] |
| U87vIII cells | Functional Assay | 0.04 - 2.5 µM | 24 h | Inhibition of mTORC1 and mTORC2 activities | [1] |
Visualizations
Caption: Torkinib inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Workflow for optimizing Torkinib incubation time and concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mTOR kinase inhibitor pp242 causes mitophagy terminated by apoptotic cell death in E1A-Ras transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The PP242 mammalian target of rapamycin (mTOR) inhibitor activates extracellular signal-regulated kinase (ERK) in multiple myeloma cells via a target of rapamycin complex 1 (TORC1)/eukaryotic translation initiation factor 4E (eIF-4E)/RAF pathway and activation is a mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
42-(2-Tetrazolyl)rapamycin vs. Rapamycin: An Overview of mTOR Inhibition Potency
Currently, there is a lack of publicly available experimental data directly comparing the mTOR inhibition potency of 42-(2-Tetrazolyl)rapamycin (teto-rap) and rapamycin (B549165). Scientific literature searches did not yield studies that have specifically evaluated teto-rap's efficacy as an mTOR inhibitor against its parent compound, rapamycin.
This guide will, therefore, provide a comprehensive overview of rapamycin's established role as an mTOR inhibitor, detail the experimental methods used to assess mTOR inhibition, and present the known signaling pathways. This information will serve as a foundational reference for researchers interested in the potential of novel rapamycin analogs like teto-rap.
Understanding mTOR and Rapamycin
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream pathways, including growth factors and nutrient availability.[4][5] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][5]
Rapamycin, a macrolide compound, is a well-characterized allosteric inhibitor of mTORC1.[6] It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[6] While highly effective against mTORC1, rapamycin's effect on mTORC2 is generally considered to be less direct and often requires prolonged exposure.[7][8]
Quantitative Comparison of mTOR Inhibition
As no direct comparative data for this compound is available, the following table summarizes typical IC50 values for rapamycin in various cancer cell lines to provide a benchmark for mTORC1 inhibition. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.
| Compound | Cell Line | Assay Type | IC50 Value |
| Rapamycin | MCF-7 (Breast Cancer) | Proliferation Assay | ~2.5 nM |
| Rapamycin | PC3 (Prostate Cancer) | Proliferation Assay | >20% inhibition at various concentrations |
| Rapamycin | C32 (Melanoma) | Proliferation Assay | >20% inhibition at various concentrations |
| Rapamycin | Jurkat (T-cell line) | S6K Activation Assay | 0.05 nM |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and the specific assay used.
Experimental Protocols for Assessing mTOR Inhibition
Several established methods are employed to quantify the potency of mTOR inhibitors. These assays typically measure the phosphorylation status of downstream targets of mTORC1 or assess cellular processes regulated by mTOR signaling.
Western Blotting for Downstream mTORC1 Substrates
This is a common technique to directly assess the inhibition of mTORC1 signaling. The phosphorylation levels of key mTORC1 substrates, such as p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), are measured.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC3) and allow them to adhere. Treat the cells with varying concentrations of the mTOR inhibitor (e.g., rapamycin) for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the phosphorylated forms of S6K (e.g., at Thr389) and 4E-BP1 (e.g., at Thr37/46), as well as antibodies for the total proteins as loading controls.
-
Detection: Use appropriate secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, which reflects the level of mTORC1 activity.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of purified mTOR in the presence of an inhibitor.
Protocol Outline:
-
Immunoprecipitation of mTORC1: Isolate mTORC1 from cell lysates using an antibody targeting an mTORC1 component (e.g., Raptor).
-
Kinase Reaction: Incubate the immunoprecipitated mTORC1 with a purified substrate (e.g., recombinant 4E-BP1) and ATP in a kinase reaction buffer. Include varying concentrations of the mTOR inhibitor.
-
Detection of Phosphorylation: Stop the reaction and detect the phosphorylation of the substrate using methods such as radioactive labeling (³²P-ATP) and autoradiography or by Western blotting with a phospho-specific antibody.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in kinase activity (IC50).
Cell Proliferation Assays
Since mTORC1 is a key regulator of cell growth and proliferation, assays that measure cell viability can be used to indirectly assess the potency of mTOR inhibitors.
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with a range of inhibitor concentrations.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Measurement: Assess cell viability using colorimetric or fluorometric assays such as the MTT, XTT, or CellTiter-Glo assay.
-
IC50 Determination: Plot the cell viability against the inhibitor concentration to calculate the IC50 value.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the complex interactions within the mTOR signaling network and the general workflow for assessing mTOR inhibition, the following diagrams are provided.
Caption: Simplified mTOR signaling pathway.
Caption: General workflow for assessing mTOR inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. um.edu.mt [um.edu.mt]
- 4. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity [ejchem.journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
42-(2-Tetrazolyl)rapamycin vs. Rapamycin: An Overview of mTOR Inhibition Potency
Currently, there is a lack of publicly available experimental data directly comparing the mTOR inhibition potency of 42-(2-Tetrazolyl)rapamycin (teto-rap) and rapamycin. Scientific literature searches did not yield studies that have specifically evaluated teto-rap's efficacy as an mTOR inhibitor against its parent compound, rapamycin.
This guide will, therefore, provide a comprehensive overview of rapamycin's established role as an mTOR inhibitor, detail the experimental methods used to assess mTOR inhibition, and present the known signaling pathways. This information will serve as a foundational reference for researchers interested in the potential of novel rapamycin analogs like teto-rap.
Understanding mTOR and Rapamycin
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from various upstream pathways, including growth factors and nutrient availability.[4][5] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][5]
Rapamycin, a macrolide compound, is a well-characterized allosteric inhibitor of mTORC1.[6] It achieves this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[6] While highly effective against mTORC1, rapamycin's effect on mTORC2 is generally considered to be less direct and often requires prolonged exposure.[7][8]
Quantitative Comparison of mTOR Inhibition
As no direct comparative data for this compound is available, the following table summarizes typical IC50 values for rapamycin in various cancer cell lines to provide a benchmark for mTORC1 inhibition. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.
| Compound | Cell Line | Assay Type | IC50 Value |
| Rapamycin | MCF-7 (Breast Cancer) | Proliferation Assay | ~2.5 nM |
| Rapamycin | PC3 (Prostate Cancer) | Proliferation Assay | >20% inhibition at various concentrations |
| Rapamycin | C32 (Melanoma) | Proliferation Assay | >20% inhibition at various concentrations |
| Rapamycin | Jurkat (T-cell line) | S6K Activation Assay | 0.05 nM |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and the specific assay used.
Experimental Protocols for Assessing mTOR Inhibition
Several established methods are employed to quantify the potency of mTOR inhibitors. These assays typically measure the phosphorylation status of downstream targets of mTORC1 or assess cellular processes regulated by mTOR signaling.
Western Blotting for Downstream mTORC1 Substrates
This is a common technique to directly assess the inhibition of mTORC1 signaling. The phosphorylation levels of key mTORC1 substrates, such as p70 S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1), are measured.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC3) and allow them to adhere. Treat the cells with varying concentrations of the mTOR inhibitor (e.g., rapamycin) for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the phosphorylated forms of S6K (e.g., at Thr389) and 4E-BP1 (e.g., at Thr37/46), as well as antibodies for the total proteins as loading controls.
-
Detection: Use appropriate secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein, which reflects the level of mTORC1 activity.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of purified mTOR in the presence of an inhibitor.
Protocol Outline:
-
Immunoprecipitation of mTORC1: Isolate mTORC1 from cell lysates using an antibody targeting an mTORC1 component (e.g., Raptor).
-
Kinase Reaction: Incubate the immunoprecipitated mTORC1 with a purified substrate (e.g., recombinant 4E-BP1) and ATP in a kinase reaction buffer. Include varying concentrations of the mTOR inhibitor.
-
Detection of Phosphorylation: Stop the reaction and detect the phosphorylation of the substrate using methods such as radioactive labeling (³²P-ATP) and autoradiography or by Western blotting with a phospho-specific antibody.
-
Data Analysis: Determine the concentration of the inhibitor that causes a 50% reduction in kinase activity (IC50).
Cell Proliferation Assays
Since mTORC1 is a key regulator of cell growth and proliferation, assays that measure cell viability can be used to indirectly assess the potency of mTOR inhibitors.
Protocol Outline:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat them with a range of inhibitor concentrations.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Measurement: Assess cell viability using colorimetric or fluorometric assays such as the MTT, XTT, or CellTiter-Glo assay.
-
IC50 Determination: Plot the cell viability against the inhibitor concentration to calculate the IC50 value.
Signaling Pathways and Experimental Workflow Diagrams
To visualize the complex interactions within the mTOR signaling network and the general workflow for assessing mTOR inhibition, the following diagrams are provided.
Caption: Simplified mTOR signaling pathway.
Caption: General workflow for assessing mTOR inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. um.edu.mt [um.edu.mt]
- 4. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity [ejchem.journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of mTOR Inhibitors: Everolimus, Temsirolimus, and 42-(2-Tetrazolyl)rapamycin
In the landscape of targeted cancer therapy and immunosuppression, inhibitors of the mammalian target of rapamycin (B549165) (mTOR) have carved out a significant niche. This guide provides a detailed comparison of three such inhibitors: everolimus (B549166), temsirolimus (B1684623), and the less-studied 42-(2-Tetrazolyl)rapamycin. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, chemical properties, and available performance data, while adhering to stringent data presentation and visualization requirements.
Introduction to the Comparators
Everolimus and Temsirolimus are well-established derivatives of rapamycin (sirolimus) and are approved for various clinical uses, including cancer treatment and prevention of organ transplant rejection.[1][2][3] Both function by forming a complex with the intracellular protein FKBP-12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[1][4] Temsirolimus acts as a prodrug of sirolimus, while everolimus is a distinct derivative noted for its selectivity for mTORC1.[2][5]
This compound is a more novel rapamycin analog, primarily documented in patent literature.[6][7] It is described as a proagent compound with potential immunosuppressive activities and is theorized to have a modified pharmacokinetic profile, potentially offering a shorter half-life to reduce side effects.[7] However, a significant scarcity of publicly available, peer-reviewed experimental data directly comparing its efficacy and pharmacokinetics to everolimus and temsirolimus must be noted. The information presented herein for this compound is therefore largely based on patent filings.
Mechanism of Action: Targeting the mTOR Pathway
All three compounds share a core mechanism of inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[8][9] Upon entering the cell, they bind to the FK506 binding protein-12 (FKBP-12).[1][4] This drug-protein complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[10]
The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, primarily p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] This disruption leads to the suppression of protein synthesis and arrests the cell cycle in the G1 phase, thereby inhibiting cell proliferation and angiogenesis.[2][11]
Figure 1. Simplified mTORC1 signaling pathway and the inhibitory action of rapamycin analogs.
Chemical and Pharmacokinetic Properties
The structural modifications of everolimus and temsirolimus from the parent rapamycin molecule result in altered physicochemical and pharmacokinetic properties. This compound, with its tetrazole moiety, is also expected to have distinct characteristics.
| Property | Everolimus | Temsirolimus | This compound |
| Chemical Formula | C₅₃H₈₃NO₁₄[12] | C₅₆H₈₇NO₁₆[13] | C₅₂H₇₉N₅O₁₂ (from patent) |
| Molecular Weight | 958.2 g/mol [12] | 1030.3 g/mol [13] | 966.2 g/mol (calculated) |
| Prodrug | No[1] | Yes (to Sirolimus)[2] | Described as a proagent[6] |
| Administration | Oral[1] | Intravenous[2] | Not specified (likely oral or IV) |
| Metabolism | CYP3A4 substrate[1] | CYP3A4 substrate[4] | Not specified |
| Elimination Half-life | ~30 hours[1] | 17.3 hours (temsirolimus); 54.6 hours (sirolimus metabolite)[2] | Potentially shortened (per patent)[7] |
Comparative Efficacy: A Data-Driven Overview
Direct, head-to-head experimental data for this compound against everolimus and temsirolimus is not available in the public domain. The following tables summarize representative data for everolimus and temsirolimus from various in vitro and in vivo studies.
In Vitro mTOR Inhibition
The potency of mTOR inhibitors is often assessed by measuring their ability to inhibit the kinase activity of mTORC1. This can be evaluated through assays that measure the phosphorylation of downstream targets like S6K1.
| Assay | Everolimus | Temsirolimus |
| IC₅₀ for mTORC1 Kinase Activity | 0.63 nM[1] | Not specified |
In Vitro Cell Proliferation
The anti-proliferative effects of these compounds are a key measure of their potential therapeutic efficacy. These are typically determined using cell-based assays such as the MTT or BrdU incorporation assays.
| Cell Line | Assay | Everolimus (IC₅₀) | Temsirolimus (IC₅₀) |
| Prostate Cancer (LNCaP) | Proliferation Assay | Comparable to Temsirolimus[14] | Comparable to Rapamycin[14] |
| Prostate Cancer (PC3) | Proliferation Assay | Comparable to Temsirolimus[14] | Comparable to Rapamycin[14] |
| Breast Cancer (MCF-7) | MTT Assay | Not specified | Not specified |
| Renal Cell Carcinoma | Proliferation Assay | Not specified | Not specified |
Note: Specific IC₅₀ values can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Western Blotting for mTOR Pathway Activation
This technique is used to measure the phosphorylation status of key proteins in the mTOR pathway, providing a direct indication of inhibitor activity.
Figure 2. General workflow for Western blot analysis of mTOR pathway proteins.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of the mTOR inhibitor for a specified duration.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and its inhibition by the compounds.
Protocol (ELISA-based):
-
Plate Coating: Coat a 96-well plate with a substrate for mTOR, such as a recombinant p70S6K fragment.
-
Kinase Reaction: Add purified active mTOR, ATP, and varying concentrations of the inhibitor to the wells.
-
Incubation: Incubate the plate to allow the phosphorylation reaction to occur.
-
Detection: Wash the wells and add a primary antibody specific for the phosphorylated substrate.
-
Secondary Antibody & Substrate: Add an HRP-conjugated secondary antibody, followed by a colorimetric substrate.
-
Measurement: Measure the absorbance to quantify the extent of substrate phosphorylation, which is inversely proportional to the inhibitor's activity.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the mTOR inhibitor for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the relative number of viable cells.
Conclusion
Everolimus and temsirolimus are well-characterized mTOR inhibitors with established clinical utility. Their distinct pharmacokinetic profiles influence their routes of administration and clinical applications. While this compound presents an interesting chemical modification with the potential for an altered pharmacokinetic profile, the current lack of publicly available, direct comparative data prevents a definitive assessment of its performance relative to everolimus and temsirolimus. Further preclinical and clinical studies are necessary to elucidate the therapeutic potential of this novel rapamycin analog. Researchers are encouraged to utilize the provided experimental frameworks for any future comparative analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Beyond natural targets: chemical synthesis reprograms the target specificity of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6015815A - Tetrazole-containing rapamycin analogs with shortened half-lives - Google Patents [patents.google.com]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Recent advances in the chemistry, biosynthesis and pharmacology of rapamycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of mTOR Inhibitors: Everolimus, Temsirolimus, and 42-(2-Tetrazolyl)rapamycin
In the landscape of targeted cancer therapy and immunosuppression, inhibitors of the mammalian target of rapamycin (mTOR) have carved out a significant niche. This guide provides a detailed comparison of three such inhibitors: everolimus, temsirolimus, and the less-studied 42-(2-Tetrazolyl)rapamycin. Designed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, chemical properties, and available performance data, while adhering to stringent data presentation and visualization requirements.
Introduction to the Comparators
Everolimus and Temsirolimus are well-established derivatives of rapamycin (sirolimus) and are approved for various clinical uses, including cancer treatment and prevention of organ transplant rejection.[1][2][3] Both function by forming a complex with the intracellular protein FKBP-12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[1][4] Temsirolimus acts as a prodrug of sirolimus, while everolimus is a distinct derivative noted for its selectivity for mTORC1.[2][5]
This compound is a more novel rapamycin analog, primarily documented in patent literature.[6][7] It is described as a proagent compound with potential immunosuppressive activities and is theorized to have a modified pharmacokinetic profile, potentially offering a shorter half-life to reduce side effects.[7] However, a significant scarcity of publicly available, peer-reviewed experimental data directly comparing its efficacy and pharmacokinetics to everolimus and temsirolimus must be noted. The information presented herein for this compound is therefore largely based on patent filings.
Mechanism of Action: Targeting the mTOR Pathway
All three compounds share a core mechanism of inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[8][9] Upon entering the cell, they bind to the FK506 binding protein-12 (FKBP-12).[1][4] This drug-protein complex then interacts with the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTORC1.[10]
The inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, primarily p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] This disruption leads to the suppression of protein synthesis and arrests the cell cycle in the G1 phase, thereby inhibiting cell proliferation and angiogenesis.[2][11]
Figure 1. Simplified mTORC1 signaling pathway and the inhibitory action of rapamycin analogs.
Chemical and Pharmacokinetic Properties
The structural modifications of everolimus and temsirolimus from the parent rapamycin molecule result in altered physicochemical and pharmacokinetic properties. This compound, with its tetrazole moiety, is also expected to have distinct characteristics.
| Property | Everolimus | Temsirolimus | This compound |
| Chemical Formula | C₅₃H₈₃NO₁₄[12] | C₅₆H₈₇NO₁₆[13] | C₅₂H₇₉N₅O₁₂ (from patent) |
| Molecular Weight | 958.2 g/mol [12] | 1030.3 g/mol [13] | 966.2 g/mol (calculated) |
| Prodrug | No[1] | Yes (to Sirolimus)[2] | Described as a proagent[6] |
| Administration | Oral[1] | Intravenous[2] | Not specified (likely oral or IV) |
| Metabolism | CYP3A4 substrate[1] | CYP3A4 substrate[4] | Not specified |
| Elimination Half-life | ~30 hours[1] | 17.3 hours (temsirolimus); 54.6 hours (sirolimus metabolite)[2] | Potentially shortened (per patent)[7] |
Comparative Efficacy: A Data-Driven Overview
Direct, head-to-head experimental data for this compound against everolimus and temsirolimus is not available in the public domain. The following tables summarize representative data for everolimus and temsirolimus from various in vitro and in vivo studies.
In Vitro mTOR Inhibition
The potency of mTOR inhibitors is often assessed by measuring their ability to inhibit the kinase activity of mTORC1. This can be evaluated through assays that measure the phosphorylation of downstream targets like S6K1.
| Assay | Everolimus | Temsirolimus |
| IC₅₀ for mTORC1 Kinase Activity | 0.63 nM[1] | Not specified |
In Vitro Cell Proliferation
The anti-proliferative effects of these compounds are a key measure of their potential therapeutic efficacy. These are typically determined using cell-based assays such as the MTT or BrdU incorporation assays.
| Cell Line | Assay | Everolimus (IC₅₀) | Temsirolimus (IC₅₀) |
| Prostate Cancer (LNCaP) | Proliferation Assay | Comparable to Temsirolimus[14] | Comparable to Rapamycin[14] |
| Prostate Cancer (PC3) | Proliferation Assay | Comparable to Temsirolimus[14] | Comparable to Rapamycin[14] |
| Breast Cancer (MCF-7) | MTT Assay | Not specified | Not specified |
| Renal Cell Carcinoma | Proliferation Assay | Not specified | Not specified |
Note: Specific IC₅₀ values can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Western Blotting for mTOR Pathway Activation
This technique is used to measure the phosphorylation status of key proteins in the mTOR pathway, providing a direct indication of inhibitor activity.
Figure 2. General workflow for Western blot analysis of mTOR pathway proteins.
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with varying concentrations of the mTOR inhibitor for a specified duration.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p-S6K1, S6K1, p-4E-BP1, 4E-BP1, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vitro mTOR Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and its inhibition by the compounds.
Protocol (ELISA-based):
-
Plate Coating: Coat a 96-well plate with a substrate for mTOR, such as a recombinant p70S6K fragment.
-
Kinase Reaction: Add purified active mTOR, ATP, and varying concentrations of the inhibitor to the wells.
-
Incubation: Incubate the plate to allow the phosphorylation reaction to occur.
-
Detection: Wash the wells and add a primary antibody specific for the phosphorylated substrate.
-
Secondary Antibody & Substrate: Add an HRP-conjugated secondary antibody, followed by a colorimetric substrate.
-
Measurement: Measure the absorbance to quantify the extent of substrate phosphorylation, which is inversely proportional to the inhibitor's activity.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the mTOR inhibitor for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the relative number of viable cells.
Conclusion
Everolimus and temsirolimus are well-characterized mTOR inhibitors with established clinical utility. Their distinct pharmacokinetic profiles influence their routes of administration and clinical applications. While this compound presents an interesting chemical modification with the potential for an altered pharmacokinetic profile, the current lack of publicly available, direct comparative data prevents a definitive assessment of its performance relative to everolimus and temsirolimus. Further preclinical and clinical studies are necessary to elucidate the therapeutic potential of this novel rapamycin analog. Researchers are encouraged to utilize the provided experimental frameworks for any future comparative analyses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Beyond natural targets: chemical synthesis reprograms the target specificity of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US6015815A - Tetrazole-containing rapamycin analogs with shortened half-lives - Google Patents [patents.google.com]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Recent advances in the chemistry, biosynthesis and pharmacology of rapamycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of First-Generation vs. Second-Generation mTOR Inhibitors: A Comparative Guide
A note on the requested compound: Publicly available research directly comparing the efficacy of 42-(2-Tetrazolyl)rapamycin with second-generation mTOR inhibitors is not available. Therefore, this guide provides a comprehensive comparison of the prototypical first-generation mTOR inhibitor, rapamycin (B549165) , against several well-characterized second-generation mTOR inhibitors. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals by highlighting the key differences in mechanism, potency, and therapeutic potential between these two classes of compounds.
Introduction: The Evolution of mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1. While they have shown clinical utility in certain cancers, their efficacy is often limited by an inability to fully inhibit mTORC1 and the activation of a pro-survival feedback loop through the PI3K/Akt pathway, which is regulated by mTORC2.
To overcome these limitations, second-generation mTOR inhibitors were developed. These are ATP-competitive inhibitors that target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2. This dual inhibition is designed to provide a more comprehensive blockade of mTOR signaling and circumvent the resistance mechanisms associated with first-generation inhibitors.
Mechanism of Action: A Tale of Two Inhibitory Strategies
The fundamental difference between first- and second-generation mTOR inhibitors lies in their mechanism of action.
-
First-Generation (Rapamycin): Rapamycin forms a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR within mTORC1, leading to allosteric inhibition of mTORC1 activity. This action is highly specific to mTORC1 and does not directly inhibit mTORC2.
-
Second-Generation (e.g., OSI-027, AZD2014, Sapanisertib, Torin-2): These inhibitors directly bind to the ATP-binding site within the kinase domain of mTOR. This competitive inhibition blocks the catalytic activity of both mTORC1 and mTORC2, leading to a more complete shutdown of mTOR signaling.
Below is a diagram illustrating the differential targeting of the mTOR pathway by first- and second-generation inhibitors.
Quantitative Comparison of Efficacy
Preclinical studies have consistently demonstrated the superior potency of second-generation mTOR inhibitors compared to rapamycin across various cancer cell lines and in vivo models.
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Generation | Cell Line | Cancer Type | IC50 | Citation |
| Rapamycin | First | Kelly | Neuroblastoma | 30 µM | [1] |
| Torin-2 | Second | Kelly | Neuroblastoma | 12 nM | [1] |
| Rapamycin | First | IMR-32 | Neuroblastoma | 40 µM | [1] |
| Torin-2 | Second | IMR-32 | Neuroblastoma | 30 nM | [1] |
| Rapamycin | First | SK-N-BE(2) | Neuroblastoma | 24.27 µM | [2] |
| Torin-2 | Second | SK-N-BE(2) | Neuroblastoma | 28.52 nM | [2] |
As shown in the table, the second-generation inhibitor Torin-2 exhibits significantly greater potency (nanomolar range) in inhibiting neuroblastoma cell viability compared to rapamycin (micromolar range).
In Vivo Antitumor Activity
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anticancer agents.
| Inhibitor | Generation | Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Citation |
| Rapamycin | First | COLO 205 | Colon Cancer | 20 mg/kg, i.p. | 79% | [3][4] |
| OSI-027 | Second | COLO 205 | Colon Cancer | 65 mg/kg, oral | 100% (with 37% regression) | [3][4] |
| Rapamycin | First | GEO | Colon Cancer | 20 mg/kg, i.p. | 75% | [3][4] |
| OSI-027 | Second | GEO | Colon Cancer | 65 mg/kg, oral | 95% | [3][4] |
These in vivo studies demonstrate the superior antitumor activity of the second-generation inhibitor OSI-027 compared to rapamycin in colon cancer xenograft models.[3][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the culture medium with fresh medium containing serial dilutions of the mTOR inhibitor (e.g., rapamycin or a second-generation inhibitor) or a vehicle control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the normalized values against the inhibitor concentration to calculate the IC50 value.
Western Blotting for mTOR Pathway Inhibition
This technique is used to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2, providing direct evidence of target engagement within the cell.
Protocol:
-
Cell Treatment and Lysis: Culture cancer cells to the desired confluency and treat them with various concentrations of the mTOR inhibitor for a specified time. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 targets (e.g., p-S6K1, p-4E-BP1) and mTORC2 targets (e.g., p-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
Conclusion
The development of second-generation mTOR inhibitors represents a significant advancement in the therapeutic targeting of the mTOR pathway. Their ability to inhibit both mTORC1 and mTORC2 provides a more complete and durable blockade of mTOR signaling compared to first-generation inhibitors like rapamycin. Preclinical data consistently demonstrate the superior potency and in vivo efficacy of second-generation inhibitors in various cancer models. However, it is important to note that the clinical translation of this enhanced preclinical activity has been met with mixed results, sometimes due to a less favorable toxicity profile.[5][6] Further research and clinical trials are ongoing to identify the patient populations most likely to benefit from these potent second-generation mTOR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medsci.org [medsci.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of First-Generation vs. Second-Generation mTOR Inhibitors: A Comparative Guide
A note on the requested compound: Publicly available research directly comparing the efficacy of 42-(2-Tetrazolyl)rapamycin with second-generation mTOR inhibitors is not available. Therefore, this guide provides a comprehensive comparison of the prototypical first-generation mTOR inhibitor, rapamycin , against several well-characterized second-generation mTOR inhibitors. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals by highlighting the key differences in mechanism, potency, and therapeutic potential between these two classes of compounds.
Introduction: The Evolution of mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). Dysregulation of the mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.
First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), are allosteric inhibitors that primarily target mTORC1. While they have shown clinical utility in certain cancers, their efficacy is often limited by an inability to fully inhibit mTORC1 and the activation of a pro-survival feedback loop through the PI3K/Akt pathway, which is regulated by mTORC2.
To overcome these limitations, second-generation mTOR inhibitors were developed. These are ATP-competitive inhibitors that target the kinase domain of mTOR, leading to the inhibition of both mTORC1 and mTORC2. This dual inhibition is designed to provide a more comprehensive blockade of mTOR signaling and circumvent the resistance mechanisms associated with first-generation inhibitors.
Mechanism of Action: A Tale of Two Inhibitory Strategies
The fundamental difference between first- and second-generation mTOR inhibitors lies in their mechanism of action.
-
First-Generation (Rapamycin): Rapamycin forms a complex with the intracellular protein FKBP12. This complex then binds to the FRB domain of mTOR within mTORC1, leading to allosteric inhibition of mTORC1 activity. This action is highly specific to mTORC1 and does not directly inhibit mTORC2.
-
Second-Generation (e.g., OSI-027, AZD2014, Sapanisertib, Torin-2): These inhibitors directly bind to the ATP-binding site within the kinase domain of mTOR. This competitive inhibition blocks the catalytic activity of both mTORC1 and mTORC2, leading to a more complete shutdown of mTOR signaling.
Below is a diagram illustrating the differential targeting of the mTOR pathway by first- and second-generation inhibitors.
Quantitative Comparison of Efficacy
Preclinical studies have consistently demonstrated the superior potency of second-generation mTOR inhibitors compared to rapamycin across various cancer cell lines and in vivo models.
In Vitro Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Generation | Cell Line | Cancer Type | IC50 | Citation |
| Rapamycin | First | Kelly | Neuroblastoma | 30 µM | [1] |
| Torin-2 | Second | Kelly | Neuroblastoma | 12 nM | [1] |
| Rapamycin | First | IMR-32 | Neuroblastoma | 40 µM | [1] |
| Torin-2 | Second | IMR-32 | Neuroblastoma | 30 nM | [1] |
| Rapamycin | First | SK-N-BE(2) | Neuroblastoma | 24.27 µM | [2] |
| Torin-2 | Second | SK-N-BE(2) | Neuroblastoma | 28.52 nM | [2] |
As shown in the table, the second-generation inhibitor Torin-2 exhibits significantly greater potency (nanomolar range) in inhibiting neuroblastoma cell viability compared to rapamycin (micromolar range).
In Vivo Antitumor Activity
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of anticancer agents.
| Inhibitor | Generation | Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Citation |
| Rapamycin | First | COLO 205 | Colon Cancer | 20 mg/kg, i.p. | 79% | [3][4] |
| OSI-027 | Second | COLO 205 | Colon Cancer | 65 mg/kg, oral | 100% (with 37% regression) | [3][4] |
| Rapamycin | First | GEO | Colon Cancer | 20 mg/kg, i.p. | 75% | [3][4] |
| OSI-027 | Second | GEO | Colon Cancer | 65 mg/kg, oral | 95% | [3][4] |
These in vivo studies demonstrate the superior antitumor activity of the second-generation inhibitor OSI-027 compared to rapamycin in colon cancer xenograft models.[3][4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the culture medium with fresh medium containing serial dilutions of the mTOR inhibitor (e.g., rapamycin or a second-generation inhibitor) or a vehicle control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the normalized values against the inhibitor concentration to calculate the IC50 value.
Western Blotting for mTOR Pathway Inhibition
This technique is used to assess the phosphorylation status of key downstream targets of mTORC1 and mTORC2, providing direct evidence of target engagement within the cell.
Protocol:
-
Cell Treatment and Lysis: Culture cancer cells to the desired confluency and treat them with various concentrations of the mTOR inhibitor for a specified time. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTORC1 targets (e.g., p-S6K1, p-4E-BP1) and mTORC2 targets (e.g., p-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
Conclusion
The development of second-generation mTOR inhibitors represents a significant advancement in the therapeutic targeting of the mTOR pathway. Their ability to inhibit both mTORC1 and mTORC2 provides a more complete and durable blockade of mTOR signaling compared to first-generation inhibitors like rapamycin. Preclinical data consistently demonstrate the superior potency and in vivo efficacy of second-generation inhibitors in various cancer models. However, it is important to note that the clinical translation of this enhanced preclinical activity has been met with mixed results, sometimes due to a less favorable toxicity profile.[5][6] Further research and clinical trials are ongoing to identify the patient populations most likely to benefit from these potent second-generation mTOR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. medsci.org [medsci.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Randomized Phase II Trial of Sapanisertib ± TAK-117 vs. Everolimus in Patients With Advanced Renal Cell Carcinoma After VEGF-Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating mTORC1 Target Engagement of 42-(2-Tetrazolyl)rapamycin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the target engagement of 42-(2-Tetrazolyl)rapamycin, a rapamycin (B549165) analog, with the mTORC1 complex. Due to the limited publicly available data specifically for this compound, this guide utilizes data from well-characterized rapamycin analogs, such as everolimus (B549166) and temsirolimus (B1684623), as representative examples to illustrate the experimental methodologies and expected outcomes.
Rapamycin and its analogs, often referred to as "rapalogs," are allosteric inhibitors of mTORC1. They achieve this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling. Validating the engagement of a novel rapalog like this compound with its target, mTORC1, is a critical step in its preclinical development. This involves a series of in vitro and in vivo experiments designed to demonstrate its mechanism of action and compare its potency and efficacy against other established mTORC1 inhibitors.
Comparative Analysis of mTORC1 Inhibitors
The landscape of mTOR inhibitors includes first-generation compounds like rapamycin and its analogs (rapalogs), and second-generation ATP-competitive mTOR kinase inhibitors (TORKinibs)[1]. While rapalogs allosterically inhibit mTORC1, TORKinibs directly target the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2 complexes[1][2]. This guide focuses on the validation of a rapalog, this compound, in comparison to other rapalogs.
Quantitative Performance Data
The following tables summarize typical quantitative data obtained from various assays used to assess mTORC1 target engagement. The data presented here for everolimus and temsirolimus serves as a benchmark for what would be expected when evaluating this compound.
| Compound | Assay Type | Cell Line/System | IC50 / EC50 (nM) | Key Findings |
| Everolimus (RAD001) | Western Blot (p-S6K1 T389) | NSCLC PDXs | Not Applicable (In vivo) | High efficacy in vivo[3] |
| Cell Proliferation | Renal Cell Carcinoma | ~5 nM | Potent inhibition of cell growth[4] | |
| Clonogenic Assay | Oral Cancer Cells | 10-20 µM (as Rapamycin) | Dose-dependent inhibition of colony formation | |
| Temsirolimus (CCI-779) | Western Blot (p-S6K1) | Prostate Cancer Cells | ~10 nM | Similar potency to rapamycin[5] |
| Cell Proliferation | Prostate Cancer Cells | ~10 nM | Superimposable anti-proliferative effects with rapamycin[5] | |
| Rapamycin | AlphaScreen (p-p70 S6 Kinase T389) | MCF-7 | ~0.1 nM | Potent inhibition of insulin-induced p70 S6 kinase phosphorylation[1] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the specific cell line and assay conditions.
Key Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount for validating mTORC1 target engagement. Below are detailed protocols for essential assays.
Western Blotting for Downstream mTORC1 Substrates
Objective: To measure the phosphorylation status of key downstream effectors of mTORC1, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), as a direct readout of mTORC1 activity.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC3, or relevant cancer cell lines) and allow them to adhere overnight. Starve the cells of serum for 2-4 hours to reduce basal mTORC1 activity. Treat cells with varying concentrations of this compound, a reference compound (e.g., everolimus), and a vehicle control for 1-2 hours. Stimulate mTORC1 activity with a growth factor like insulin (B600854) (100 nM) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. A housekeeping protein like β-actin or GAPDH should be used as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of the compound on the kinase activity of purified mTORC1.
Methodology:
-
mTORC1 Immunoprecipitation: Lyse cells and immunoprecipitate mTORC1 using an antibody against Raptor, a specific component of the mTORC1 complex[6].
-
Kinase Reaction: Perform the kinase assay in a buffer containing the immunoprecipitated mTORC1, a recombinant substrate (e.g., 4E-BP1), and ATP. Include varying concentrations of this compound or a control inhibitor.
-
Detection: The phosphorylation of the substrate can be measured using various methods, such as a radioactive assay with [γ-³²P]ATP or a non-radioactive method like an ELISA-based assay with a phospho-specific antibody.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target engagement in a cellular context by measuring the thermal stabilization of mTOR upon compound binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction and Analysis: Lyse the cells (if heated intact) and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble mTOR in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Compound binding will increase the thermal stability of mTOR, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental procedures involved in validating mTORC1 target engagement.
Caption: The mTORC1 signaling pathway and the inhibitory action of rapamycin analogs.
Caption: A typical experimental workflow for Western blot analysis.
By following these experimental protocols and comparing the results to established mTORC1 inhibitors, researchers can effectively validate the target engagement of this compound and characterize its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Comparative study of rapamycin and temsirolimus demonstrates superimposable anti-tumour potency on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validating mTORC1 Target Engagement of 42-(2-Tetrazolyl)rapamycin: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the target engagement of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog, with the mTORC1 complex. Due to the limited publicly available data specifically for this compound, this guide utilizes data from well-characterized rapamycin analogs, such as everolimus and temsirolimus, as representative examples to illustrate the experimental methodologies and expected outcomes.
Rapamycin and its analogs, often referred to as "rapalogs," are allosteric inhibitors of mTORC1. They achieve this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling. Validating the engagement of a novel rapalog like this compound with its target, mTORC1, is a critical step in its preclinical development. This involves a series of in vitro and in vivo experiments designed to demonstrate its mechanism of action and compare its potency and efficacy against other established mTORC1 inhibitors.
Comparative Analysis of mTORC1 Inhibitors
The landscape of mTOR inhibitors includes first-generation compounds like rapamycin and its analogs (rapalogs), and second-generation ATP-competitive mTOR kinase inhibitors (TORKinibs)[1]. While rapalogs allosterically inhibit mTORC1, TORKinibs directly target the kinase domain of mTOR, inhibiting both mTORC1 and mTORC2 complexes[1][2]. This guide focuses on the validation of a rapalog, this compound, in comparison to other rapalogs.
Quantitative Performance Data
The following tables summarize typical quantitative data obtained from various assays used to assess mTORC1 target engagement. The data presented here for everolimus and temsirolimus serves as a benchmark for what would be expected when evaluating this compound.
| Compound | Assay Type | Cell Line/System | IC50 / EC50 (nM) | Key Findings |
| Everolimus (RAD001) | Western Blot (p-S6K1 T389) | NSCLC PDXs | Not Applicable (In vivo) | High efficacy in vivo[3] |
| Cell Proliferation | Renal Cell Carcinoma | ~5 nM | Potent inhibition of cell growth[4] | |
| Clonogenic Assay | Oral Cancer Cells | 10-20 µM (as Rapamycin) | Dose-dependent inhibition of colony formation | |
| Temsirolimus (CCI-779) | Western Blot (p-S6K1) | Prostate Cancer Cells | ~10 nM | Similar potency to rapamycin[5] |
| Cell Proliferation | Prostate Cancer Cells | ~10 nM | Superimposable anti-proliferative effects with rapamycin[5] | |
| Rapamycin | AlphaScreen (p-p70 S6 Kinase T389) | MCF-7 | ~0.1 nM | Potent inhibition of insulin-induced p70 S6 kinase phosphorylation[1] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are highly dependent on the specific cell line and assay conditions.
Key Experimental Protocols for Target Validation
Accurate and reproducible experimental design is paramount for validating mTORC1 target engagement. Below are detailed protocols for essential assays.
Western Blotting for Downstream mTORC1 Substrates
Objective: To measure the phosphorylation status of key downstream effectors of mTORC1, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), as a direct readout of mTORC1 activity.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC3, or relevant cancer cell lines) and allow them to adhere overnight. Starve the cells of serum for 2-4 hours to reduce basal mTORC1 activity. Treat cells with varying concentrations of this compound, a reference compound (e.g., everolimus), and a vehicle control for 1-2 hours. Stimulate mTORC1 activity with a growth factor like insulin (100 nM) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. A housekeeping protein like β-actin or GAPDH should be used as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of the compound on the kinase activity of purified mTORC1.
Methodology:
-
mTORC1 Immunoprecipitation: Lyse cells and immunoprecipitate mTORC1 using an antibody against Raptor, a specific component of the mTORC1 complex[6].
-
Kinase Reaction: Perform the kinase assay in a buffer containing the immunoprecipitated mTORC1, a recombinant substrate (e.g., 4E-BP1), and ATP. Include varying concentrations of this compound or a control inhibitor.
-
Detection: The phosphorylation of the substrate can be measured using various methods, such as a radioactive assay with [γ-³²P]ATP or a non-radioactive method like an ELISA-based assay with a phospho-specific antibody.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target engagement in a cellular context by measuring the thermal stabilization of mTOR upon compound binding.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction and Analysis: Lyse the cells (if heated intact) and separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble mTOR in the supernatant by Western blotting or other protein detection methods.
-
Data Analysis: Compound binding will increase the thermal stability of mTOR, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex signaling pathways and experimental procedures involved in validating mTORC1 target engagement.
Caption: The mTORC1 signaling pathway and the inhibitory action of rapamycin analogs.
Caption: A typical experimental workflow for Western blot analysis.
By following these experimental protocols and comparing the results to established mTORC1 inhibitors, researchers can effectively validate the target engagement of this compound and characterize its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Comparative study of rapamycin and temsirolimus demonstrates superimposable anti-tumour potency on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Rapalogs in Preclinical Cancer Models: An In-Depth Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of rapalogs—a class of drugs that inhibit the mTOR signaling pathway—supported by experimental data. We delve into their efficacy in both in vitro and in vivo cancer models, detail the experimental protocols used for their evaluation, and visualize the complex biological pathways and workflows involved.
Rapalogs, which include sirolimus (rapamycin) and its analogs everolimus, temsirolimus (B1684623), and ridaforolimus (B1684004), are pivotal tools in cancer research. They function as allosteric inhibitors of the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism.[1] While their clinical success has been notable in specific cancers, their efficacy can be limited by feedback mechanisms, such as the activation of the PI3K/Akt survival pathway.[1] This has spurred the development of second-generation mTOR inhibitors that target the kinase domain of both mTORC1 and mTORC2.[1] This guide focuses on the comparative preclinical data of the first-generation rapalogs to aid researchers in selecting appropriate compounds for their studies.
The mTOR Signaling Pathway and Rapalog Action
The PI3K/AKT/mTOR pathway is a critical cascade that governs cell fate. Rapalogs exert their effect by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits the mTORC1 complex, preventing the phosphorylation of its downstream targets, S6K1 and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[1][2]
Comparative Efficacy of Rapalogs in Vitro
The antiproliferative activity of rapalogs is commonly assessed by determining their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various cancer cell lines. This data provides a quantitative measure of a drug's potency.
| Drug | Cell Line | Cancer Type | IC50 / EC50 (nmol/L) | Reference |
| Rapamycin (B549165) | LNCaP | Prostate Cancer | ~10 | [3] |
| PC-3 | Prostate Cancer | ~10 | [3] | |
| Temsirolimus | LNCaP | Prostate Cancer | Similar to Rapamycin | [1][4] |
| PC-3 | Prostate Cancer | Similar to Rapamycin | [1][4] | |
| Ridaforolimus | HT-1080 | Fibrosarcoma | 0.2 (IC50 for p-S6) | [5] |
| SK-LMS-1 | Leiomyosarcoma | 0.1-1.0 (EC50) | [6] | |
| A-498 | Kidney Carcinoma | 0.1-1.0 (EC50) | [6] | |
| HEC-1-A | Endometrial Adenocarcinoma | 0.1-1.0 (EC50) | [6] | |
| AN3-CA | Endometrial Adenocarcinoma | 0.1-1.0 (EC50) | [6] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
A comparative study on prostate cancer cell lines demonstrated that rapamycin and temsirolimus exhibit similar anti-proliferative effects in vitro.[1][4] Another study focusing on ridaforolimus showed potent, low nanomolar antiproliferative activity across a panel of sarcoma and endometrial cancer cell lines.[6]
Comparative Efficacy of Rapalogs in Vivo
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, providing valuable insights into a drug's antitumor activity in a living system.
| Drug | Tumor Model | Cancer Type | Dosing | Outcome | Reference |
| Rapamycin | PC-3 Xenograft | Prostate Cancer | Not specified | Similar to Temsirolimus | [1][4] |
| Temsirolimus | PC-3 Xenograft | Prostate Cancer | Not specified | Similar to Rapamycin | [1][4] |
| Ridaforolimus | SK-LMS-1 Xenograft | Leiomyosarcoma | 1 & 3 mg/kg | Significant tumor growth inhibition | [6] |
| AN3-CA Xenograft | Endometrial Adenocarcinoma | 0.3 - 3 mg/kg | Dose-dependent tumor growth inhibition | [6] |
Studies in prostate cancer xenografts suggest that rapamycin and temsirolimus have superimposable antitumor potency.[1][4] In sarcoma and endometrial cancer models, ridaforolimus has demonstrated significant, dose-dependent tumor growth inhibition.[6]
Key Experimental Protocols
Accurate and reproducible data are the foundation of preclinical research. Below are detailed methodologies for key experiments used to evaluate rapalogs.
Typical In Vitro Drug Screening Workflow
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium and incubate overnight.
-
Drug Treatment: Treat cells with various concentrations of the rapalog and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate at 37°C for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for mTOR Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to confirm the mechanism of action of rapalogs by observing the phosphorylation status of mTORC1 downstream targets.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-S6K1, total S6K1, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines the general steps for establishing and evaluating drug efficacy in a subcutaneous xenograft model.
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution, such as a mixture of media and Matrigel.
-
Animal Implantation: Subcutaneously inject the cell suspension (e.g., 1x10^6 to 1x10^7 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the rapalog and vehicle control according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry) to assess target inhibition.
Conclusion
The preclinical data available for rapalogs demonstrates their potent antiproliferative effects across a range of cancer models. While direct comparative studies are not always available, the existing evidence suggests that sirolimus and temsirolimus have similar efficacy in prostate cancer models, and ridaforolimus shows strong activity in sarcoma and endometrial cancer. The choice of a specific rapalog for a preclinical study will depend on the cancer type, the specific research question, and other experimental factors. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers designing and conducting their own comparative analyses of these important anticancer agents.
References
- 1. Comparative study of rapamycin and temsirolimus demonstrates superimposable anti-tumour potency on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. research.regionh.dk [research.regionh.dk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Rapalogs in Preclinical Cancer Models: An In-Depth Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of rapalogs—a class of drugs that inhibit the mTOR signaling pathway—supported by experimental data. We delve into their efficacy in both in vitro and in vivo cancer models, detail the experimental protocols used for their evaluation, and visualize the complex biological pathways and workflows involved.
Rapalogs, which include sirolimus (rapamycin) and its analogs everolimus, temsirolimus, and ridaforolimus, are pivotal tools in cancer research. They function as allosteric inhibitors of the mTORC1 complex, a central regulator of cell growth, proliferation, and metabolism.[1] While their clinical success has been notable in specific cancers, their efficacy can be limited by feedback mechanisms, such as the activation of the PI3K/Akt survival pathway.[1] This has spurred the development of second-generation mTOR inhibitors that target the kinase domain of both mTORC1 and mTORC2.[1] This guide focuses on the comparative preclinical data of the first-generation rapalogs to aid researchers in selecting appropriate compounds for their studies.
The mTOR Signaling Pathway and Rapalog Action
The PI3K/AKT/mTOR pathway is a critical cascade that governs cell fate. Rapalogs exert their effect by forming a complex with the intracellular protein FKBP12. This complex then binds to and inhibits the mTORC1 complex, preventing the phosphorylation of its downstream targets, S6K1 and 4E-BP1, which are crucial for protein synthesis and cell cycle progression.[1][2]
Comparative Efficacy of Rapalogs in Vitro
The antiproliferative activity of rapalogs is commonly assessed by determining their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various cancer cell lines. This data provides a quantitative measure of a drug's potency.
| Drug | Cell Line | Cancer Type | IC50 / EC50 (nmol/L) | Reference |
| Rapamycin | LNCaP | Prostate Cancer | ~10 | [3] |
| PC-3 | Prostate Cancer | ~10 | [3] | |
| Temsirolimus | LNCaP | Prostate Cancer | Similar to Rapamycin | [1][4] |
| PC-3 | Prostate Cancer | Similar to Rapamycin | [1][4] | |
| Ridaforolimus | HT-1080 | Fibrosarcoma | 0.2 (IC50 for p-S6) | [5] |
| SK-LMS-1 | Leiomyosarcoma | 0.1-1.0 (EC50) | [6] | |
| A-498 | Kidney Carcinoma | 0.1-1.0 (EC50) | [6] | |
| HEC-1-A | Endometrial Adenocarcinoma | 0.1-1.0 (EC50) | [6] | |
| AN3-CA | Endometrial Adenocarcinoma | 0.1-1.0 (EC50) | [6] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions.
A comparative study on prostate cancer cell lines demonstrated that rapamycin and temsirolimus exhibit similar anti-proliferative effects in vitro.[1][4] Another study focusing on ridaforolimus showed potent, low nanomolar antiproliferative activity across a panel of sarcoma and endometrial cancer cell lines.[6]
Comparative Efficacy of Rapalogs in Vivo
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, providing valuable insights into a drug's antitumor activity in a living system.
| Drug | Tumor Model | Cancer Type | Dosing | Outcome | Reference |
| Rapamycin | PC-3 Xenograft | Prostate Cancer | Not specified | Similar to Temsirolimus | [1][4] |
| Temsirolimus | PC-3 Xenograft | Prostate Cancer | Not specified | Similar to Rapamycin | [1][4] |
| Ridaforolimus | SK-LMS-1 Xenograft | Leiomyosarcoma | 1 & 3 mg/kg | Significant tumor growth inhibition | [6] |
| AN3-CA Xenograft | Endometrial Adenocarcinoma | 0.3 - 3 mg/kg | Dose-dependent tumor growth inhibition | [6] |
Studies in prostate cancer xenografts suggest that rapamycin and temsirolimus have superimposable antitumor potency.[1][4] In sarcoma and endometrial cancer models, ridaforolimus has demonstrated significant, dose-dependent tumor growth inhibition.[6]
Key Experimental Protocols
Accurate and reproducible data are the foundation of preclinical research. Below are detailed methodologies for key experiments used to evaluate rapalogs.
Typical In Vitro Drug Screening Workflow
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium and incubate overnight.
-
Drug Treatment: Treat cells with various concentrations of the rapalog and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate at 37°C for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for mTOR Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to confirm the mechanism of action of rapalogs by observing the phosphorylation status of mTORC1 downstream targets.
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-S6K1, total S6K1, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol outlines the general steps for establishing and evaluating drug efficacy in a subcutaneous xenograft model.
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution, such as a mixture of media and Matrigel.
-
Animal Implantation: Subcutaneously inject the cell suspension (e.g., 1x10^6 to 1x10^7 cells) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the rapalog and vehicle control according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry) to assess target inhibition.
Conclusion
The preclinical data available for rapalogs demonstrates their potent antiproliferative effects across a range of cancer models. While direct comparative studies are not always available, the existing evidence suggests that sirolimus and temsirolimus have similar efficacy in prostate cancer models, and ridaforolimus shows strong activity in sarcoma and endometrial cancer. The choice of a specific rapalog for a preclinical study will depend on the cancer type, the specific research question, and other experimental factors. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers designing and conducting their own comparative analyses of these important anticancer agents.
References
- 1. Comparative study of rapamycin and temsirolimus demonstrates superimposable anti-tumour potency on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e-century.us [e-century.us]
- 4. research.regionh.dk [research.regionh.dk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Specificity of 42-(2-Tetrazolyl)rapamycin for mTORC1 over mTORC2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 42-(2-Tetrazolyl)rapamycin (temsirolimus, CCI-779) and its profound specificity for the mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) over mTOR Complex 2 (mTORC2). The information presented herein is supported by experimental data from peer-reviewed literature to assist in research and drug development endeavors.
Introduction to mTOR and Temsirolimus (B1684623)
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2]
-
mTORC1 is acutely sensitive to rapamycin and its analogs (rapalogs). It controls protein synthesis and cell growth by phosphorylating key substrates like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[3]
-
mTORC2 is generally considered insensitive to acute rapamycin treatment and is involved in regulating cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt at serine 473 (S473).[3]
This compound, known as temsirolimus, is a second-generation rapalog designed for improved solubility and stability.[] Like its parent compound, its primary mechanism of action is the highly specific allosteric inhibition of mTORC1.[5][6]
Mechanism of Specificity
The remarkable specificity of temsirolimus for mTORC1 is not due to direct binding to the mTOR kinase domain at therapeutic concentrations. Instead, it operates via an allosteric mechanism:
-
Complex Formation: Temsirolimus first binds to the intracellular immunophilin FKBP12 (FK506-Binding Protein 12).[5][7]
-
Allosteric Inhibition: The resulting temsirolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein, but only when mTOR is part of the mTORC1 complex.[] This binding event does not block the ATP-binding site but rather alters the conformation of mTORC1, preventing it from accessing its substrates.[]
-
mTORC2 Resistance: In the mTORC2 complex, the FRB domain is thought to be sterically hindered or otherwise inaccessible to the drug-FKBP12 complex, rendering mTORC2 acutely resistant to inhibition by temsirolimus.[3][6]
Comparative Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory activity of temsirolimus against mTORC1 and mTORC2. The data highlights the significant difference in potency, which forms the basis of the drug's specificity.
| Inhibitor | Target | Mechanism | IC50 Value | Citation(s) |
| Temsirolimus (CCI-779) | mTORC1 | Allosteric (FKBP12-dependent) | Low nM range (e.g., ~0.31-5.1 ng/mL for downstream effects) | [8] |
| Temsirolimus (CCI-779) | mTORC2 | Allosteric (FKBP12-dependent) | Not consistently inhibited at therapeutic concentrations | [6] |
| Temsirolimus (CCI-779) | mTOR Kinase Domain | Direct ATP-Competition (FKBP12-independent) | ~1.76 µM | [7][9] |
Note: The low nanomolar efficacy against mTORC1 is based on its well-established mechanism as a rapalog, which acts on downstream effectors in this range.[3][8] In contrast, direct inhibition of the mTOR kinase domain, which does not differentiate between mTORC1 and mTORC2, occurs only at much higher, micromolar concentrations and is independent of FKBP12.[7][9]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the mTOR signaling pathway, indicating the distinct roles of mTORC1 and mTORC2 and the specific point of inhibition by the Temsirolimus-FKBP12 complex.
Experimental Protocols: In Vitro mTOR Kinase Inhibition Assay
To determine the specific inhibitory activity of a compound like temsirolimus on mTORC1 versus mTORC2, a detailed in vitro kinase assay is performed. The following protocol is a synthesized methodology based on established research practices.
Objective: To measure the concentration-dependent inhibition of mTORC1 and mTORC2 kinase activity by temsirolimus in separate biochemical assays.
1. Preparation of mTORC1 and mTORC2 Complexes:
-
Cell Culture: Grow HEK293T cells (or other suitable cell lines) to ~80% confluency in 15-cm plates.
-
Lysis: Lyse the cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 2 mM EDTA, 0.3% CHAPS, supplemented with protease and phosphatase inhibitors). CHAPS is crucial for maintaining the integrity of the mTOR complexes.
-
Immunoprecipitation (IP):
-
For mTORC1: Incubate the cell lysate with an anti-Raptor antibody conjugated to sepharose beads.
-
For mTORC2: In a separate reaction, incubate the cell lysate with an anti-Rictor antibody conjugated to sepharose beads.
-
-
Washing: Wash the immunoprecipitated beads multiple times with wash buffer to remove non-specific binders. The final wash should be with the respective kinase assay buffer to equilibrate the complexes.
2. In Vitro Kinase Reaction:
-
Reaction Setup: Prepare reaction tubes containing the immunoprecipitated mTORC1 or mTORC2 beads.
-
Inhibitor Addition: Add varying concentrations of temsirolimus (typically from low nM to high µM) or vehicle control (DMSO) to the reaction tubes. Include recombinant FKBP12 protein in all tubes, as it is required for the allosteric inhibition mechanism. Pre-incubate for 15-20 minutes on ice.
-
Substrate Addition:
-
For mTORC1: Add a purified, recombinant substrate such as GST-tagged 4E-BP1 or inactive S6K1.
-
For mTORC2: Add a purified, recombinant substrate such as full-length, inactive Akt1.
-
-
Initiation of Reaction: Start the kinase reaction by adding a kinase assay buffer containing ATP (e.g., 250-500 µM) and MgCl2.
-
Incubation: Incubate the reactions at 30°C (for mTORC1) or 37°C (for mTORC2) for 30 minutes with gentle agitation.
-
Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
3. Detection and Analysis:
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Probing:
-
For mTORC1 activity: Probe the membrane with a phospho-specific antibody against the known phosphorylation site on the substrate (e.g., anti-phospho-4E-BP1 at Thr37/46 or anti-phospho-S6K1 at Thr389).
-
For mTORC2 activity: Probe the membrane with an anti-phospho-Akt (Ser473) antibody.
-
-
Data Quantification: Quantify the band intensity of the phosphorylated substrate using densitometry. Normalize this signal to the total amount of mTOR complex in the IP (probed with anti-Raptor or anti-Rictor antibodies).
-
IC50 Calculation: Plot the percentage of inhibition against the log concentration of temsirolimus. Use a non-linear regression analysis to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
The experimental evidence robustly demonstrates that this compound (temsirolimus) is a highly specific inhibitor of mTORC1. Its potent, FKBP12-dependent allosteric mechanism of action is effective against mTORC1 in the low nanomolar range. In contrast, mTORC2 remains largely unaffected by temsirolimus at therapeutic concentrations, with direct inhibition of the mTOR kinase domain only occurring at concentrations several orders of magnitude higher. This profound specificity is a critical attribute for researchers studying the distinct biological roles of the two mTOR complexes and for the clinical application of temsirolimus.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A new pharmacologic action of CCI-779 involves FKBP12-independent inhibition of mTOR kinase activity and profound repression of global protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of 42-(2-Tetrazolyl)rapamycin for mTORC1 over mTORC2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 42-(2-Tetrazolyl)rapamycin (temsirolimus, CCI-779) and its profound specificity for the mechanistic Target of Rapamycin Complex 1 (mTORC1) over mTOR Complex 2 (mTORC2). The information presented herein is supported by experimental data from peer-reviewed literature to assist in research and drug development endeavors.
Introduction to mTOR and Temsirolimus
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2]
-
mTORC1 is acutely sensitive to rapamycin and its analogs (rapalogs). It controls protein synthesis and cell growth by phosphorylating key substrates like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[3]
-
mTORC2 is generally considered insensitive to acute rapamycin treatment and is involved in regulating cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of Akt at serine 473 (S473).[3]
This compound, known as temsirolimus, is a second-generation rapalog designed for improved solubility and stability.[] Like its parent compound, its primary mechanism of action is the highly specific allosteric inhibition of mTORC1.[5][6]
Mechanism of Specificity
The remarkable specificity of temsirolimus for mTORC1 is not due to direct binding to the mTOR kinase domain at therapeutic concentrations. Instead, it operates via an allosteric mechanism:
-
Complex Formation: Temsirolimus first binds to the intracellular immunophilin FKBP12 (FK506-Binding Protein 12).[5][7]
-
Allosteric Inhibition: The resulting temsirolimus-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain on the mTOR protein, but only when mTOR is part of the mTORC1 complex.[] This binding event does not block the ATP-binding site but rather alters the conformation of mTORC1, preventing it from accessing its substrates.[]
-
mTORC2 Resistance: In the mTORC2 complex, the FRB domain is thought to be sterically hindered or otherwise inaccessible to the drug-FKBP12 complex, rendering mTORC2 acutely resistant to inhibition by temsirolimus.[3][6]
Comparative Inhibitory Activity
The following table summarizes the quantitative data on the inhibitory activity of temsirolimus against mTORC1 and mTORC2. The data highlights the significant difference in potency, which forms the basis of the drug's specificity.
| Inhibitor | Target | Mechanism | IC50 Value | Citation(s) |
| Temsirolimus (CCI-779) | mTORC1 | Allosteric (FKBP12-dependent) | Low nM range (e.g., ~0.31-5.1 ng/mL for downstream effects) | [8] |
| Temsirolimus (CCI-779) | mTORC2 | Allosteric (FKBP12-dependent) | Not consistently inhibited at therapeutic concentrations | [6] |
| Temsirolimus (CCI-779) | mTOR Kinase Domain | Direct ATP-Competition (FKBP12-independent) | ~1.76 µM | [7][9] |
Note: The low nanomolar efficacy against mTORC1 is based on its well-established mechanism as a rapalog, which acts on downstream effectors in this range.[3][8] In contrast, direct inhibition of the mTOR kinase domain, which does not differentiate between mTORC1 and mTORC2, occurs only at much higher, micromolar concentrations and is independent of FKBP12.[7][9]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the mTOR signaling pathway, indicating the distinct roles of mTORC1 and mTORC2 and the specific point of inhibition by the Temsirolimus-FKBP12 complex.
Experimental Protocols: In Vitro mTOR Kinase Inhibition Assay
To determine the specific inhibitory activity of a compound like temsirolimus on mTORC1 versus mTORC2, a detailed in vitro kinase assay is performed. The following protocol is a synthesized methodology based on established research practices.
Objective: To measure the concentration-dependent inhibition of mTORC1 and mTORC2 kinase activity by temsirolimus in separate biochemical assays.
1. Preparation of mTORC1 and mTORC2 Complexes:
-
Cell Culture: Grow HEK293T cells (or other suitable cell lines) to ~80% confluency in 15-cm plates.
-
Lysis: Lyse the cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 2 mM EDTA, 0.3% CHAPS, supplemented with protease and phosphatase inhibitors). CHAPS is crucial for maintaining the integrity of the mTOR complexes.
-
Immunoprecipitation (IP):
-
For mTORC1: Incubate the cell lysate with an anti-Raptor antibody conjugated to sepharose beads.
-
For mTORC2: In a separate reaction, incubate the cell lysate with an anti-Rictor antibody conjugated to sepharose beads.
-
-
Washing: Wash the immunoprecipitated beads multiple times with wash buffer to remove non-specific binders. The final wash should be with the respective kinase assay buffer to equilibrate the complexes.
2. In Vitro Kinase Reaction:
-
Reaction Setup: Prepare reaction tubes containing the immunoprecipitated mTORC1 or mTORC2 beads.
-
Inhibitor Addition: Add varying concentrations of temsirolimus (typically from low nM to high µM) or vehicle control (DMSO) to the reaction tubes. Include recombinant FKBP12 protein in all tubes, as it is required for the allosteric inhibition mechanism. Pre-incubate for 15-20 minutes on ice.
-
Substrate Addition:
-
For mTORC1: Add a purified, recombinant substrate such as GST-tagged 4E-BP1 or inactive S6K1.
-
For mTORC2: Add a purified, recombinant substrate such as full-length, inactive Akt1.
-
-
Initiation of Reaction: Start the kinase reaction by adding a kinase assay buffer containing ATP (e.g., 250-500 µM) and MgCl2.
-
Incubation: Incubate the reactions at 30°C (for mTORC1) or 37°C (for mTORC2) for 30 minutes with gentle agitation.
-
Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling the samples for 5 minutes.
3. Detection and Analysis:
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Probing:
-
For mTORC1 activity: Probe the membrane with a phospho-specific antibody against the known phosphorylation site on the substrate (e.g., anti-phospho-4E-BP1 at Thr37/46 or anti-phospho-S6K1 at Thr389).
-
For mTORC2 activity: Probe the membrane with an anti-phospho-Akt (Ser473) antibody.
-
-
Data Quantification: Quantify the band intensity of the phosphorylated substrate using densitometry. Normalize this signal to the total amount of mTOR complex in the IP (probed with anti-Raptor or anti-Rictor antibodies).
-
IC50 Calculation: Plot the percentage of inhibition against the log concentration of temsirolimus. Use a non-linear regression analysis to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
The experimental evidence robustly demonstrates that this compound (temsirolimus) is a highly specific inhibitor of mTORC1. Its potent, FKBP12-dependent allosteric mechanism of action is effective against mTORC1 in the low nanomolar range. In contrast, mTORC2 remains largely unaffected by temsirolimus at therapeutic concentrations, with direct inhibition of the mTOR kinase domain only occurring at concentrations several orders of magnitude higher. This profound specificity is a critical attribute for researchers studying the distinct biological roles of the two mTOR complexes and for the clinical application of temsirolimus.
References
- 1. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 2. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Ku0063794, a Dual mTORC1 and mTORC2 Inhibitor, and Temsirolimus in Preclinical Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A new pharmacologic action of CCI-779 involves FKBP12-independent inhibition of mTOR kinase activity and profound repression of global protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 42-(2-Tetrazolyl)rapamycin vs. Torin1 in mTOR Inhibition
This guide provides a detailed, data-driven comparison of two prominent mTOR inhibitors: 42-(2-Tetrazolyl)rapamycin, a semi-synthetic rapalog, and Torin1, a second-generation ATP-competitive mTOR kinase inhibitor. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in selecting the appropriate tool compound for mTOR-related research.
Introduction to mTOR and its Inhibitors
The mechanistic target of rapamycin (B549165) (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from nutrients, growth factors, and cellular energy status. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
The first generation of mTOR inhibitors, known as rapalogs (e.g., rapamycin and its analogs), allosterically inhibit mTORC1. While clinically useful, their incomplete inhibition of mTORC1 and lack of direct activity against mTORC2 have prompted the development of second-generation mTOR kinase inhibitors (TORKis). These ATP-competitive inhibitors, including Torin1, target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.
This guide focuses on a comparative analysis of this compound, a specific rapalog, and Torin1, a potent TORKi.
Mechanism of Action
The fundamental difference between these two compounds lies in their mechanism of inhibiting mTOR activity.
-
This compound: As a rapamycin analog, it first binds to the intracellular receptor FKBP12. This drug-protein complex then allosterically binds to the FRB domain of mTOR within the mTORC1 complex. This action does not inhibit the kinase activity of mTOR directly but rather destabilizes the mTORC1 complex and prevents it from phosphorylating some of its key downstream substrates, such as S6K1. It is largely inactive against mTORC2.
-
Torin1: This compound is an ATP-competitive inhibitor. It directly binds to the ATP-binding pocket in the kinase domain of mTOR. By occupying this site, it prevents ATP from binding and thus blocks the catalytic activity of mTOR. Because both mTORC1 and mTORC2 rely on the same catalytic subunit, Torin1 effectively inhibits the activity of both complexes.
Head-to-Head Comparison: 42-(2-Tetrazolyl)rapamycin vs. Torin1 in mTOR Inhibition
This guide provides a detailed, data-driven comparison of two prominent mTOR inhibitors: 42-(2-Tetrazolyl)rapamycin, a semi-synthetic rapalog, and Torin1, a second-generation ATP-competitive mTOR kinase inhibitor. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in selecting the appropriate tool compound for mTOR-related research.
Introduction to mTOR and its Inhibitors
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. It integrates signals from nutrients, growth factors, and cellular energy status. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).
The first generation of mTOR inhibitors, known as rapalogs (e.g., rapamycin and its analogs), allosterically inhibit mTORC1. While clinically useful, their incomplete inhibition of mTORC1 and lack of direct activity against mTORC2 have prompted the development of second-generation mTOR kinase inhibitors (TORKis). These ATP-competitive inhibitors, including Torin1, target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.
This guide focuses on a comparative analysis of this compound, a specific rapalog, and Torin1, a potent TORKi.
Mechanism of Action
The fundamental difference between these two compounds lies in their mechanism of inhibiting mTOR activity.
-
This compound: As a rapamycin analog, it first binds to the intracellular receptor FKBP12. This drug-protein complex then allosterically binds to the FRB domain of mTOR within the mTORC1 complex. This action does not inhibit the kinase activity of mTOR directly but rather destabilizes the mTORC1 complex and prevents it from phosphorylating some of its key downstream substrates, such as S6K1. It is largely inactive against mTORC2.
-
Torin1: This compound is an ATP-competitive inhibitor. It directly binds to the ATP-binding pocket in the kinase domain of mTOR. By occupying this site, it prevents ATP from binding and thus blocks the catalytic activity of mTOR. Because both mTORC1 and mTORC2 rely on the same catalytic subunit, Torin1 effectively inhibits the activity of both complexes.
Unveiling the Selectivity of 42-(2-Tetrazolyl)rapamycin: A Comparative Guide for mTOR Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the mTOR inhibitor 42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus, against other prominent mTOR inhibitors. This document provides a comprehensive analysis of its selectivity profile, supported by experimental data and detailed protocols to aid in laboratory research and drug development.
The mammalian target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The differential inhibition of these complexes is a key factor in the therapeutic efficacy and side-effect profile of mTOR inhibitors.
Selectivity Profile of mTOR Inhibitors: A Comparative Analysis
mTOR inhibitors are broadly categorized into two main generations. First-generation inhibitors, known as rapalogs, are allosteric inhibitors that primarily target mTORC1. Second-generation inhibitors are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.
The following tables provide a comparative summary of the inhibitory activities of this compound and other selected mTOR inhibitors.
| First-Generation mTOR Inhibitors (Rapalogs) - mTORC1 Selective | |
| Compound | Reported IC50 / Ki (nM) |
| This compound (Zotarolimus) | T-cell proliferation IC50: 1.2 nM[3]Coronary artery smooth muscle cell proliferation IC50: 2.9 nM[3]Endothelial cell proliferation IC50: 2.6 nM[3] |
| Rapamycin | mTORC1 IC50: ~20 nM (in 786-O renal cancer cells)[4] |
| Temsirolimus | mTOR IC50: 1.76 µM[5] |
| Everolimus | mTORC1 inhibition is its primary mechanism of action.[6] |
| Second-Generation mTOR Inhibitors - Dual mTORC1/mTORC2 Kinase Domain Inhibitors | ||
| Compound | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) |
| OSI-027 | 22[6][7] | 65[6][7] |
| Torin 1 | 2-10[5] | 2-10[5] |
| Ku-0063794 | ~10[5][6] | ~10[5][6] |
| PP242 | 30[5] | 58[5] |
Visualizing mTOR Signaling and Experimental Workflow
To better understand the context of mTOR inhibition, the following diagrams illustrate the mTOR signaling pathway and a general workflow for assessing inhibitor selectivity.
References
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
Unveiling the Selectivity of 42-(2-Tetrazolyl)rapamycin: A Comparative Guide for mTOR Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the mTOR inhibitor 42-(2-Tetrazolyl)rapamycin, also known as Zotarolimus, against other prominent mTOR inhibitors. This document provides a comprehensive analysis of its selectivity profile, supported by experimental data and detailed protocols to aid in laboratory research and drug development.
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). The differential inhibition of these complexes is a key factor in the therapeutic efficacy and side-effect profile of mTOR inhibitors.
Selectivity Profile of mTOR Inhibitors: A Comparative Analysis
mTOR inhibitors are broadly categorized into two main generations. First-generation inhibitors, known as rapalogs, are allosteric inhibitors that primarily target mTORC1. Second-generation inhibitors are ATP-competitive and target the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.
The following tables provide a comparative summary of the inhibitory activities of this compound and other selected mTOR inhibitors.
| First-Generation mTOR Inhibitors (Rapalogs) - mTORC1 Selective | |
| Compound | Reported IC50 / Ki (nM) |
| This compound (Zotarolimus) | T-cell proliferation IC50: 1.2 nM[3]Coronary artery smooth muscle cell proliferation IC50: 2.9 nM[3]Endothelial cell proliferation IC50: 2.6 nM[3] |
| Rapamycin | mTORC1 IC50: ~20 nM (in 786-O renal cancer cells)[4] |
| Temsirolimus | mTOR IC50: 1.76 µM[5] |
| Everolimus | mTORC1 inhibition is its primary mechanism of action.[6] |
| Second-Generation mTOR Inhibitors - Dual mTORC1/mTORC2 Kinase Domain Inhibitors | ||
| Compound | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) |
| OSI-027 | 22[6][7] | 65[6][7] |
| Torin 1 | 2-10[5] | 2-10[5] |
| Ku-0063794 | ~10[5][6] | ~10[5][6] |
| PP242 | 30[5] | 58[5] |
Visualizing mTOR Signaling and Experimental Workflow
To better understand the context of mTOR inhibition, the following diagrams illustrate the mTOR signaling pathway and a general workflow for assessing inhibitor selectivity.
References
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
TORKi Demonstrates Superior Efficacy in Overcoming Rapamycin Resistance in Cancer Cells
A new generation of mTOR inhibitors, exemplified by 42-(2-Tetrazolyl)rapamycin (TORKi), has shown significant promise in circumventing the resistance mechanisms that limit the therapeutic efficacy of rapamycin (B549165) and its analogs (rapalogs). By targeting the ATP-catalytic site of the mTOR kinase, TORKi effectively inhibits both mTORC1 and mTORC2 complexes, leading to a more comprehensive blockade of mTOR signaling and potent anti-proliferative effects in rapamycin-resistant cancer cell lines.
Rapamycin, an allosteric inhibitor of mTORC1, has been a valuable tool in cancer research and has seen clinical application. However, its efficacy is often hampered by intrinsic and acquired resistance. This resistance is frequently attributed to the incomplete inhibition of mTORC1 substrates, such as 4E-BP1, and the continued activity of the rapamycin-insensitive mTORC2 complex, which promotes cell survival through Akt phosphorylation.[1][2][3]
TORKi, also known as PP242, and other ATP-competitive mTOR kinase inhibitors (TORKinibs) have been developed to address these limitations. These inhibitors have consistently demonstrated superior potency compared to rapamycin in preclinical studies across various cancer cell lines.[1][4]
Comparative Efficacy: TORKi vs. Rapamycin
Quantitative data from multiple studies highlight the enhanced potency of TORKinibs in inhibiting the proliferation of cancer cells, including those with inherent or acquired resistance to rapamycin.
| Cell Line | Compound | IC50 (nM) | Reference |
| HCT116 (Colon) | Rapamycin | 50 | [5] |
| HCT116 (Colon) | PP242 | 75 | [5] |
| SW480 (Colon) | Rapamycin | 100 | [5] |
| SW480 (Colon) | PP242 | 60 | [5] |
| Kelly (Neuroblastoma) | Rapamycin | ~30,000 | [6] |
| Kelly (Neuroblastoma) | Torin-2 | 12 | [6] |
| IMR-32 (Neuroblastoma) | Rapamycin | ~40,000 | [6] |
| IMR-32 (Neuroblastoma) | Torin-2 | 30 | [6] |
Table 1: Comparative IC50 values of Rapamycin and TORKinibs (PP242 and Torin-2) in various cancer cell lines.
As shown in Table 1, TORKinibs like PP242 and Torin-2 exhibit significantly lower IC50 values compared to rapamycin, indicating a much higher potency in inhibiting cell growth. Notably, in neuroblastoma cell lines, the difference in potency is several orders of magnitude.[6]
Mechanism of Action: Overcoming Resistance
The superior efficacy of TORKi stems from its ability to inhibit both mTORC1 and mTORC2. This dual inhibition leads to a more complete suppression of downstream signaling pathways critical for cell growth, proliferation, and survival.
Figure 1: Simplified mTOR Signaling Pathway. This diagram illustrates the points of inhibition for Rapamycin and this compound (TORKi). Rapamycin only partially inhibits mTORC1, while TORKi inhibits both mTORC1 and mTORC2.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of mTOR inhibitors.
Cell Viability Assay (MTS Assay)
This assay is used to assess the dose-dependent effect of mTOR inhibitors on cell proliferation.
Figure 2: Workflow for Cell Viability Assay. This diagram outlines the key steps in determining the IC50 values for mTOR inhibitors using an MTS assay.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound, rapamycin, or other comparators. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by non-linear regression analysis.
Western Blot Analysis
This technique is used to measure the phosphorylation status of key proteins in the mTOR signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of inhibitors for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1.[9]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels.
Conclusion
The available preclinical data strongly support the superior efficacy of this compound and other TORKinibs over rapamycin in overcoming resistance in cancer cells. By targeting both mTORC1 and mTORC2, these second-generation inhibitors provide a more complete and potent inhibition of the mTOR signaling pathway. This comprehensive blockade of a key oncogenic pathway highlights the therapeutic potential of TORKinibs for cancers that have developed resistance to first-generation mTOR inhibitors. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
TORKi Demonstrates Superior Efficacy in Overcoming Rapamycin Resistance in Cancer Cells
A new generation of mTOR inhibitors, exemplified by 42-(2-Tetrazolyl)rapamycin (TORKi), has shown significant promise in circumventing the resistance mechanisms that limit the therapeutic efficacy of rapamycin and its analogs (rapalogs). By targeting the ATP-catalytic site of the mTOR kinase, TORKi effectively inhibits both mTORC1 and mTORC2 complexes, leading to a more comprehensive blockade of mTOR signaling and potent anti-proliferative effects in rapamycin-resistant cancer cell lines.
Rapamycin, an allosteric inhibitor of mTORC1, has been a valuable tool in cancer research and has seen clinical application. However, its efficacy is often hampered by intrinsic and acquired resistance. This resistance is frequently attributed to the incomplete inhibition of mTORC1 substrates, such as 4E-BP1, and the continued activity of the rapamycin-insensitive mTORC2 complex, which promotes cell survival through Akt phosphorylation.[1][2][3]
TORKi, also known as PP242, and other ATP-competitive mTOR kinase inhibitors (TORKinibs) have been developed to address these limitations. These inhibitors have consistently demonstrated superior potency compared to rapamycin in preclinical studies across various cancer cell lines.[1][4]
Comparative Efficacy: TORKi vs. Rapamycin
Quantitative data from multiple studies highlight the enhanced potency of TORKinibs in inhibiting the proliferation of cancer cells, including those with inherent or acquired resistance to rapamycin.
| Cell Line | Compound | IC50 (nM) | Reference |
| HCT116 (Colon) | Rapamycin | 50 | [5] |
| HCT116 (Colon) | PP242 | 75 | [5] |
| SW480 (Colon) | Rapamycin | 100 | [5] |
| SW480 (Colon) | PP242 | 60 | [5] |
| Kelly (Neuroblastoma) | Rapamycin | ~30,000 | [6] |
| Kelly (Neuroblastoma) | Torin-2 | 12 | [6] |
| IMR-32 (Neuroblastoma) | Rapamycin | ~40,000 | [6] |
| IMR-32 (Neuroblastoma) | Torin-2 | 30 | [6] |
Table 1: Comparative IC50 values of Rapamycin and TORKinibs (PP242 and Torin-2) in various cancer cell lines.
As shown in Table 1, TORKinibs like PP242 and Torin-2 exhibit significantly lower IC50 values compared to rapamycin, indicating a much higher potency in inhibiting cell growth. Notably, in neuroblastoma cell lines, the difference in potency is several orders of magnitude.[6]
Mechanism of Action: Overcoming Resistance
The superior efficacy of TORKi stems from its ability to inhibit both mTORC1 and mTORC2. This dual inhibition leads to a more complete suppression of downstream signaling pathways critical for cell growth, proliferation, and survival.
Figure 1: Simplified mTOR Signaling Pathway. This diagram illustrates the points of inhibition for Rapamycin and this compound (TORKi). Rapamycin only partially inhibits mTORC1, while TORKi inhibits both mTORC1 and mTORC2.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of mTOR inhibitors.
Cell Viability Assay (MTS Assay)
This assay is used to assess the dose-dependent effect of mTOR inhibitors on cell proliferation.
Figure 2: Workflow for Cell Viability Assay. This diagram outlines the key steps in determining the IC50 values for mTOR inhibitors using an MTS assay.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of this compound, rapamycin, or other comparators. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by non-linear regression analysis.
Western Blot Analysis
This technique is used to measure the phosphorylation status of key proteins in the mTOR signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of inhibitors for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, Akt, S6K, and 4E-BP1.[9]
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels.
Conclusion
The available preclinical data strongly support the superior efficacy of this compound and other TORKinibs over rapamycin in overcoming resistance in cancer cells. By targeting both mTORC1 and mTORC2, these second-generation inhibitors provide a more complete and potent inhibition of the mTOR signaling pathway. This comprehensive blockade of a key oncogenic pathway highlights the therapeutic potential of TORKinibs for cancers that have developed resistance to first-generation mTOR inhibitors. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 [escholarship.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 42-(2-Tetrazolyl)rapamycin: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 42-(2-Tetrazolyl)rapamycin, a rapamycin (B549165) analog and a specific mTOR inhibitor.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound, like its parent compound rapamycin (sirolimus), should be handled as a hazardous chemical. Rapamycin is suspected of causing cancer and may damage fertility or the unborn child.[3][4][5] Therefore, all waste materials containing this compound must be disposed of as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material. Change frequently. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | NIOSH (US) or CEN (EU) Approved Respirator | Required when handling the powder form to avoid dust formation.[4] |
Waste Segregation and Collection
Proper segregation of waste at the source is paramount to ensure safe and compliant disposal.
| Waste Stream | Description | Collection Container |
| Solid Waste | Contaminated gloves, bench paper, pipette tips, and empty vials. | Labeled hazardous waste container (e.g., 5-gallon white pail).[6] |
| Liquid Waste | Unused solutions, and solvent rinses. | Labeled, sealed, and chemically compatible hazardous waste container. |
| Sharps Waste | Contaminated needles and syringes. | Puncture-resistant, labeled sharps container.[6] |
Note: Do not dispose of any chemical waste containing this compound down the sink or in regular trash containers.[6]
Decontamination Procedures
All surfaces and equipment potentially contaminated with this compound must be decontaminated.
-
Initial Cleaning: Use a detergent and water solution to clean the affected surfaces.[6]
-
Rinsing: Thoroughly rinse the surfaces with water after cleaning.[6]
-
Waste Collection: All cleaning materials, including wipes and absorbent pads, must be disposed of as hazardous solid waste.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Experimental Protocols Cited
This guidance is based on established safety protocols for the handling of rapamycin, a closely related hazardous compound. The primary cited protocols are derived from safety data sheets (SDS) which provide standardized safety and disposal information.
Key Experimental Protocol Reference:
-
Hazard Communication Standard (29 CFR 1910.1200): This OSHA standard, referenced in the safety data sheet for rapamycin, mandates the classification of chemical hazards and the communication of this information to employees.[3] The procedures outlined in this document for handling and disposal are in accordance with the principles of this standard.
For further information, consult your institution's Environmental Health and Safety (EHS) department.[6]
References
Proper Disposal of 42-(2-Tetrazolyl)rapamycin: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 42-(2-Tetrazolyl)rapamycin, a rapamycin analog and a specific mTOR inhibitor.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound, like its parent compound rapamycin (sirolimus), should be handled as a hazardous chemical. Rapamycin is suspected of causing cancer and may damage fertility or the unborn child.[3][4][5] Therefore, all waste materials containing this compound must be disposed of as hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material. Change frequently. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Body Protection | Laboratory Coat | Fully buttoned. |
| Respiratory Protection | NIOSH (US) or CEN (EU) Approved Respirator | Required when handling the powder form to avoid dust formation.[4] |
Waste Segregation and Collection
Proper segregation of waste at the source is paramount to ensure safe and compliant disposal.
| Waste Stream | Description | Collection Container |
| Solid Waste | Contaminated gloves, bench paper, pipette tips, and empty vials. | Labeled hazardous waste container (e.g., 5-gallon white pail).[6] |
| Liquid Waste | Unused solutions, and solvent rinses. | Labeled, sealed, and chemically compatible hazardous waste container. |
| Sharps Waste | Contaminated needles and syringes. | Puncture-resistant, labeled sharps container.[6] |
Note: Do not dispose of any chemical waste containing this compound down the sink or in regular trash containers.[6]
Decontamination Procedures
All surfaces and equipment potentially contaminated with this compound must be decontaminated.
-
Initial Cleaning: Use a detergent and water solution to clean the affected surfaces.[6]
-
Rinsing: Thoroughly rinse the surfaces with water after cleaning.[6]
-
Waste Collection: All cleaning materials, including wipes and absorbent pads, must be disposed of as hazardous solid waste.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Experimental Protocols Cited
This guidance is based on established safety protocols for the handling of rapamycin, a closely related hazardous compound. The primary cited protocols are derived from safety data sheets (SDS) which provide standardized safety and disposal information.
Key Experimental Protocol Reference:
-
Hazard Communication Standard (29 CFR 1910.1200): This OSHA standard, referenced in the safety data sheet for rapamycin, mandates the classification of chemical hazards and the communication of this information to employees.[3] The procedures outlined in this document for handling and disposal are in accordance with the principles of this standard.
For further information, consult your institution's Environmental Health and Safety (EHS) department.[6]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
